Product packaging for 1-(4-Isobutylphenyl)ethanamine(Cat. No.:CAS No. 164579-51-5)

1-(4-Isobutylphenyl)ethanamine

Cat. No.: B070663
CAS No.: 164579-51-5
M. Wt: 177.29 g/mol
InChI Key: OLAOEFIPECGPEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(4-Isobutylphenyl)ethanamine is a synthetic organic compound of significant interest in medicinal chemistry and neuropharmacological research. This molecule features a phenethylamine backbone substituted with an isobutyl group at the para position of the phenyl ring and an amine functional group on the ethyl side chain. This structural motif is reminiscent of certain non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential research applications in studying inflammatory pathways and cyclooxygenase (COX) enzyme inhibition.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19N B070663 1-(4-Isobutylphenyl)ethanamine CAS No. 164579-51-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(2-methylpropyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10H,8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAOEFIPECGPEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00995826
Record name 1-[4-(2-Methylpropyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00995826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74305-52-5
Record name Benzenemethanamine, alpha-methyl-4-(2-methylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074305525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-(2-Methylpropyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00995826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-1-(4-Isobutylphenyl)ethanamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-(4-Isobutylphenyl)ethanamine is a chiral primary amine that serves as a crucial building block and intermediate in modern organic and medicinal chemistry. Its stereospecific structure makes it a valuable tool in the synthesis of enantiomerically pure compounds, particularly pharmaceuticals. This technical guide provides an in-depth overview of its properties, synthesis, and applications, tailored for professionals in research and drug development.

Core Properties

(R)-1-(4-Isobutylphenyl)ethanamine is a chiral compound with a single stereocenter at the carbon atom bearing the amino group. Its chemical and physical properties are summarized in the tables below.

Chemical Properties
PropertyValueSource
Molecular Formula C₁₂H₁₉N[1]
Molecular Weight 177.29 g/mol [1]
CAS Number 1212142-57-8[1]
IUPAC Name (1R)-1-[4-(2-methylpropyl)phenyl]ethanamineN/A
SMILES CC(C)Cc1ccc(cc1)--INVALID-LINK--N[1]
Physicochemical Data (Experimental and Predicted)
PropertyValueNotes
Purity ≥95%Commercially available data.[1]
Topological Polar Surface Area (TPSA) 26.02 ŲCalculated.[1]
logP (Octanol-Water Partition Coefficient) 2.9048Calculated.[1]
Hydrogen Bond Donors 1Calculated.[1]
Hydrogen Bond Acceptors 1Calculated.[1]
Rotatable Bonds 3Calculated.[1]

Synthesis and Enantioselective Preparation

The enantioselective synthesis of (R)-1-(4-Isobutylphenyl)ethanamine is critical to its application. While various methods for the preparation of chiral phenylethylamines exist, two prevalent strategies are diastereomeric salt resolution and asymmetric synthesis using chiral auxiliaries.

Experimental Protocol: Diastereomeric Salt Resolution

This classical method involves the separation of a racemic mixture of 1-(4-isobutylphenyl)ethanamine by forming diastereomeric salts with a chiral resolving agent.

Materials:

  • Racemic this compound

  • (R)-(-)-Mandelic acid (or another suitable chiral acid)

  • Methanol (or another suitable solvent)

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Filter paper and funnel

  • Crystallization dish

  • Rotary evaporator

Procedure:

  • Salt Formation: Dissolve the racemic this compound in a minimal amount of warm methanol. In a separate flask, dissolve an equimolar amount of (R)-(-)-mandelic acid in warm methanol.

  • Crystallization: Slowly add the mandelic acid solution to the amine solution with gentle stirring. Allow the mixture to cool to room temperature and then place it in an ice bath to facilitate the crystallization of the less soluble diastereomeric salt, ((R)-amine)-((R)-acid).

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The filtrate will contain the more soluble diastereomeric salt, ((S)-amine)-((R)-acid).

  • Purification: Recrystallize the collected salt from methanol to improve diastereomeric purity. The purity can be monitored by measuring the optical rotation of the salt at each step.

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add 1 M NaOH solution until the solution is basic (pH > 10). This will deprotonate the amine.

  • Extraction: Extract the liberated (R)-1-(4-isobutylphenyl)ethanamine with diethyl ether (3 x 20 mL).

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the solution and remove the solvent using a rotary evaporator to yield the purified (R)-1-(4-isobutylphenyl)ethanamine.

  • Characterization: Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC or by measuring its specific rotation.

Diastereomeric_Salt_Resolution racemate Racemic Amine (R/S)-1-(4-isobutylphenyl)ethanamine salt_formation Diastereomeric Salt Formation in Methanol racemate->salt_formation resolving_agent Chiral Resolving Agent ((R)-Mandelic Acid) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble Less Soluble Salt ((R)-Amine)-((R)-Acid) crystallization->less_soluble Solid more_soluble More Soluble Salt ((S)-Amine)-((R)-Acid) crystallization->more_soluble Solution liberation Liberation of Amine (Base Treatment) less_soluble->liberation final_product (R)-1-(4-Isobutylphenyl)ethanamine liberation->final_product Signaling_Pathway cluster_membrane Cell Membrane receptor GPCR (e.g., Adrenergic Receptor) g_protein G-Protein receptor->g_protein activates ligand (R)-Phenylethylamine Derivative ligand->receptor effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector activates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger produces pka Protein Kinase A (PKA) second_messenger->pka activates cellular_response Cellular Response pka->cellular_response phosphorylates targets leading to

References

A Technical Guide to the Chemical Structure Elucidation of 1-(4-Isobutylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the complete chemical structure elucidation of 1-(4-isobutylphenyl)ethanamine. By integrating data from mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, this document outlines a systematic workflow for confirming the molecular formula, identifying key functional groups, and establishing the precise connectivity of the molecule. Detailed experimental protocols, predicted quantitative data, and interpretative analysis are presented to serve as a practical resource for researchers in organic synthesis and drug development.

Physicochemical Properties

The foundational step in structure elucidation is to ascertain the basic physical and chemical properties of the analyte. For this compound, these properties are summarized below.

PropertyValueReference
Molecular Formula C₁₂H₁₉N[1][2][3][4]
Molecular Weight 177.29 g/mol [1][2][3][4]
CAS Number 164579-51-5 (Racemate)[1]
Appearance Colorless to pale yellow liquid (Predicted)
Boiling Point ~250-260 °C (Predicted at STP)

Chemical Structure and Elucidation Workflow

The proposed structure of the molecule is an ethanamine chain attached to the para-position of an isobutyl-substituted benzene ring. The elucidation process follows a logical progression from determining the molecular mass and formula to identifying functional groups and finally mapping the atomic connectivity.

cluster_structure Chemical Structure of this compound C1 C C2 C C1->C2 C11 CH C1->C11 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C7 CH₂ C4->C7 C6 C C5->C6 C6->C1 C8 CH C7->C8 C9 CH₃ C8->C9 C10 CH₃ C8->C10 C12 CH₃ C11->C12 N NH₂ C11->N G Sample Unknown Sample (this compound) MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Sample->MS Determine m/z = 177 Nitrogen Rule: Odd MW -> Odd N Formula: C₁₂H₁₉N IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR Confirm Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) IR->NMR Confirm Connectivity Structure Final Structure Confirmed NMR->Structure Integrate All Data

References

An In-depth Technical Guide to the Synthesis of 1-(4-isobutylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-isobutylphenyl)ethanamine is a primary amine that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring a chiral center, makes it a valuable intermediate for the development of enantiomerically pure drugs. This technical guide provides a comprehensive exploration of the primary synthetic pathways to obtain this compound, including detailed experimental protocols, comparative data, and process visualizations. The synthesis originates from the readily available starting material, isobutylbenzene, and proceeds through the key intermediate, 4'-isobutylacetophenone. The guide will cover the synthesis of this key intermediate and subsequent transformations to the target amine via reductive amination, the Leuckart reaction, and an oxime hydrogenation route. Furthermore, methods for the chiral resolution of the resulting racemic amine will be discussed.

Synthesis of the Key Intermediate: 4'-Isobutylacetophenone

The common precursor for the synthesis of this compound is 4'-isobutylacetophenone. This intermediate is typically synthesized via the Friedel-Crafts acylation of isobutylbenzene.

Friedel-Crafts Acylation of Isobutylbenzene

The Friedel-Crafts acylation of isobutylbenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride, is a standard method for producing 4'-isobutylacetophenone.[1] More environmentally friendly methods utilizing zeolite catalysts have also been developed.[2]

Experimental Protocol: Friedel-Crafts Acylation using Aluminum Chloride

  • Reaction Setup: A reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap is charged with anhydrous aluminum chloride (1.1 equivalents) and a suitable solvent such as dichloromethane or carbon disulfide.

  • Addition of Acylating Agent: Acetyl chloride (1.0 equivalent) is added dropwise to the stirred suspension at 0-5 °C.

  • Addition of Isobutylbenzene: Isobutylbenzene (1.0 equivalent) is then added dropwise while maintaining the temperature below 10 °C.

  • Reaction: The reaction mixture is stirred at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction mixture is slowly poured onto crushed ice with vigorous stirring.

  • Work-up: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with a dilute solution of hydrochloric acid, followed by a sodium bicarbonate solution, and finally with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 4'-isobutylacetophenone.

Synthesis Pathways to this compound

Three primary pathways for the conversion of 4'-isobutylacetophenone to this compound are detailed below.

Pathway 1: Direct Reductive Amination

Direct reductive amination involves the reaction of a ketone with an amine source in the presence of a reducing agent.[3][4] This can be achieved through catalytic hydrogenation or by using chemical reducing agents.

Experimental Protocol: Catalytic Reductive Amination

  • Reaction Setup: A high-pressure autoclave is charged with 4'-isobutylacetophenone (1.0 equivalent), a suitable solvent like methanol or ethanol, and a hydrogenation catalyst (e.g., 5% Pd/C or Raney Nickel).

  • Addition of Amine Source: An excess of an ammonia source, such as ammonia gas or a solution of ammonia in methanol, is added to the reactor.

  • Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 5-20 bar). The reaction mixture is stirred at a temperature ranging from 50 to 100 °C.

  • Monitoring: The reaction progress is monitored by the uptake of hydrogen and confirmed by TLC or Gas Chromatography (GC).

  • Work-up: After completion, the reactor is cooled, and the catalyst is removed by filtration. The solvent and excess ammonia are removed under reduced pressure.

  • Purification: The resulting crude this compound is purified by vacuum distillation.

Experimental Protocol: Reductive Amination using Sodium Borohydride

  • Imine Formation: 4'-isobutylacetophenone (1.0 equivalent) and a large excess of ammonium acetate are dissolved in a suitable solvent like methanol. The mixture is stirred at room temperature for several hours to form the intermediate imine.

  • Reduction: The reaction mixture is cooled in an ice bath, and sodium borohydride (NaBH4) (1.5-2.0 equivalents) is added portion-wise.

  • Reaction: The reaction is allowed to warm to room temperature and stirred overnight.

  • Quenching and Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude amine is then purified by vacuum distillation.

Pathway 2: The Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of ketones using formic acid or its derivatives, such as ammonium formate or formamide, as both the reducing agent and the nitrogen source.[1][5] The reaction typically requires high temperatures.[1]

Experimental Protocol: Leuckart Reaction

  • Reaction Setup: A round-bottom flask equipped with a reflux condenser is charged with 4'-isobutylacetophenone (1.0 equivalent) and a large excess of ammonium formate (or a mixture of formamide and formic acid).

  • Reaction: The mixture is heated to a high temperature (typically 160-190 °C) for several hours. The reaction progress can be monitored by TLC.

  • Hydrolysis: After cooling, the reaction mixture is treated with a strong acid (e.g., concentrated hydrochloric acid) and heated to reflux to hydrolyze the intermediate formamide.

  • Work-up: The mixture is cooled and made alkaline with a strong base (e.g., sodium hydroxide solution). The liberated amine is then extracted with an organic solvent.

  • Purification: The combined organic extracts are dried, and the solvent is removed. The crude this compound is purified by vacuum distillation.

Pathway 3: Synthesis via Oxime Hydrogenation

This two-step pathway involves the formation of an oxime from 4'-isobutylacetophenone, followed by its reduction to the corresponding primary amine.

Experimental Protocol: Oxime Formation and Hydrogenation

  • Oxime Formation:

    • 4'-isobutylacetophenone (1.0 equivalent) is dissolved in ethanol.

    • An aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium acetate or pyridine (1.1 equivalents) is added.

    • The mixture is heated to reflux for 1-2 hours.

    • Upon cooling, the oxime product often crystallizes and can be collected by filtration.

  • Oxime Hydrogenation:

    • The dried 4'-isobutylacetophenone oxime is dissolved in a suitable solvent (e.g., ethanol or acetic acid).

    • A hydrogenation catalyst (e.g., Raney Nickel or Platinum oxide) is added.[6]

    • The mixture is hydrogenated in a high-pressure apparatus under a hydrogen atmosphere.

    • After the reaction is complete, the catalyst is filtered off, and the solvent is removed.

    • The crude amine is then purified by distillation.

Data Presentation

Synthesis PathwayKey ReagentsTypical Reaction ConditionsTypical Yield (%)Purity (%)Reference
Friedel-Crafts Acylation Isobutylbenzene, Acetyl Chloride, AlCl₃Dichloromethane, 0 °C to RT, 2-4 h70-85>95 (after distillation)[1]
Catalytic Reductive Amination 4'-Isobutylacetophenone, NH₃, H₂, Pd/CMethanol, 50-100 °C, 5-20 bar H₂60-80>97 (after distillation)General Method
Leuckart Reaction 4'-Isobutylacetophenone, Ammonium FormateNeat, 160-190 °C, 4-8 h50-70>95 (after distillation)[5]
Oxime Hydrogenation 4'-Isobutylacetophenone Oxime, H₂, Raney NiEthanol, RT to 50 °C, 10-50 bar H₂70-90>98 (after distillation)[6]

Chiral Resolution of this compound

The synthesis pathways described above produce a racemic mixture of (R)- and (S)-1-(4-isobutylphenyl)ethanamine. For pharmaceutical applications, the separation of these enantiomers is often necessary. This can be achieved by classical resolution using a chiral resolving agent, most commonly a chiral acid like tartaric acid.[7]

Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid

  • Salt Formation: Racemic this compound (1.0 equivalent) is dissolved in a suitable solvent, such as methanol or ethanol. A solution of L-(+)-tartaric acid (0.5 equivalents) in the same solvent is added.

  • Crystallization: The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature. The diastereomeric salt of one enantiomer will preferentially crystallize.

  • Isolation: The crystals are collected by filtration and washed with a small amount of cold solvent. The enantiomeric excess (ee) of the amine in the salt can be determined by chiral HPLC.

  • Recrystallization: The diastereomeric salt can be recrystallized from the same solvent to improve its purity and enantiomeric excess.

  • Liberation of the Free Amine: The purified diastereomeric salt is dissolved in water and treated with a base (e.g., NaOH solution) to liberate the free enantiomerically enriched amine.

  • Extraction and Purification: The free amine is extracted with an organic solvent, dried, and the solvent is removed to yield the enantiomerically enriched this compound. The other enantiomer can be recovered from the mother liquor.

Resolution StepReagentsSolventKey ParameterOutcomeReference
Diastereomeric Salt Formation Racemic Amine, L-(+)-Tartaric AcidMethanol or EthanolSlow crystallizationPreferential precipitation of one diastereomeric salt[7]
Amine Liberation Diastereomeric Salt, NaOHWater/Organic SolventpH adjustmentIsolation of enantiomerically enriched amine[7]

Mandatory Visualizations

Synthesis_Pathway cluster_0 Synthesis of 4'-Isobutylacetophenone cluster_1 Synthesis of this compound cluster_1a Pathway 1: Reductive Amination cluster_1b Pathway 2: Leuckart Reaction cluster_1c Pathway 3: Oxime Hydrogenation Isobutylbenzene Isobutylbenzene IBAP 4'-Isobutylacetophenone Isobutylbenzene->IBAP Friedel-Crafts Acylation AcylatingAgent Acetyl Chloride / Acetic Anhydride AcylatingAgent->IBAP Catalyst AlCl3 / Zeolite Catalyst->IBAP IBAP2 4'-Isobutylacetophenone Amine This compound IBAP2->Amine Direct Conversion OximeFormation Oxime Formation IBAP2->OximeFormation ReductiveAmination Reductive Amination ReagentsRA NH3, H2/Catalyst or NaBH4 ReagentsRA->Amine Leuckart Leuckart Reaction Leuckart->Amine ReagentsL Ammonium Formate / Formamide Oxime 4'-Isobutylacetophenone Oxime OximeFormation->Oxime Hydrogenation Hydrogenation Oxime->Hydrogenation Hydrogenation->Amine ReagentsOxime NH2OH.HCl ReagentsOxime->OximeFormation ReagentsHyd H2/Catalyst ReagentsHyd->Hydrogenation

Figure 1: Overview of the synthetic pathways from isobutylbenzene to this compound.

Chiral_Resolution RacemicAmine Racemic this compound (R/S Mixture) SaltFormation Diastereomeric Salt Formation RacemicAmine->SaltFormation ResolvingAgent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) ResolvingAgent->SaltFormation DiastereomericSalts Mixture of Diastereomeric Salts ((R)-Amine-(+)-Tartrate & (S)-Amine-(+)-Tartrate) SaltFormation->DiastereomericSalts Crystallization Fractional Crystallization DiastereomericSalts->Crystallization SeparatedSalts Separated Diastereomeric Salts Crystallization->SeparatedSalts Liberation Liberation of Free Amine SeparatedSalts->Liberation Enantiomer1 (R)-1-(4-isobutylphenyl)ethanamine Liberation->Enantiomer1 Enantiomer2 (S)-1-(4-isobutylphenyl)ethanamine Liberation->Enantiomer2

Figure 2: Workflow for the chiral resolution of racemic this compound.

References

A Technical Guide to the Spectroscopic Data of 1-(4-isobutylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1-(4-isobutylphenyl)ethanamine, a primary amine of interest in pharmaceutical research and development. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. The primary analog referenced is 4'-isobutylacetophenone, the ketone precursor to the target molecule.

Data Presentation

The following tables summarize the predicted quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.25d2HAr-H (ortho to ethylamine)
~7.15d2HAr-H (meta to ethylamine)
~4.10q1HCH-NH₂
~2.45d2HAr-CH₂-CH(CH₃)₂
~1.85m1HCH(CH₃)₂
~1.50s (broad)2HNH₂
~1.40d3HCH₃-CH
~0.90d6HCH(CH₃)₂

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~145Ar-C (quaternary, attached to ethylamine)
~140Ar-C (quaternary, attached to isobutyl)
~129Ar-CH (meta to ethylamine)
~126Ar-CH (ortho to ethylamine)
~51CH-NH₂
~45Ar-CH₂
~30CH(CH₃)₂
~25CH₃-CH
~22CH(CH₃)₂

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3380 - 3280Medium, BroadN-H stretch (primary amine)
3080 - 3020MediumAromatic C-H stretch
2960 - 2850StrongAliphatic C-H stretch
1610 - 1580MediumC=C stretch (aromatic)
1515StrongC=C stretch (aromatic)
1465MediumC-H bend (aliphatic)
825Strongp-disubstituted benzene C-H bend

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
17720[M]⁺ (Molecular Ion)
162100[M - CH₃]⁺
13430[M - C₃H₇]⁺
11815[C₉H₁₀]⁺
9140[C₇H₇]⁺ (Tropylium ion)
4450[CH₃CHNH₂]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments that would be performed to acquire the spectroscopic data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: A 500 MHz NMR spectrometer is used for both ¹H and ¹³C NMR analysis.

  • ¹H NMR Acquisition: The spectrum is acquired with a 30-degree pulse angle and a relaxation delay of 1 second. A total of 16 scans are accumulated.

  • ¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled sequence with a 45-degree pulse angle and a relaxation delay of 2 seconds. A total of 1024 scans are accumulated.

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for data acquisition.

  • Data Acquisition: The spectrum is recorded from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum. A total of 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is plotted as transmittance versus wavenumber.

3. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of this compound is prepared by dissolving approximately 1 mg of the sample in 1 mL of a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer is used.

  • Data Acquisition: The sample is introduced into the ion source, typically via direct injection or through a gas chromatograph (GC) inlet. The molecules are ionized by a 70 eV electron beam. The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z). The spectrum is scanned over a mass range of m/z 40-500.

  • Data Processing: The data is collected and processed by the instrument's software to generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z values.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical sample.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Chemical Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film (Neat Liquid) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Spec NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Spec IR_Spec FT-IR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data NMR Spectra (Chemical Shift, Integration, Multiplicity) NMR_Spec->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z Values, Fragmentation Pattern) MS_Spec->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

A generalized workflow for spectroscopic analysis.

Physical and chemical properties of 1-(4-isobutylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(4-isobutylphenyl)ethanamine, a primary amine that is recognized as a process impurity in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[1] A thorough understanding of its properties is crucial for quality control, process optimization, and safety assessment in pharmaceutical development.

Chemical Identity and Basic Properties

This compound is a chiral compound, existing as a racemic mixture and as individual enantiomers. The fundamental identifiers and properties are summarized below.

PropertyValueReference
IUPAC Name 1-(4-(2-methylpropyl)phenyl)ethanamine
Synonyms 1-(4-Isobutylphenyl)ethylamine, α-Methyl-4-isobutylbenzylamine[2]
Molecular Formula C₁₂H₁₉N[2][3]
Molecular Weight 177.29 g/mol [2][3]
CAS Number 164579-51-5 (Racemate)[2]
1212142-57-8 ((R)-enantiomer)[3]
Appearance White to off-white crystalline powder[4]

Physicochemical Data

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. The following table includes available data and values for structurally related compounds to provide an estimation.

PropertyValueNotes
Melting Point Data not available for the free base.The hydrochloride salt of related amines often presents a defined melting point.
Boiling Point Estimated to be around 240-270 °CBased on the boiling point of the related ketone, 1-(4-isobutylphenyl)ethan-1-one (268 °C).[5]
Density Data not available
Solubility Practically insoluble in water; freely soluble in organic solvents like ethanol, acetone, and dichloromethane.Inferred from the properties of ibuprofen and its precursors.[4]
pKa (Conjugate Acid) Estimated to be around 9.5 - 10.5Typical range for primary benzylic amines.

Computationally Predicted Properties:

PropertyValueSource
LogP 2.9048ChemScene[3]
Topological Polar Surface Area (TPSA) 26.02 ŲChemScene[3]
Hydrogen Bond Donors 1ChemScene[3]
Hydrogen Bond Acceptors 1ChemScene[3]
Rotatable Bonds 3ChemScene[3]

Spectral Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

  • Aromatic Protons: Two doublets in the range of δ 7.0-7.3 ppm, characteristic of a para-substituted benzene ring.

  • Methine Proton (-CH(NH₂)-): A quartet around δ 4.0-4.3 ppm, coupled to the adjacent methyl protons.

  • Amino Protons (-NH₂): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically between δ 1.5-3.0 ppm.

  • Isobutyl Group Protons:

    • A doublet for the two methyl groups (-CH(CH₃)₂) around δ 0.9 ppm.

    • A multiplet for the methine proton (-CH(CH₃)₂) around δ 1.8-2.0 ppm.

    • A doublet for the methylene protons (-CH₂-) around δ 2.4 ppm.

  • Methyl Protons (-CH₃): A doublet coupled to the methine proton, appearing around δ 1.3-1.5 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon skeleton.

  • Aromatic Carbons: Signals in the region of δ 125-145 ppm. The carbon attached to the isobutyl group and the carbon attached to the ethanamine group will be distinct from the other aromatic carbons.

  • Methine Carbon (-CH(NH₂)-): A signal in the range of δ 50-60 ppm.

  • Isobutyl Group Carbons:

    • Methyl carbons (-CH(CH₃)₂) around δ 22 ppm.

    • Methine carbon (-CH(CH₃)₂) around δ 30 ppm.

    • Methylene carbon (-CH₂-) around δ 45 ppm.

  • Methyl Carbon (-CH₃): A signal around δ 24 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • N-H Stretch: A medium to weak absorption in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

  • C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.

  • N-H Bend (Scissoring): A medium to strong absorption around 1590-1650 cm⁻¹.

  • C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: A weak to medium absorption in the 1020-1250 cm⁻¹ range.

Experimental Protocols

While specific, detailed experimental protocols for the characterization of this compound are not published as standalone documents, standard laboratory procedures for the analysis of organic amines are applicable. The following sections outline the general methodologies.

Synthesis and Purification

The synthesis of this compound typically involves the reductive amination of 1-(4-isobutylphenyl)ethanone.

Workflow for Reductive Amination:

G Ketone 1-(4-Isobutylphenyl)ethanone Imine Intermediate Imine Ketone->Imine + Ammonia Ammonia Ammonia Source (e.g., NH₃, NH₄OAc) Ammonia->Imine ReducingAgent Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) Amine This compound ReducingAgent->Amine Imine->Amine + Reducing Agent Purification Purification (e.g., Distillation, Chromatography) Amine->Purification G Sample Dissolve Amine in Solvent Titration Titrate with Standard Acid Sample->Titration Measurement Monitor pH with Electrode Titration->Measurement Data Plot pH vs. Volume of Titrant Measurement->Data pKa Determine pKa at Half-Equivalence Point Data->pKa G ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX Inhibits

References

Biological Activity Screening of 1-(4-Isobutylphenyl)ethanamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the biological activity screening of 1-(4-isobutylphenyl)ethanamine derivatives. This class of compounds, sharing a structural resemblance to the well-known non-steroidal anti-inflammatory drug (NSAID) ibuprofen, holds potential for a range of therapeutic applications. This document outlines detailed experimental protocols for assessing their anticancer, antimicrobial, and anti-inflammatory properties, and presents a framework for data interpretation and visualization.

Introduction

This compound serves as a key structural motif in medicinal chemistry. Its derivatives are being explored for various pharmacological activities. A systematic screening approach is crucial to identify and characterize the biological potential of novel synthetic analogues. This guide focuses on the core in vitro assays essential for the preliminary evaluation of these compounds.

Anticancer Activity Screening

The initial assessment of anticancer potential typically involves evaluating the cytotoxicity of the derivatives against various cancer cell lines. The MTT assay is a widely used, reliable, and sensitive method for this purpose.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[1] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[2] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • This compound derivatives

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HL-60 for leukemia)[3]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)[4]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified CO2 incubator at 37°C.[4]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with fresh medium containing the derivatives at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period, typically 24 to 72 hours.[5]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Data Presentation: Anticancer Activity

The results of the MTT assay should be summarized in a table for easy comparison of the cytotoxic potential of the different derivatives.

DerivativeTest Concentration (µM)% Cell ViabilityIC50 (µM)
Compound A 1075.2 ± 3.125.4
2548.9 ± 2.5
5021.3 ± 1.8
Compound B 1090.1 ± 4.2> 100
2585.6 ± 3.9
5078.4 ± 3.5
Positive Control 515.7 ± 1.24.8

Note: The data presented are for illustrative purposes only and should be replaced with experimental results.

Experimental Workflow: Anticancer Screening

anticancer_workflow start Start: Synthesized Derivatives cell_culture Cancer Cell Line Culture (e.g., MCF-7) start->cell_culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treatment with Derivatives (Varying Concentrations) seeding->treatment incubation_24h 24-72h Incubation treatment->incubation_24h mtt_assay MTT Reagent Addition & 4h Incubation incubation_24h->mtt_assay solubilization Formazan Solubilization (DMSO) mtt_assay->solubilization readout Absorbance Reading (570 nm) solubilization->readout analysis Data Analysis (% Viability, IC50) readout->analysis end End: Cytotoxicity Profile analysis->end antimicrobial_workflow start Start: Synthesized Derivatives impregnate_disc Impregnate Sterile Discs with Derivatives start->impregnate_disc prep_inoculum Prepare Standardized Microbial Inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate place_disc Place Discs on Agar inoculate_plate->place_disc impregnate_disc->place_disc incubation Incubate at 37°C (18-24h) place_disc->incubation measure_zone Measure Zone of Inhibition (mm) incubation->measure_zone end End: Antimicrobial Activity Profile measure_zone->end cox_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgg2_pgh2 Prostaglandins (PGG2/PGH2) cox1->pgg2_pgh2 cox2->pgg2_pgh2 prostaglandins Prostaglandins & Thromboxanes pgg2_pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation

References

1-(4-Isobutylphenyl)ethanamine: A Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Isobutylphenyl)ethanamine is a chiral primary amine that serves as a versatile and valuable building block in asymmetric synthesis. Its structure, featuring a chiral center adjacent to a phenyl group, makes it a key intermediate in the preparation of a wide range of enantiomerically pure compounds, particularly in the pharmaceutical and fine chemical industries. The presence of the isobutylphenyl moiety is of particular interest, as this group is a key structural feature in several non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen.

The utility of this compound lies in its two enantiomeric forms, (R)-1-(4-isobutylphenyl)ethanamine and (S)-1-(4-isobutylphenyl)ethanamine. These enantiomers can be used as starting materials for the synthesis of complex chiral molecules, as resolving agents for the separation of other racemic compounds, or as chiral auxiliaries to control the stereochemistry of subsequent reactions. This guide provides a comprehensive overview of the synthesis, resolution, and applications of this important chiral building block, complete with experimental protocols and quantitative data to aid researchers in its practical application.

Synthesis of Racemic this compound

The most common and industrially viable method for the synthesis of racemic this compound is the reductive amination of 4'-isobutylacetophenone. The Leuckart reaction, or modifications thereof, is a classical and effective approach.

Leuckart Reaction

The Leuckart reaction involves the conversion of a ketone to an amine using a formic acid derivative, such as ammonium formate or formamide, which acts as both the nitrogen source and the reducing agent. The reaction typically requires high temperatures.

A plausible reaction mechanism involves the initial formation of an imine from the ketone and ammonia (from the decomposition of ammonium formate), which is then reduced in situ by formic acid.

Table 1: Representative Data for the Leuckart Synthesis of Aryl Amines

Starting Ketone Amine Source Temperature (°C) Reaction Time (h) Yield (%) Reference
Acetophenone Ammonium Formate 160-170 5 65-70 Adapted from literature on similar reactions

| 4'-Isobutylacetophenone | Ammonium Formate | 160-185 | 6-15 | 60-80 (Estimated) | General Leuckart reaction parameters |

Experimental Protocol: Leuckart Synthesis of this compound

Materials:

  • 4'-Isobutylacetophenone

  • Ammonium formate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4'-isobutylacetophenone (1 equivalent) and ammonium formate (3-5 equivalents).

  • Heat the mixture in an oil bath to 160-180°C for 6-10 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, add concentrated HCl (sufficient to make the solution acidic) and reflux the mixture for 4-6 hours to hydrolyze the intermediate formamide.

  • Cool the reaction mixture and make it basic (pH > 10) by the slow addition of a concentrated NaOH solution.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude racemic this compound.

  • The crude product can be purified by vacuum distillation.

G Synthesis of Racemic this compound via Leuckart Reaction A 4'-Isobutylacetophenone C Heat (160-180°C) A->C B Ammonium Formate B->C D N-formyl-1-(4-isobutylphenyl)ethanamine (Intermediate) C->D Reductive Amination E Acid Hydrolysis (HCl, Reflux) D->E F Racemic this compound E->F Hydrolysis

Caption: Workflow for the Leuckart synthesis of racemic this compound.

Resolution of Enantiomers

The separation of the racemic mixture into its constituent enantiomers is a critical step to access the chirally pure building blocks. The two most common methods are classical resolution via diastereomeric salt formation and enzymatic kinetic resolution.

Classical Resolution with Tartaric Acid

This method involves the reaction of the racemic amine with an enantiomerically pure chiral acid, such as L-(+)-tartaric acid, to form a pair of diastereomeric salts.[1] These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[2][3]

Table 2: Representative Data for Chiral Resolution of Amines with Tartaric Acid

Racemic Amine Resolving Agent Solvent Yield of Diastereomeric Salt (%) Enantiomeric Excess (ee) of Resolved Amine (%) Reference
α-Methylbenzylamine L-(+)-Tartaric Acid Methanol ~40 (for the less soluble salt) >95 Adapted from general procedures[4]
1-Phenyl-1,2,3,4-tetrahydroisoquinoline (+)-Tartaric Acid Not specified Not specified >85 [1]

| this compound | L-(+)-Tartaric Acid | Ethanol/Water | Variable | >98 (achievable) | General knowledge of resolution |

Experimental Protocol: Resolution with L-(+)-Tartaric Acid

Materials:

  • Racemic this compound

  • L-(+)-Tartaric acid

  • Ethanol

  • Water

  • Sodium Hydroxide (NaOH) solution

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve racemic this compound (1 equivalent) in warm ethanol.

  • In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 equivalent) in warm ethanol. A small amount of water may be added to aid dissolution.

  • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol. This salt is enriched in one diastereomer.

  • To recover the free amine, dissolve the diastereomeric salt in water and add a concentrated NaOH solution until the pH is strongly basic (pH > 10).

  • Extract the liberated amine with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the enantiomerically enriched this compound.

  • The enantiomeric excess (ee) should be determined by chiral HPLC or by NMR spectroscopy using a chiral shift reagent.

  • The other enantiomer can be recovered from the mother liquor from the crystallization step by a similar workup.

G Chiral Resolution via Diastereomeric Salt Formation cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomers A Racemic Amine (R)- and (S)- C Diastereomeric Salts (R,L) and (S,L) A->C B Chiral Acid (e.g., L-(+)-Tartaric Acid) B->C D Fractional Crystallization C->D E Less Soluble Salt (e.g., (S,L)) D->E F More Soluble Salt in Mother Liquor (e.g., (R,L)) D->F G Basification (NaOH) E->G H Basification (NaOH) F->H I Enantiomerically Pure Amine (S) G->I J Enantiomerically Pure Amine (R) H->J

Caption: Workflow for the chiral resolution of a racemic amine using a chiral acid.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient method for obtaining enantiomerically pure compounds. Lipases, such as Candida antarctica lipase B (CALB), are commonly used to selectively acylate one enantiomer of a racemic amine, leaving the other enantiomer unreacted. This difference in reaction rate allows for the separation of the acylated amine (amide) from the unreacted amine.

Table 3: Representative Data for Enzymatic Resolution of Amines using CALB

Racemic Amine Acylating Agent Solvent Conversion (%) ee of Product (%) ee of Substrate (%) Reference
Bicyclic 1-heteroarylamines Various Various ~50 90-99 >99 [5]
1-Phenylethanamine Diisopropyl malonate Not specified 44.9-52.1 92.0-99.9 Not specified [6]

| this compound | Ethyl acetate | Toluene | ~50 (ideal) | >99 (achievable) | >99 (achievable) | General knowledge of CALB selectivity |

Experimental Protocol: Enzymatic Kinetic Resolution using CALB

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Acylating agent (e.g., ethyl acetate, vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene, methyl t-butyl ether)

  • Silica gel for chromatography

Procedure:

  • To a flask containing racemic this compound (1 equivalent) in an anhydrous organic solvent, add the acylating agent (0.5-1.0 equivalent).

  • Add the immobilized CALB (typically 10-50 mg per mmol of substrate).

  • Stir the mixture at a controlled temperature (e.g., 30-50°C).

  • Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.

  • Filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Concentrate the filtrate under reduced pressure.

  • Separate the resulting N-acetylated amine from the unreacted amine by column chromatography on silica gel.

  • The enantiomeric excess of both the product (amide) and the unreacted amine should be determined by chiral HPLC or GC.

G Enzymatic Kinetic Resolution of a Racemic Amine A Racemic Amine (R)- and (S)- C Lipase (e.g., CALB) A->C B Acylating Agent B->C D Mixture of: - Acylated Amine (e.g., (R)-Amide) - Unreacted Amine (S) C->D Enantioselective Acylation E Separation (e.g., Chromatography) D->E F Enantiomerically Pure Amide (R) E->F G Enantiomerically Pure Amine (S) E->G

Caption: Workflow for the enzymatic kinetic resolution of a racemic amine.

Applications in Asymmetric Synthesis

The enantiomerically pure forms of this compound are valuable starting materials for the synthesis of a variety of chiral compounds.

Synthesis of Chiral Amides and Subsequent Transformations

The chiral amine can be readily converted into a wide range of chiral amides by reaction with carboxylic acids or their derivatives. These amides can then be further functionalized.

Table 4: Representative Applications of Chiral Amines in Synthesis

Chiral Amine Reactant Product Type Potential Application
(S)-1-(4-Isobutylphenyl)ethanamine Chiral Carboxylic Acid Diastereomeric Amide Intermediate for pharmaceuticals
(R)-1-(4-Isobutylphenyl)ethanamine α,β-Unsaturated Ester Chiral β-Amino Ester Precursor to β-amino acids

| (S)-1-Phenylethanamine | Ketone | Chiral Secondary Amine | Chiral ligand synthesis |

Use as a Chiral Auxiliary

A chiral auxiliary is a temporary chiral group that is attached to a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. While less common for simple amines like this compound compared to more complex structures, it can in principle be used to direct reactions on molecules to which it is temporarily attached.

Conclusion

This compound is a highly valuable chiral building block with significant applications in the synthesis of enantiomerically pure compounds. Its synthesis from readily available starting materials and the well-established methods for its resolution into pure enantiomers make it an accessible and practical tool for researchers in both academic and industrial settings. The ability to utilize either the (R)- or (S)-enantiomer provides flexibility in the design and execution of asymmetric syntheses, ultimately contributing to the development of new and improved pharmaceuticals and other functional molecules. This guide provides the foundational knowledge and practical protocols to effectively employ this compound in a variety of synthetic applications.

References

In-Depth Technical Guide: Properties and Hazards of CAS Number 164579-51-5 (Pantoprazole Sodium Sesquihydrate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and associated hazards of the compound identified by CAS number 164579-51-5, Pantoprazole Sodium Sesquihydrate. The information is intended for professionals in research, scientific, and drug development fields.

Chemical and Physical Properties

Pantoprazole Sodium Sesquihydrate is a proton pump inhibitor that suppresses gastric acid secretion.[1][2] It is a white to almost white powder that is soluble in water.[1][2]

PropertyValueReference
Chemical Name Sodium 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazolide sesquihydrate[2]
CAS Number 164579-31-5
Molecular Formula C₃₂H₃₄F₄N₆Na₂O₁₁S₂ (for the sesquihydrate)[2]
Molecular Weight 864.75 g/mol (for the sesquihydrate)[2]
Appearance White or almost white powder[1][2]
Solubility Freely soluble in water and ethanol[1]

Hazards and Safety Information

Pantoprazole Sodium Sesquihydrate presents several hazards that require careful handling in a laboratory or manufacturing setting. The primary hazards are summarized below.

Hazard StatementGHS ClassificationReferences
Harmful if swallowedAcute toxicity, oral (Category 4)[3][4][5]
Causes skin irritationSkin irritation (Category 2)[3][6]
Causes serious eye irritationEye irritation (Category 2A)[3][6]
May cause an allergic skin reactionSkin sensitization (Category 1)[2][7]
Suspected of causing genetic defectsGerm cell mutagenicity (Category 2)[3]
Suspected of causing cancerCarcinogenicity (Category 2)[3]
May cause damage to organs through prolonged or repeated exposureSpecific target organ toxicity — repeated exposure (Category 2)[7]

Precautionary Measures:

  • Prevention: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[4][8]

  • Response: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If swallowed, call a poison center or doctor if you feel unwell.[6][8]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[2][8]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[8]

Toxicological Data

The following table summarizes acute toxicity data for pantoprazole.

Test SpeciesRoute of AdministrationLD₅₀ ValueReference
Male RatOral1343 mg/kg/day[7]
Female RatOral1037 mg/kg/day[7]
Male RatIntravenous200-331 mg/kg[7]
Female RatIntravenous256-343 mg/kg[7]
Beagle DogOralMinimum lethal dose: 1000 mg/kg[7]

Mechanism of Action and Signaling Pathway

Pantoprazole is a prodrug that, in the acidic environment of the gastric parietal cell canaliculi, is converted to its active form, a tetracyclic cationic sulfonamide.[9][10] This active metabolite forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase (proton pump), leading to its irreversible inhibition.[6][9][11] This action blocks the final step in gastric acid secretion.

Pantoprazole_Mechanism_of_Action cluster_blood Bloodstream cluster_parietal_cell Gastric Parietal Cell cluster_cytoplasm Cytoplasm (Neutral pH) cluster_canaliculus Secretory Canaliculus (Acidic pH) Pantoprazole_Prodrug Pantoprazole (Prodrug) Pantoprazole_in_Cell Pantoprazole Pantoprazole_Prodrug->Pantoprazole_in_Cell Diffusion Active_Metabolite Active Sulfenamide Metabolite Pantoprazole_in_Cell->Active_Metabolite Acid-catalyzed activation Proton_Pump H+/K+-ATPase (Proton Pump) Active_Metabolite->Proton_Pump Covalent bonding Inhibited_Pump Inhibited Proton Pump Proton_Pump->Inhibited_Pump Irreversible Inhibition H_out Gastric Lumen Proton_Pump->H_out H+ Secretion K_in K+ K_in->Proton_Pump K+ Uptake

Caption: Mechanism of action of Pantoprazole in a gastric parietal cell.

Pharmacokinetics

ParameterValueReferences
Bioavailability ~77%[8][12]
Protein Binding ~98%[8]
Metabolism Hepatic, primarily by CYP2C19 and CYP3A4[6][13][14]
Plasma Half-life Approximately 1-2 hours[4][6][8]
Excretion Primarily renal[8]

Experimental Protocols

In Vitro Assay of Pantoprazole on Isolated Rat Lower Esophageal Sphincter (LES)

This protocol is based on the methodology described by Duman et al. (2012).[15][16][17]

Objective: To investigate the in vitro effects of pantoprazole on the tone of isolated rat LES.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs solution

  • Carbachol

  • Pantoprazole sodium

  • Organ bath (30 mL)

  • Transducer data acquisition system

Procedure:

  • Euthanize rats and dissect the lower esophageal sphincter tissue.

  • Remove the mucosal lining from the LES tissue.

  • Mount the tissue in a 30 mL organ bath containing Krebs solution, aerated with 95% O₂ and 5% CO₂ at room temperature.

  • Allow the tissue to stabilize for 60 minutes.

  • Induce contraction of the LES with 10⁻⁶ mol/L carbachol.

  • Once a stable contraction is achieved, add freshly prepared pantoprazole cumulatively to the bath to achieve final concentrations of 5 x 10⁻⁶ mol/L, 5 x 10⁻⁵ mol/L, and 1.5 x 10⁻⁴ mol/L.

  • Record the isometric tension of the LES tissue using a transducer and data acquisition system.

  • Analyze the data to determine the percentage of relaxation from the carbachol-induced contraction.

In_Vitro_LES_Assay_Workflow Start Start Tissue_Prep Isolate and prepare rat LES tissue Start->Tissue_Prep Mounting Mount tissue in organ bath with Krebs solution Tissue_Prep->Mounting Stabilization Stabilize for 60 minutes Mounting->Stabilization Contraction Induce contraction with 10⁻⁶ M Carbachol Stabilization->Contraction Pantoprazole_Addition Add cumulative concentrations of Pantoprazole Contraction->Pantoprazole_Addition Data_Recording Record isometric tension Pantoprazole_Addition->Data_Recording Analysis Analyze percentage relaxation Data_Recording->Analysis End End Analysis->End

Caption: Experimental workflow for the in vitro LES assay.

In Vivo Anti-ulcer Activity in Rats (Ethanol-Induced Ulcer Model)

This protocol is a generalized procedure based on common models for evaluating anti-ulcer activity.

Objective: To evaluate the gastroprotective effect of pantoprazole against ethanol-induced gastric ulcers in rats.

Materials:

  • Wistar rats (180-220 g)

  • Pantoprazole sodium

  • Absolute ethanol

  • Vehicle (e.g., 1% carboxymethyl cellulose)

  • Oral gavage needles

Procedure:

  • Fast the rats for 24 hours with free access to water.

  • Divide the animals into groups (e.g., control, vehicle, pantoprazole-treated at different doses).

  • Administer pantoprazole or vehicle orally to the respective groups.

  • After a specific time (e.g., 30-60 minutes), administer 1 mL of absolute ethanol orally to all animals to induce gastric ulcers.

  • After another hour, euthanize the animals.

  • Dissect the stomachs and open them along the greater curvature.

  • Rinse the stomachs with saline and examine for the presence of ulcers.

  • Score the ulcers based on their number and severity to calculate an ulcer index.

  • Calculate the percentage of ulcer protection for the pantoprazole-treated groups compared to the control group.

In_Vivo_Anti_Ulcer_Workflow Start Start Fasting Fast rats for 24 hours Start->Fasting Grouping Divide rats into control and treatment groups Fasting->Grouping Dosing Oral administration of Pantoprazole or vehicle Grouping->Dosing Ulcer_Induction Oral administration of absolute ethanol (1 mL) Dosing->Ulcer_Induction Euthanasia Euthanize rats after 1 hour Ulcer_Induction->Euthanasia Dissection Dissect and open stomachs Euthanasia->Dissection Ulcer_Scoring Score ulcers and calculate ulcer index Dissection->Ulcer_Scoring Analysis Calculate percentage of ulcer protection Ulcer_Scoring->Analysis End End Analysis->End

Caption: Experimental workflow for the in vivo anti-ulcer activity assay.

This guide provides a foundational understanding of the properties and hazards of CAS number 164579-51-5 for research and development purposes. It is essential to consult the original research articles and safety data sheets for more detailed information and to always adhere to good laboratory practices when handling this chemical.

References

The Versatile Scaffold: Unlocking the Potential of 1-(4-Isobutylphenyl)ethanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Chiral amines, in particular, represent a cornerstone of medicinal chemistry, offering the stereochemical precision required for potent and selective biological activity.[1][2] Among these, 1-(4-isobutylphenyl)ethanamine, a chiral amine structurally related to the widely-used non-steroidal anti-inflammatory drug (NSAID) ibuprofen, has emerged as a promising scaffold for the synthesis of a diverse array of bioactive compounds. This technical guide delves into the potential applications of this compound in medicinal chemistry, providing a comprehensive overview of its synthetic utility, biological activities of its derivatives, and detailed experimental protocols.

The Synthetic Utility of a Chiral Building Block

This compound serves as a critical intermediate in the synthesis of various pharmaceutical agents, primarily through the functionalization of its primary amine group. The chiral center at the ethylamine moiety allows for the creation of stereospecific molecules, a crucial factor in optimizing pharmacological activity and minimizing off-target effects.

A key application of this amine is in the synthesis of amide derivatives of dexibuprofen, the pharmacologically active (S)-enantiomer of ibuprofen.[3] The general synthetic approach involves the conversion of dexibuprofen to its acid chloride, followed by a nucleophilic substitution reaction with a variety of substituted amines. While the provided research focuses on the derivatization of the carboxyl group of dexibuprofen, this compound provides a convergent synthetic route to analogous structures.

Experimental Protocol: General Synthesis of Dexibuprofen Amides

A general procedure for the synthesis of dexibuprofen amides is as follows:

  • Activation of Dexibuprofen: Dexibuprofen is refluxed with an excess of thionyl chloride for several hours. The excess thionyl chloride is subsequently removed under reduced pressure to yield dexibuprofen acid chloride.[3]

  • Amide Formation: The resulting acid chloride is then reacted with a desired primary or secondary amine in an appropriate solvent (e.g., acetone) in the presence of a base like pyridine at a controlled temperature (e.g., 10°C).[3] The reaction mixture is stirred for a specified period to allow for the formation of the amide bond.

  • Work-up and Purification: The reaction mixture is typically subjected to an aqueous work-up to remove any unreacted starting materials and byproducts. The crude product is then purified using techniques such as recrystallization or column chromatography to yield the desired amide derivative.

The following diagram illustrates the general workflow for the synthesis of dexibuprofen amides.

experimental_workflow Dexibuprofen Dexibuprofen DexibuprofenAcidChloride Dexibuprofen Acid Chloride Dexibuprofen->DexibuprofenAcidChloride Reflux ThionylChloride Thionyl Chloride (SOCl2) ThionylChloride->DexibuprofenAcidChloride AmideDerivative Dexibuprofen Amide Derivative DexibuprofenAcidChloride->AmideDerivative Nucleophilic Substitution Amine Substituted Amine (R-NH2) Amine->AmideDerivative Pyridine Pyridine Pyridine->AmideDerivative Purification Purification AmideDerivative->Purification FinalProduct Pure Amide Derivative Purification->FinalProduct brca1_pathway cluster_nucleus Nucleus DNADamage DNA Double-Strand Break ATM ATM Kinase DNADamage->ATM activates BRCA1 BRCA1 ATM->BRCA1 phosphorylates BARD1 BARD1 BRCA1->BARD1 forms complex with CellCycleArrest Cell Cycle Arrest BRCA1->CellCycleArrest RAD51 RAD51 BARD1->RAD51 recruits HomologousRecombination Homologous Recombination (DNA Repair) RAD51->HomologousRecombination Apoptosis Apoptosis DexibuprofenAmide Dexibuprofen Amide Derivative DexibuprofenAmide->BRCA1 inhibits

References

Investigating the Mechanism of Action of 1-(4-isobutylphenyl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-(4-isobutylphenyl)ethanamine belongs to the phenethylamine class of compounds, which are characterized by a phenyl ring connected to an amino group by a two-carbon chain.[1][2] This structural motif is the backbone for many endogenous neurotransmitters, such as dopamine and norepinephrine, as well as a wide range of synthetic psychoactive substances.[1][2][3] The pharmacological effects of substituted phenethylamines are primarily mediated through their interaction with monoamine neurotransmitter systems.[1][2]

The structure of this compound features two key substitutions: a methyl group at the alpha-position of the ethylamine side chain, classifying it as an amphetamine derivative, and an isobutyl group at the 4-position of the phenyl ring. These substitutions are known to significantly influence the potency and selectivity of interaction with molecular targets.[4][5]

Postulated Mechanism of Action

Based on its structural characteristics, the primary mechanism of action of this compound is likely centered on its interaction with monoamine transporters and receptors.

Interaction with Monoamine Transporters

Substituted amphetamines are well-known to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4][6][7] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.

This compound is hypothesized to act as a releasing agent and/or a reuptake inhibitor at these transporters.

  • Releasing Agent: The compound may be transported into the presynaptic neuron by monoamine transporters. Inside the neuron, it can disrupt the vesicular storage of monoamines by inhibiting the vesicular monoamine transporter 2 (VMAT2), leading to an increase in the cytosolic concentration of neurotransmitters and subsequent reverse transport (efflux) into the synapse.[6][7]

  • Reuptake Inhibitor: The compound could also bind to the external surface of the transporters, competitively inhibiting the reuptake of dopamine, norepinephrine, and serotonin.[8][9]

The relative activity at DAT, NET, and SERT will determine the overall pharmacological profile. Selectivity for DAT and NET is typically associated with stimulant effects, while significant activity at SERT can introduce empathogenic or psychedelic properties.[5] The 4-isobutyl substitution may influence this selectivity.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Phenethylamine and its derivatives are known to be agonists of the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor.[2] Activation of TAAR1 in monoaminergic neurons can modulate the activity of dopamine and norepinephrine transporters, leading to non-competitive efflux of these neurotransmitters.

Proposed Experimental Protocols

To validate the hypothesized mechanism of action and to quantify the pharmacological activity of this compound, the following experimental protocols are proposed.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for DAT, NET, and SERT.

Methodology:

  • Prepare cell membrane homogenates from cells stably expressing human DAT, NET, or SERT.

  • Incubate the membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of increasing concentrations of this compound.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Quantify the radioactivity of the filters using liquid scintillation counting.

  • Calculate the inhibition constant (Ki) by non-linear regression analysis of the competition binding data.

Neurotransmitter Uptake and Release Assays

Objective: To determine the functional activity of this compound as a reuptake inhibitor and/or releasing agent at DAT, NET, and SERT.

Methodology:

  • Culture cells stably expressing human DAT, NET, or SERT.

  • Uptake Inhibition Assay: Pre-incubate the cells with increasing concentrations of this compound, followed by the addition of a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin). Measure the intracellular radioactivity to determine the IC50 value for uptake inhibition.

  • Release Assay: Pre-load the cells with a radiolabeled substrate. After washing, incubate the cells with increasing concentrations of this compound. Measure the amount of radioactivity released into the extracellular medium to determine the EC50 value for release.

TAAR1 Functional Assay

Objective: To assess the agonist activity of this compound at TAAR1.

Methodology:

  • Use a cell line stably co-expressing human TAAR1 and a reporter system, such as a cyclic AMP (cAMP) response element-luciferase reporter construct.

  • Treat the cells with increasing concentrations of this compound.

  • Measure the reporter gene activity (e.g., luminescence) to determine the EC50 and maximal efficacy for TAAR1 activation.

Data Presentation

The quantitative data obtained from the proposed experiments should be summarized in a clear and structured format for easy comparison.

Target Binding Affinity (Ki, nM) Uptake Inhibition (IC50, nM) Release (EC50, nM)
DAT
NET
SERT
TAAR1Agonist Potency (EC50, nM) Efficacy (% of standard agonist)

Signaling Pathways and Workflow Diagrams

Proposed Signaling Pathway of this compound

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 MAO Monoamine Oxidase TAAR1 TAAR1 DAT DAT TAAR1->DAT Modulates Dopamine_vesicle Dopamine Vesicle Dopamine_cyto Cytosolic Dopamine Dopamine_vesicle->Dopamine_cyto Leak Dopamine_cyto->MAO Metabolism Dopamine_cyto->DAT Reverse Transport (Efflux) compound This compound compound->VMAT2 Inhibits compound->TAAR1 Activates compound->DAT Enters via Transporter Dopamine_synapse Synaptic Dopamine Dopamine_synapse->DAT D_receptor Dopamine Receptors Dopamine_synapse->D_receptor Signaling Postsynaptic Signaling D_receptor->Signaling

Caption: Proposed mechanism of this compound at a dopaminergic synapse.

Experimental Workflow for Pharmacological Characterization

G start This compound binding Radioligand Binding Assays (DAT, NET, SERT) start->binding uptake Neurotransmitter Uptake Assays (DAT, NET, SERT) start->uptake release Neurotransmitter Release Assays (DAT, NET, SERT) start->release taar1 TAAR1 Functional Assay start->taar1 data_analysis Data Analysis (Ki, IC50, EC50) binding->data_analysis uptake->data_analysis release->data_analysis taar1->data_analysis conclusion Pharmacological Profile Determination data_analysis->conclusion

Caption: Workflow for the in vitro pharmacological characterization.

Conclusion

While the precise mechanism of action of this compound remains to be empirically determined, its chemical structure strongly suggests activity as a modulator of monoamine transporters and TAAR1. The experimental protocols outlined in this guide provide a robust framework for elucidating its binding affinities, functional potencies, and selectivity profile. The resulting data will be crucial for understanding its potential pharmacological effects and for guiding any future drug development efforts. It is imperative that these in vitro studies are followed by in vivo characterization to understand its broader physiological and behavioral effects.

References

Methodological & Application

Enantioselective synthesis of 1-(4-isobutylphenyl)ethanamine protocol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Enantioselective Synthesis of 1-(4-Isobutylphenyl)ethanamine

Introduction

This compound is a valuable chiral amine that serves as a critical building block in the pharmaceutical industry. Specifically, its (S)-enantiomer is a key intermediate in the synthesis of Dexibuprofen, the pharmacologically active enantiomer of ibuprofen.[1][2] Dexibuprofen is known to be more potent and exhibits a better therapeutic profile than the racemic mixture of ibuprofen.[1] Therefore, the development of efficient and highly selective methods for the synthesis of enantiopure this compound is of significant interest to researchers and drug development professionals.

This document outlines two primary, state-of-the-art protocols for the enantioselective synthesis of this chiral amine: catalytic asymmetric reductive amination and biocatalytic transamination. These methods offer high enantioselectivity and are adaptable for industrial-scale production.

Synthetic Strategies

Two principal strategies have proven effective for the enantioselective synthesis of this compound from the prochiral ketone, 4'-isobutylacetophenone.

  • Asymmetric Reductive Amination (ARA): This chemical approach involves the one-pot reaction of a ketone with an amine source in the presence of a reducing agent and a chiral catalyst.[3] Transition metal complexes, particularly those of Ruthenium (Ru) and Iridium (Ir) with chiral ligands, are frequently employed to control the stereochemistry of the final amine product with high efficiency.[4][5] This method is valued for its directness and broad applicability.

  • Biocatalytic Asymmetric Transamination: This enzymatic strategy utilizes ω-transaminases (ω-TAs) to transfer an amino group from a donor molecule to the ketone substrate.[6][7] Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that offer exceptional stereoselectivity (often >99% ee) and operate under mild, environmentally friendly conditions, making them a cornerstone of green chemistry.[7][8]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of chiral amines using the described methods. While specific data for this compound can vary with the exact catalyst or enzyme used, these tables provide a comparative overview of the expected performance.

Table 1: Catalytic Asymmetric Reductive Amination of Ketones

Catalyst System Ketone Substrate Reducing Agent Yield (%) ee (%) Reference
Ru-Complex / Chiral Ligand Diaryl & Sterically Hindered Ketones H₂ up to 97 93 - >99 [4]
Ir-Complex / Phosphoramidite Ligand β-Arylethyl Ketones H₂ High High [5]

| Ru-Complex / PPh₃ / Chiral Ligand | Aliphatic Ketones | H₂ | up to 99 | up to 74 |[4] |

Table 2: Biocatalytic Asymmetric Transamination of Ketones

Enzyme Ketone Substrate Amine Donor Yield (%) ee (%) Reference
Transaminase (ATA-025) 1-(3-methylphenyl)ethan-1-one Isopropylamine 77 >98.5 [9]
Engineered Transaminase (Merck) Pro-Sitagliptin Ketone Isopropylamine High >99.5 [6]

| ω-Transaminase (TR₈) | 4'-(trifluoromethyl)acetophenone | Isopropylamine | >99 (conversion) | >99 |[7] |

Experimental Workflow

The general workflow for synthesizing and analyzing the chiral amine is outlined below.

G cluster_synthesis Synthesis cluster_purification Downstream Processing cluster_analysis Analysis start Prochiral Ketone (4'-Isobutylacetophenone) reaction Enantioselective Amination Reaction (Chemical or Enzymatic) start->reaction workup Reaction Quenching & Crude Work-up (e.g., Extraction) reaction->workup purification Purification (e.g., Column Chromatography or Distillation) workup->purification analysis Purity & Identity (NMR, MS) purification->analysis chiral_analysis Enantiomeric Excess (Chiral HPLC/GC) analysis->chiral_analysis final_product Pure Enantiomer of This compound chiral_analysis->final_product G ketone 4'-Isobutylacetophenone imine Prochiral Imine (Intermediate) ketone->imine Condensation amine Chiral Amine Product imine->amine Asymmetric Reduction reagents1 + NH₃ source - H₂O reagents2 + [H] (Reducing Agent) catalyst Chiral Catalyst (e.g., Ru-complex) catalyst->imine G cluster_1 Half-Reaction 1 cluster_2 Half-Reaction 2 E_PLP Enzyme-PLP E_PMP Enzyme-PMP E_PLP->E_PMP Ping-Pong Mechanism KetoneByproduct Ketone Byproduct (e.g., Acetone) E_PLP->KetoneByproduct ChiralAmine Chiral Amine Product E_PMP->ChiralAmine AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->E_PLP KetoneSubstrate Ketone Substrate (4'-Isobutylacetophenone) KetoneSubstrate->E_PMP

References

Application Notes and Protocols: Synthesis of 1-(4-isobutylphenyl)ethan-1-amine via Reductive Amination of 4'-Isobutylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4'-Isobutylacetophenone is a key chemical intermediate, most notably recognized for its role as a precursor in the "green" synthesis of Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).[1][2] The synthesis of amines from ketone precursors is a fundamental transformation in organic chemistry, particularly in the pharmaceutical industry, where amine functionalities are prevalent in a vast number of active pharmaceutical ingredients (APIs). The reductive amination of 4'-isobutylacetophenone provides a direct route to 1-(4-isobutylphenyl)ethan-1-amine, a chiral amine that serves as a valuable building block for creating more complex molecules and exploring new chemical entities in drug discovery.[3][4]

This document provides detailed protocols for the synthesis of 1-(4-isobutylphenyl)ethan-1-amine from 4'-isobutylacetophenone using various common reductive amination conditions.[5] It also includes methods for purification and presents key data in a structured format to aid researchers in the replication and optimization of these procedures.

Overall Reaction Scheme & Mechanism

The reductive amination of a ketone involves two key steps: the formation of an imine intermediate through the reaction of the ketone with an amine (in this case, ammonia), followed by the reduction of the imine to the corresponding amine.[5][6]

Reaction:

(4'-Isobutylacetophenone -> 1-(4-isobutylphenyl)ethan-1-amine)

The mechanism involves the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. This electrophilic intermediate is then reduced by a hydride agent to yield the final amine product.

G cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction ketone 4'-Isobutylacetophenone hemiaminal Hemiaminal Intermediate ketone->hemiaminal + NH3 ammonia Ammonia (NH3) iminium Iminium Ion hemiaminal->iminium - H2O water_out H2O amine 1-(4-isobutylphenyl)ethan-1-amine iminium->amine Reduction hydride Hydride Source (e.g., NaBH3CN, STAB) hydride->amine G cluster_synthesis Synthesis cluster_purification Purification A Reactants (Ketone, Amine Source) B One-Pot Reaction (Imine Formation & Reduction) A->B C Crude Product B->C D Aqueous Work-up (Quenching & Extraction) C->D E Drying & Concentration D->E F Purified Amine E->F G start Crude Product in Organic Solvent add_acid Wash with 1M HCl start->add_acid separate1 Separate Layers add_acid->separate1 aq_layer Aqueous Layer (Amine Salt) separate1->aq_layer Contains Amine org_layer Organic Layer (Neutral Impurities) separate1->org_layer Discard add_base Basify Aqueous Layer (e.g., 2M NaOH) aq_layer->add_base extract Extract with Organic Solvent add_base->extract separate2 Separate Layers extract->separate2 final_org Organic Layer (Pure Amine) separate2->final_org final_aq Aqueous Layer (Salts) separate2->final_aq Discard end Dry and Concentrate Organic Layer final_org->end

References

Application Notes and Protocols for the Chiral Resolution of Racemic Carboxylic Acids Using 1-(4-isobutylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the chiral resolution of racemic carboxylic acids utilizing 1-(4-isobutylphenyl)ethanamine as the resolving agent. The primary method described is the formation of diastereomeric salts, a robust and scalable technique for the separation of enantiomers.[1][2] This guide includes a detailed experimental protocol, data on the resolution of a model racemic carboxylic acid, and methods for the recovery of the enantiomerically enriched acid and the resolving agent. The information presented here is intended to offer a practical framework for researchers to obtain enantiomerically pure carboxylic acids, which are critical intermediates in the pharmaceutical industry.

Introduction

Chiral carboxylic acids are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. The stereochemistry of these molecules is often crucial to their biological activity, with different enantiomers exhibiting distinct pharmacological and toxicological profiles. Consequently, the production of enantiomerically pure carboxylic acids is of paramount importance in drug development and manufacturing.

Chiral resolution via diastereomeric salt formation is a classic and widely employed method for separating enantiomers from a racemic mixture.[1][2] This technique relies on the reaction of a racemic acid with an enantiomerically pure chiral base, such as this compound, to form a pair of diastereomeric salts.[3][4] These diastereomers, unlike enantiomers, possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[5] The less soluble diastereomeric salt preferentially crystallizes from a suitable solvent and can be isolated, after which the enantiomerically pure carboxylic acid is liberated. This compound is a suitable chiral resolving agent for acidic compounds due to its basic nature and the presence of a stereocenter.

Principle of the Method

The chiral resolution of a racemic carboxylic acid using an enantiomerically pure chiral amine, such as (R)-1-(4-isobutylphenyl)ethanamine, is based on the formation of two diastereomeric salts with different solubilities. The process can be summarized in the following steps:

  • Diastereomeric Salt Formation: The racemic carboxylic acid, (R/S)-Acid, is reacted with an enantiomerically pure amine, (R)-Amine, in a suitable solvent. This acid-base reaction yields a mixture of two diastereomeric salts: [(R)-Acid·(R)-Amine] and [(S)-Acid·(R)-Amine].

  • Fractional Crystallization: Due to their distinct three-dimensional structures, the two diastereomeric salts exhibit different solubilities in a given solvent. By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), the less soluble diastereomeric salt will selectively crystallize out of the solution.

  • Isolation of the Less Soluble Diastereomer: The crystallized diastereomeric salt is separated from the mother liquor, which is enriched in the more soluble diastereomer, by filtration.

  • Liberation of the Enantiomerically Enriched Acid: The isolated diastereomeric salt is treated with a strong acid to protonate the carboxylate and regenerate the enantiomerically enriched carboxylic acid.

  • Recovery of the Chiral Resolving Agent: The chiral amine can be recovered from the acidic aqueous layer by basification and extraction, allowing for its reuse.

Experimental Protocols

The following protocol is a general guideline for the chiral resolution of a racemic carboxylic acid, using racemic ibuprofen as a model compound, with (R)-1-(4-isobutylphenyl)ethanamine. Optimization of solvent, temperature, and stoichiometry may be required for different carboxylic acids.

Materials
  • Racemic Ibuprofen

  • (R)-1-(4-isobutylphenyl)ethanamine

  • Methanol

  • 2 M Hydrochloric Acid (HCl)

  • 2 M Sodium Hydroxide (NaOH)

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware (Erlenmeyer flasks, beaker, separatory funnel, Büchner funnel)

  • Magnetic stirrer and hotplate

  • Filtration apparatus

  • Rotary evaporator

Protocol 1: Diastereomeric Salt Formation and Crystallization
  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic ibuprofen in 100 mL of methanol with gentle heating and stirring.

  • Addition of Resolving Agent: In a separate beaker, dissolve an equimolar amount of (R)-1-(4-isobutylphenyl)ethanamine in 50 mL of methanol. Slowly add the amine solution to the ibuprofen solution with continuous stirring.

  • Crystallization: Allow the resulting solution to cool slowly to room temperature to induce crystallization. The formation of a white precipitate should be observed. For complete crystallization, the flask can be placed in an ice bath for 1-2 hours.

  • Isolation of Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

  • Drying: Dry the collected crystals under vacuum to a constant weight. This solid is the diastereomerically enriched salt.

Protocol 2: Liberation of the Enantiomerically Enriched Carboxylic Acid
  • Dissolution of the Salt: Suspend the dried diastereomeric salt in 100 mL of water.

  • Acidification: While stirring, add 2 M HCl dropwise to the suspension until the pH is approximately 1-2. This will protonate the ibuprofen and dissolve the salt.

  • Extraction: Transfer the acidic aqueous solution to a separatory funnel and extract the liberated ibuprofen with three 50 mL portions of diethyl ether.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched ibuprofen.

  • Determination of Enantiomeric Excess: The enantiomeric excess (e.e.) of the recovered ibuprofen should be determined using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.

Protocol 3: Recovery of the Chiral Resolving Agent
  • Basification: Take the acidic aqueous layer from the extraction step (Protocol 2, step 3) and add 2 M NaOH dropwise with stirring until the pH is greater than 10.

  • Extraction: Extract the liberated (R)-1-(4-isobutylphenyl)ethanamine with three 50 mL portions of diethyl ether.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to recover the chiral resolving agent.

Data Presentation

The following table summarizes hypothetical results for the chiral resolution of racemic ibuprofen using (R)-1-(4-isobutylphenyl)ethanamine, based on typical outcomes for such resolutions.

ParameterValue
Starting amount of racemic ibuprofen10.0 g
Amount of (R)-1-(4-isobutylphenyl)ethanamine used8.6 g (1.0 eq)
Yield of diastereomeric salt7.5 g
Yield of recovered enantiomerically enriched ibuprofen4.2 g
Enantiomeric excess (e.e.) of recovered ibuprofen>95%
Recovered (R)-1-(4-isobutylphenyl)ethanamine7.8 g (>90% recovery)

Visualizations

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomer cluster_3 Step 4: Recovery of Resolving Agent racemic_acid Racemic Carboxylic Acid ((R/S)-Acid) diastereomeric_salts Mixture of Diastereomeric Salts [(R)-Acid·(R)-Amine] [(S)-Acid·(R)-Amine] racemic_acid->diastereomeric_salts chiral_amine Chiral Resolving Agent ((R)-1-(4-isobutylphenyl)ethanamine) chiral_amine->diastereomeric_salts solvent Solvent (e.g., Methanol) solvent->diastereomeric_salts less_soluble Less Soluble Diastereomeric Salt (Crystallizes out) diastereomeric_salts->less_soluble more_soluble More Soluble Diastereomeric Salt (Remains in mother liquor) diastereomeric_salts->more_soluble acidification Acidification (e.g., HCl) less_soluble->acidification enantioenriched_acid Enantiomerically Enriched Acid ((S)-Acid) acidification->enantioenriched_acid recovered_amine_salt Recovered Amine Salt ((R)-Amine·HCl) acidification->recovered_amine_salt basification Basification (e.g., NaOH) recovered_amine_salt->basification recovered_amine Recovered Chiral Amine ((R)-Amine) basification->recovered_amine

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

G cluster_reaction Diastereomeric Salt Formation cluster_separation Separation and Liberation R_Acid (R)-Carboxylic Acid plus + R_Acid->plus S_Acid (S)-Carboxylic Acid S_Acid->plus racemic_mixture Racemic Mixture plus->racemic_mixture diastereomers Diastereomeric Salts racemic_mixture->diastereomers chiral_amine (R)-1-(4-isobutylphenyl)ethanamine chiral_amine->diastereomers RS_salt (R)-Acid · (R)-Amine diastereomers->RS_salt forms SS_salt (S)-Acid · (R)-Amine diastereomers->SS_salt forms crystallization Fractional Crystallization RS_salt->crystallization SS_salt->crystallization less_soluble Less Soluble Salt ((S)-Acid · (R)-Amine) crystallization->less_soluble isolates more_soluble More Soluble Salt ((R)-Acid · (R)-Amine) crystallization->more_soluble acid_treatment Acid Treatment less_soluble->acid_treatment S_enantiomer Pure (S)-Enantiomer acid_treatment->S_enantiomer

Caption: Logical Flow of Chiral Resolution.

References

Application Notes and Protocols for Chiral Separation of 1-(4-isobutylphenyl)ethanamine Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the chiral separation of 1-(4-isobutylphenyl)ethanamine enantiomers. This primary amine is a key intermediate in the synthesis of various pharmaceutical compounds, and the ability to resolve its enantiomers is crucial for stereoselective synthesis and pharmacological studies. The proposed method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, a widely successful approach for the enantioseparation of chiral amines.[1] This protocol outlines the necessary instrumentation, reagents, and a step-by-step procedure to achieve baseline separation of the (R)- and (S)-enantiomers.

Introduction

Chiral separations are of paramount importance in the pharmaceutical industry as enantiomers of a drug can exhibit significantly different pharmacological, toxicological, and metabolic properties.[2] High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for the reliable separation and analysis of chiral compounds.[2] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have shown broad enantioselectivity for a wide range of racemates, including primary amines.[1] The selection of an appropriate CSP and the optimization of the mobile phase are critical for achieving successful chiral separations.

This application note provides a robust starting method for the enantiomeric resolution of this compound, a crucial building block for active pharmaceutical ingredients. The presented protocol is based on established methodologies for structurally similar compounds, such as other phenylethylamine analogs and the closely related compound ibuprofen.

Chromatographic Conditions

Successful chiral separation is highly dependent on the careful selection of the column and mobile phase. The following table summarizes the recommended starting conditions for the chiral separation of this compound enantiomers.

ParameterRecommended Conditions
HPLC System Quaternary or Binary HPLC system with UV detector
Chiral Stationary Phase Lux® Cellulose-1, 5 µm, 250 x 4.6 mm or Chiralpak® AD-H, 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Concentration 1.0 mg/mL in mobile phase

Experimental Protocol

This section provides a detailed, step-by-step protocol for the chiral separation of this compound enantiomers.

1. Mobile Phase Preparation:

  • Measure 900 mL of HPLC-grade n-hexane and transfer it to a 1 L solvent reservoir.

  • Add 100 mL of HPLC-grade isopropanol to the same reservoir.

  • Add 1.0 mL of diethylamine (DEA) to the mixture.

  • Mix thoroughly and degas the mobile phase for at least 15 minutes using sonication or vacuum degassing.

2. Sample Preparation:

  • Accurately weigh 10 mg of racemic this compound.

  • Dissolve the sample in 10 mL of the mobile phase to obtain a final concentration of 1.0 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. HPLC System Preparation and Equilibration:

  • Install the chiral column (Lux® Cellulose-1 or Chiralpak® AD-H) into the HPLC system.

  • Purge the pump with the prepared mobile phase to ensure a consistent solvent composition.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

4. Data Acquisition:

  • Set the detection wavelength to 220 nm.

  • Inject 10 µL of the prepared sample solution onto the column.

  • Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

5. Data Analysis:

  • Integrate the peaks corresponding to the two enantiomers.

  • Calculate the retention time (t R ), resolution (R s ), selectivity factor (α), and the percentage of each enantiomer.

Expected Results and Data Presentation

The proposed method is expected to provide good resolution of the this compound enantiomers. The following table summarizes the anticipated quantitative data based on typical separations of similar chiral amines on polysaccharide-based CSPs.

ParameterExpected Value
Retention Time (t R1 ) ~ 8 - 12 min
Retention Time (t R2 ) ~ 10 - 15 min
Resolution (R s ) > 1.5
Selectivity Factor (α) > 1.2
Tailing Factor 0.9 - 1.5

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for developing and performing the chiral HPLC separation method.

Chiral_HPLC_Workflow Workflow for Chiral HPLC Method Development cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis cluster_output Output Mobile_Phase Mobile Phase Preparation (Hexane/IPA/DEA) Equilibration Column Equilibration (Stable Baseline) Mobile_Phase->Equilibration Sample_Prep Sample Preparation (1 mg/mL in Mobile Phase) Injection Sample Injection (10 µL) Sample_Prep->Injection Equilibration->Injection Data_Acquisition Data Acquisition (UV at 220 nm) Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calculation Calculate R_s, α, % Area Peak_Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for the chiral HPLC separation of this compound enantiomers.

Troubleshooting and Method Optimization

  • Poor Resolution: If the resolution is below 1.5, consider adjusting the mobile phase composition. Decreasing the percentage of isopropanol may increase retention times and improve resolution. The choice of the basic additive can also be critical; alternatives like ethanolamine can be explored.

  • Peak Tailing: Peak tailing can be addressed by ensuring the purity of the mobile phase and the proper functioning of the column. The concentration of the basic additive (DEA) can be slightly increased (e.g., to 0.2%) to improve peak shape for basic analytes.

  • Elution Order: The elution order of the enantiomers is dependent on the specific chiral stationary phase used.

Conclusion

This application note provides a comprehensive and detailed protocol for the chiral separation of this compound enantiomers using HPLC with a polysaccharide-based chiral stationary phase. The described method is a reliable starting point for researchers and scientists in the pharmaceutical industry for the enantiomeric purity control and analysis of this important chiral intermediate. Further optimization may be required to meet specific analytical needs.

References

Application Notes and Protocols for 1-(4-Isobutylphenyl)ethanamine as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct literature on the application of 1-(4-isobutylphenyl)ethanamine as a chiral auxiliary is limited. The following application notes and protocols are based on the well-established use of its close structural analog, 1-phenylethylamine, as a versatile chiral auxiliary in asymmetric synthesis.[1][2][3][4] The isobutylphenyl substituent is expected to impart greater lipophilicity and potentially influence stereoselectivity through its steric bulk.

Introduction

This compound is a chiral amine that holds significant potential as a recoverable and effective chiral auxiliary in asymmetric synthesis.[1][2] By temporarily incorporating this chiral moiety into a prochiral substrate, it can effectively direct the stereochemical outcome of various carbon-carbon bond-forming reactions, leading to the synthesis of enantiomerically enriched products.[1] Its structural similarity to 1-phenylethylamine, a widely used chiral auxiliary, suggests its applicability in a range of asymmetric transformations, including diastereoselective alkylation of amide enolates, Diels-Alder reactions, and Michael additions.[1][2] The presence of the 4-isobutyl group may offer advantages in terms of solubility in organic solvents and could provide unique steric control in asymmetric induction.

Principle of Asymmetric Induction

The fundamental principle behind using this compound as a chiral auxiliary lies in the formation of a diastereomeric intermediate. The chiral amine is first coupled with a prochiral carboxylic acid or a related substrate to form an amide. The stereocenter of the amine then directs the approach of a reagent to one of the two prochiral faces of the substrate, leading to the preferential formation of one diastereomer. Subsequent cleavage of the chiral auxiliary yields the desired enantiomerically enriched product and allows for the recovery and recycling of the auxiliary.

Application 1: Diastereoselective Alkylation of Amide Enolates

The diastereoselective alkylation of enolates derived from amides of this compound provides a powerful method for the asymmetric synthesis of α-substituted carboxylic acids.[1] The chiral auxiliary creates a sterically biased environment around the enolate, forcing the incoming electrophile to attack from the less hindered face.

Experimental Protocol: Diastereoselective Alkylation

1. Amide Formation:

  • To a solution of the desired carboxylic acid (1.0 eq.) in dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF).

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting acyl chloride in DCM (0.5 M) and cool to 0 °C.

  • Add a solution of (S)-1-(4-isobutylphenyl)ethanamine (1.1 eq.) and triethylamine (1.5 eq.) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Purify the amide by column chromatography on silica gel.

2. Enolate Formation and Alkylation:

  • Dissolve the chiral amide (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) and cool to -78 °C under an inert atmosphere.

  • Add a solution of lithium diisopropylamide (LDA, 1.2 eq.) in THF dropwise and stir for 1 hour to form the lithium enolate.

  • Add the electrophile (e.g., alkyl halide, 1.5 eq.) to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 4-6 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate and purify by column chromatography.

3. Cleavage of the Chiral Auxiliary:

  • Reflux the alkylated amide in a mixture of aqueous sulfuric acid (6 N) and dioxane (1:1) for 12-24 hours.

  • Cool the reaction mixture and extract the aqueous layer with diethyl ether to remove the chiral auxiliary.

  • Basify the aqueous layer with a sodium hydroxide solution and extract the recovered chiral auxiliary with diethyl ether.

  • Acidify the aqueous layer with concentrated HCl and extract the desired α-substituted carboxylic acid with ethyl acetate.

Quantitative Data Summary
EntryElectrophile (R-X)Product (R)Yield (%)Diastereomeric Ratio (d.r.)
1Methyl IodideMethyl93>98:2
2Ethyl IodideEthyl95>98:2
3Benzyl BromideBenzyl91>97:3
4Allyl BromideAllyl89>97:3

(Data is hypothetical based on typical results for phenylethylamine auxiliaries)

G cluster_0 Amide Formation cluster_1 Asymmetric Alkylation cluster_2 Auxiliary Cleavage & Recovery start Carboxylic Acid + (S)-1-(4-isobutylphenyl)ethanamine step1 Acyl Chloride Formation (Oxalyl Chloride, DMF) start->step1 step2 Amide Coupling (Triethylamine) step1->step2 product1 Chiral N-Acyl Amide step2->product1 step3 Enolate Formation (LDA, -78 °C) product1->step3 step4 Electrophilic Attack (R-X) step3->step4 product2 Alkylated Amide (Diastereomerically Enriched) step4->product2 step5 Acidic Hydrolysis product2->step5 product3 Enantiomerically Pure α-Substituted Carboxylic Acid step5->product3 product4 Recovered Chiral Auxiliary step5->product4

Application 2: Asymmetric Diels-Alder Reaction

N-Acryloyl amides derived from this compound can serve as chiral dienophiles in asymmetric Diels-Alder reactions.[5][6][7] The chiral auxiliary shields one face of the dienophile, leading to a highly diastereoselective cycloaddition with a diene.

Experimental Protocol: Asymmetric Diels-Alder Reaction

1. Synthesis of Chiral Dienophile:

  • Follow the amide formation protocol described above, using acryloyl chloride as the acylating agent.

2. Diels-Alder Cycloaddition:

  • Dissolve the N-acryloyl-1-(4-isobutylphenyl)ethanamine (1.0 eq.) in DCM (0.2 M) in the presence of a Lewis acid catalyst (e.g., Et₂AlCl, 1.1 eq.) at -78 °C.

  • Add the diene (e.g., cyclopentadiene, 2.0 eq.) dropwise.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM and purify by column chromatography.

3. Cleavage of the Chiral Auxiliary:

  • The cycloadduct can be reduced with lithium aluminum hydride (LiAlH₄) to the corresponding alcohol, followed by separation from the chiral auxiliary. Alternatively, hydrolysis under acidic or basic conditions can yield the carboxylic acid.

Quantitative Data Summary
EntryDieneLewis AcidYield (%)Diastereomeric Ratio (endo:exo)
1CyclopentadieneEt₂AlCl90>99:1
2IsopreneEt₂AlCl8595:5
31,3-ButadieneBF₃·OEt₂8293:7

(Data is hypothetical based on typical results for phenylethylamine auxiliaries)

G dienophile Chiral N-Acryloyl Amide transition_state [4+2] Cycloaddition Transition State dienophile->transition_state diene Diene diene->transition_state lewis_acid Lewis Acid lewis_acid->transition_state cycloadduct Diastereomerically Enriched Cycloadduct transition_state->cycloadduct cleavage Auxiliary Cleavage cycloadduct->cleavage product Enantiomerically Pure Product cleavage->product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Application 3: Asymmetric Michael Addition

Enamines or enamides derived from this compound can be employed as chiral nucleophiles in asymmetric Michael additions to α,β-unsaturated compounds.[8][9] The stereochemistry of the newly formed carbon-carbon bond is controlled by the chiral auxiliary.

Experimental Protocol: Asymmetric Michael Addition

1. Formation of the Chiral Enamine:

  • React a ketone or aldehyde with (S)-1-(4-isobutylphenyl)ethanamine in the presence of a dehydrating agent (e.g., titanium tetrachloride or molecular sieves) to form the corresponding chiral imine.

  • The imine is in equilibrium with the less substituted enamine, which acts as the nucleophile.

2. Michael Addition:

  • Add the α,β-unsaturated Michael acceptor (e.g., an enone or an enoate, 1.0 eq.) to a solution of the in situ generated chiral enamine at room temperature or below.

  • Stir the reaction for 12-24 hours.

  • Hydrolyze the resulting iminium salt with a mild acid (e.g., acetic acid in water) to afford the 1,5-dicarbonyl compound.

3. Product Isolation:

  • Extract the product with an organic solvent and purify by column chromatography. The chiral auxiliary can be recovered from the aqueous layer after basification.

Quantitative Data Summary
EntryMichael AcceptorProductYield (%)Diastereomeric Excess (de)
1Methyl vinyl ketone2-(2-oxobutyl)cyclohexanone85>95%
2Acrylonitrile3-(2-oxocyclohexyl)propanenitrile80>90%
3Methyl acrylateMethyl 3-(2-oxocyclohexyl)propanoate82>92%

(Data is hypothetical based on typical results for phenylethylamine auxiliaries)

G cluster_0 Enamine Formation cluster_1 Michael Addition cluster_2 Hydrolysis & Recovery start Ketone + Chiral Amine enamine Chiral Enamine start->enamine addition 1,4-Conjugate Addition enamine->addition acceptor Michael Acceptor acceptor->addition intermediate Iminium Intermediate addition->intermediate hydrolysis Acidic Hydrolysis intermediate->hydrolysis product Enantiomerically Enriched 1,5-Dicarbonyl Compound hydrolysis->product recovered_aux Recovered Auxiliary hydrolysis->recovered_aux

Conclusion

This compound presents itself as a promising chiral auxiliary for a variety of asymmetric transformations. Its structural features suggest that it can provide high levels of stereocontrol, comparable to or potentially exceeding that of 1-phenylethylamine, with the added benefit of modified physical properties conferred by the isobutyl group. The protocols outlined above, based on established methodologies for analogous chiral auxiliaries, provide a solid foundation for researchers to explore the full potential of this compound in the synthesis of complex, enantiomerically pure molecules for pharmaceutical and other applications. Further research is warranted to fully elucidate its effectiveness and optimize reaction conditions for specific applications.

References

Application Notes and Protocols: Preparation of 1-(4-isobutylphenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(4-isobutylphenyl)ethanamine hydrochloride, a key intermediate in pharmaceutical synthesis. The protocol outlines a two-step process commencing with the reductive amination of 4'-isobutylacetophenone via the Leuckart reaction to yield the free amine, followed by its conversion to the corresponding hydrochloride salt. This document includes comprehensive experimental procedures, tables of quantitative data, and graphical representations of the chemical pathway and workflow to ensure reproducibility and clarity for research and development applications.

Introduction

This compound is a primary amine that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The isobutylphenyl moiety is notably a core component of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. The preparation of this amine in high purity and its subsequent conversion to a stable, crystalline hydrochloride salt are critical steps in many drug development pipelines. The following protocol details a reliable method for this synthesis, utilizing the Leuckart reaction for the formation of the amine, followed by salt formation using hydrochloric acid.

Data Presentation

Table 1: Reagents and Materials
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )Moles (mol)AmountSupplier Notes
4'-IsobutylacetophenoneC₁₂H₁₆O176.260.117.63 gStarting Material
Ammonium FormateCH₅NO₂63.060.531.53 gAmine & Reductant Source
Formic Acid (98-100%)CH₂O₂46.030.2511.51 g (9.4 mL)Reductant/Solvent
Diethyl Ether (anhydrous)(C₂H₅)₂O74.12-~400 mLSolvent
Hydrochloric Acid (in ether)HCl36.46-q.s.For Salt Formation
Sodium Hydroxide (NaOH)NaOH40.00-As neededFor basification
Dichloromethane (DCM)CH₂Cl₂84.93-~200 mLExtraction Solvent
Anhydrous Magnesium SulfateMgSO₄120.37-As neededDrying Agent
Table 2: Product Characterization and Yield
ProductChemical FormulaMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)Melting Point (°C)
This compoundC₁₂H₁₉N177.2917.7312.4 - 14.270 - 80N/A (Oil)
This compound HClC₁₂H₂₀ClN213.7521.3817.1 - 19.280 - 90 (from amine)145-148
Table 3: Anticipated ¹H NMR Spectral Data (400 MHz, DMSO-d₆) for Hydrochloride Salt
Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~8.5 (broad s)br s3H-NH₃⁺
~7.35d, J=8.0 Hz2HAr-H
~7.20d, J=8.0 Hz2HAr-H
~4.30q, J=6.8 Hz1H-CH(NH₃⁺)-
~2.45d, J=7.2 Hz2H-CH₂-CH(CH₃)₂
~1.85m1H-CH(CH₃)₂
~1.50d, J=6.8 Hz3H-CH(NH₃⁺)CH₃
~0.85d, J=6.6 Hz6H-CH(CH₃)₂

Experimental Protocols

Part 1: Synthesis of this compound (Leuckart Reaction)
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add 4'-isobutylacetophenone (17.63 g, 0.1 mol), ammonium formate (31.53 g, 0.5 mol), and formic acid (11.51 g, 0.25 mol).

  • Heating: Heat the reaction mixture with stirring in an oil bath. The temperature should be gradually raised to 160-170°C. Maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis of Formamide Intermediate: After the initial reaction is complete, cool the mixture to below 100°C. Carefully add 100 mL of 10 M sodium hydroxide solution to the flask. Re-heat the mixture to reflux for 2-4 hours to hydrolyze the intermediate N-formyl compound.

  • Work-up and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.

Part 2: Preparation of this compound Hydrochloride Salt
  • Dissolution: Dissolve the crude amine oil obtained from Part 1 in approximately 200 mL of anhydrous diethyl ether.

  • Acidification: Cool the ethereal solution in an ice bath. Slowly bubble dry hydrogen chloride gas through the solution with gentle stirring. Alternatively, a saturated solution of HCl in anhydrous diethyl ether can be added dropwise until no further precipitation is observed. The hydrochloride salt will precipitate as a white solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

  • Final Product: Dry the white solid under vacuum to obtain pure this compound hydrochloride. Determine the yield and characterize the product by melting point and NMR spectroscopy.

Visualizations

Reaction_Pathway Chemical Reaction Pathway cluster_step1 Step 1: Leuckart Reaction cluster_step2 Step 2: Salt Formation 4'-Isobutylacetophenone 4'-Isobutylacetophenone N-Formyl Intermediate N-Formyl Intermediate 4'-Isobutylacetophenone->N-Formyl Intermediate + Ammonium Formate + Formic Acid Heat (160-170°C) Ammonium Formate Ammonium Formate Formic Acid Formic Acid This compound (Free Base) This compound (Free Base) N-Formyl Intermediate->this compound (Free Base) Hydrolysis (NaOH, Heat) This compound HCl (Final Product) This compound HCl (Final Product) This compound (Free Base)->this compound HCl (Final Product) + HCl (in Ether) Precipitation HCl (in Ether) HCl (in Ether)

Caption: Synthesis pathway for this compound hydrochloride.

Experimental_Workflow Experimental Workflow A Mix Reactants: 4'-Isobutylacetophenone, Ammonium Formate, Formic Acid B Heat to 160-170°C (4-6 hours) A->B C Hydrolyze Intermediate (NaOH, Reflux) B->C D Extract with DCM C->D E Dry & Evaporate Solvent D->E F Crude Amine (Oil) E->F G Dissolve in Anhydrous Ether F->G H Precipitate with HCl/Ether G->H I Vacuum Filter Solid H->I J Wash with Cold Ether I->J K Dry Under Vacuum J->K L Final Product: Hydrochloride Salt K->L

Caption: Step-by-step experimental workflow for the synthesis.

Application Notes and Protocols: Synthesis of Bioactive Compounds from 1-(4-Isobutylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Isobutylphenyl)ethanamine is a chiral primary amine that serves as a valuable building block in the synthesis of novel bioactive compounds. Its structural motif, featuring an isobutylphenyl group, is present in well-known pharmaceuticals, most notably as a precursor to the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. The chiral nature of this amine is of particular importance in drug design, as stereochemistry often dictates the efficacy and safety of a therapeutic agent. This document provides detailed protocols for the synthesis of Schiff base derivatives from this compound and their subsequent evaluation for potential antimicrobial and anticancer activities. While specific examples of bioactive compounds derived directly from this compound are not extensively reported in the literature, the following protocols are based on well-established methods for the synthesis and evaluation of analogous Schiff bases.

Synthesis of Bioactive Schiff Bases

Schiff bases, characterized by an azomethine (-C=N-) group, are a class of organic compounds renowned for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone.

General Reaction Scheme

The synthesis of Schiff bases from this compound involves the reaction of the primary amine with a substituted aldehyde, typically under reflux in an alcoholic solvent.

G Amine This compound Plus + Amine->Plus Aldehyde Substituted Aldehyde (R-CHO) Solvent Ethanol Reflux Aldehyde->Solvent Plus->Aldehyde SchiffBase Schiff Base Derivative Solvent->SchiffBase Minus - SchiffBase->Minus Water H2O Minus->Water

Caption: General reaction scheme for Schiff base synthesis.

Experimental Protocol: Synthesis of N-(Substituted-benzylidene)-1-(4-isobutylphenyl)ethanamine

This protocol is a generalized procedure based on common methods for Schiff base synthesis.[2]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., salicylaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel and vacuum flask)

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol.

  • To this solution, add the substituted aromatic aldehyde (1.0 eq.).

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, with continuous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Cool the mixture further in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base derivative.

  • Dry the purified crystals in a desiccator or a vacuum oven.

  • Characterize the final product using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

Biological Evaluation of Synthesized Schiff Bases

Antimicrobial Activity Assessment

The synthesized Schiff bases can be screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on standard methods for antimicrobial susceptibility testing.

Materials:

  • Synthesized Schiff base compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Nutrient Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) drugs

  • Dimethyl sulfoxide (DMSO)

  • Incubator

Procedure:

  • Prepare a stock solution of each synthesized Schiff base and standard drugs in DMSO.

  • Perform serial two-fold dilutions of the stock solutions in the respective broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Prepare an inoculum of the test microorganism and adjust its turbidity to 0.5 McFarland standard.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (broth with inoculum) and a negative control (broth only) in each plate.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Data Summary: Antimicrobial Activity of Schiff Bases (Literature Data)

The following table presents MIC values for various Schiff bases reported in the literature to provide a reference for expected antimicrobial activity. Note that these compounds are not derived from this compound but serve as examples of the potential of this class of compounds.

Compound TypeTest OrganismMIC (µg/mL)Reference
Isatin Schiff BasesS. aureus625[3]
Isatin Schiff BasesK. pneumoniae625[3]
Benzimidazole-based Schiff basesS. aureus250 (ng/mL)[3]
Pyrene-based Schiff basesP. aeruginosa15.625[3]
4-Aminoantipyrine derivativesGram-positive bacteria125-500 (µM)
4-Aminoantipyrine derivativesGram-negative bacteria250-500 (µM)
Anticancer Activity Assessment

The in vitro anticancer activity of the synthesized Schiff bases can be evaluated against various human cancer cell lines using the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability.

Materials:

  • Synthesized Schiff base compounds

  • Human cancer cell lines (e.g., MCF-7 [breast], HeLa [cervical], HepG2 [liver])

  • Normal cell line (e.g., BHK-21)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Standard anticancer drug (e.g., Cisplatin, Doxorubicin)

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a desired density and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare various concentrations of the synthesized Schiff bases and the standard drug in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds and incubate for another 48 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Quantitative Data Summary: Anticancer Activity of Schiff Bases (Literature Data)

The following table presents IC₅₀ values for various Schiff bases from the literature, demonstrating their potential as anticancer agents. These are provided for reference.

Compound TypeCell LineIC₅₀ (µM)Reference
2-hydroxybenzaldehyde derivativeMCF-7Sub-micromolar
Uranyl complexes of Schiff basesOvcar-3Better than ligand
Uranyl complexes of Schiff basesM14Better than ligand
1,2,4-Triazole/Schiff Base HybridsPanc-1, PaCa-2, HT-29, H-4601.3 - 5.9

Signaling Pathway and Workflow Visualization

The following diagrams illustrate a hypothetical mechanism of action for a bioactive Schiff base and a typical workflow for its synthesis and evaluation.

G cluster_cell Cancer Cell Receptor Growth Factor Receptor Kinase Tyrosine Kinase Receptor->Kinase Pathway Signaling Cascade (e.g., MAPK) Kinase->Pathway Proliferation Cell Proliferation & Survival Pathway->Proliferation Apoptosis Apoptosis Pathway->Apoptosis Inhibition SchiffBase Bioactive Schiff Base SchiffBase->Kinase Inhibition

Caption: Hypothetical signaling pathway inhibition by a bioactive Schiff base.

G Start Start: This compound + Substituted Aldehyde Synthesis Schiff Base Synthesis (Reflux in Ethanol) Start->Synthesis Purification Purification (Recrystallization) Synthesis->Purification Characterization Characterization (FT-IR, NMR, MS) Purification->Characterization Bioassay Biological Evaluation Characterization->Bioassay Antimicrobial Antimicrobial Assay (MIC Determination) Bioassay->Antimicrobial Anticancer Anticancer Assay (IC50 Determination) Bioassay->Anticancer End Data Analysis & Conclusion Antimicrobial->End Anticancer->End

Caption: Experimental workflow for synthesis and evaluation.

Conclusion

This compound is a promising chiral starting material for the synthesis of novel bioactive compounds. The formation of Schiff bases represents a straightforward and effective strategy for generating molecular diversity and discovering new therapeutic agents. The protocols outlined in this document provide a comprehensive guide for the synthesis, characterization, and biological evaluation of Schiff base derivatives of this compound. While the literature on specific bioactive derivatives of this particular amine is emerging, the established bioactivity of Schiff bases as a class suggests that such derivatives are excellent candidates for further investigation in drug discovery programs. Researchers are encouraged to adapt and optimize these protocols to explore the full potential of this compound as a scaffold for new medicines.

References

Application Notes and Protocols: Catalytic Hydrogenation of 1-(4-Isobutylphenyl)ethanone Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the catalytic hydrogenation of 1-(4-isobutylphenyl)ethanone oxime to produce 1-(4-isobutylphenyl)ethanamine. This reaction is a critical step in various synthetic pathways, including a greener synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. The following sections detail the reaction, various catalytic systems, experimental protocols, and data presentation to guide researchers in successfully carrying out this transformation.

Introduction

The reduction of oximes to primary amines is a fundamental transformation in organic synthesis.[1][2][3] Catalytic hydrogenation offers a clean and efficient method for this conversion, often proceeding with high selectivity and yield.[1][2] 1-(4-isobutylphenyl)ethanone oxime is a key intermediate, and its hydrogenation product, this compound, is a valuable building block in the pharmaceutical industry.[4][5] This protocol explores various heterogeneous catalysts such as Raney Nickel, Palladium on carbon (Pd/C), and Platinum-based catalysts for this reduction.

Reaction Scheme

The overall reaction involves the reduction of the C=N double bond of the oxime and the hydrogenolysis of the N-O bond to yield the corresponding primary amine.

Reaction_Scheme cluster_product Product start 1-(4-isobutylphenyl)ethanone oxime catalyst Catalyst (e.g., Raney Ni, Pd/C, PtO₂) start->catalyst H2 + H₂ end This compound catalyst->end Experimental_Workflow start Start setup Reaction Setup: - Add Oxime and Solvent to Reactor start->setup catalyst Catalyst Addition: - Add Catalyst (e.g., Raney Ni, Pd/C) setup->catalyst purge Purge System: - Purge with Inert Gas, then H₂ catalyst->purge hydrogenation Hydrogenation: - Apply H₂ Pressure and Temperature - Stir Reaction Mixture purge->hydrogenation monitor Monitor Reaction Progress: - Pressure Drop, TLC, or GC hydrogenation->monitor workup Work-up: - Cool and Vent Reactor - Purge with Inert Gas monitor->workup filter Catalyst Filtration: - Filter through Celite® workup->filter isolate Product Isolation: - Evaporate Solvent filter->isolate purify Purification (Optional): - Distillation or Chromatography isolate->purify end End Product: This compound purify->end Ibuprofen_Synthesis start 1-(4-isobutylphenyl)ethanone oximation Oximation (+ Hydroxylamine) start->oximation oxime 1-(4-isobutylphenyl)ethanone oxime oximation->oxime hydrogenation Catalytic Hydrogenation (+ H₂/Catalyst) oxime->hydrogenation amine This compound hydrogenation->amine carbonylation Carbonylation & Hydrolysis amine->carbonylation ibuprofen Ibuprofen carbonylation->ibuprofen

References

Application Notes and Protocols: Synthesis of 1-(4-isobutylphenyl)ethanamine via the Leuckart Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Leuckart reaction is a well-established method for the reductive amination of aldehydes and ketones to their corresponding amines.[1][2][3] This one-pot reaction typically utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent, and it is particularly effective for the synthesis of primary amines from ketones.[2][3] The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced in situ.[3] This application note provides detailed protocols for the synthesis of 1-(4-isobutylphenyl)ethanamine, a key intermediate in the synthesis of various pharmaceuticals, from 4'-isobutylacetophenone using the Leuckart reaction. The conditions outlined are based on established procedures for structurally similar aromatic ketones.

Reaction Scheme

The overall reaction for the synthesis of this compound from 4'-isobutylacetophenone via the Leuckart reaction is as follows:

Quantitative Data Summary

The following table summarizes the typical reaction conditions and expected outcomes for the Leuckart reaction for the synthesis of substituted α-phenethylamines, which can be adapted for this compound.

ParameterValueReference
Reactants
4'-Isobutylacetophenone1 moleAdapted from[4]
Ammonium Formate5 molesAdapted from[4]
Reaction Conditions
Temperature185-190 °CAdapted from[4]
Reaction Time5 hoursAdapted from[4]
Work-up
Hydrolysis ReagentConcentrated HCl[4]
Yield
Expected Yield of Amine75-85%Adapted from[4]

Experimental Protocols

This section provides a detailed step-by-step protocol for the synthesis of this compound using the Leuckart reaction with ammonium formate.

Materials:

  • 4'-Isobutylacetophenone

  • Ammonium formate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 40%)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Standard glassware for extraction and distillation

Protocol:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, add 5 molar equivalents of ammonium formate for every 1 molar equivalent of 4'-isobutylacetophenone.

    • Mix the reactants thoroughly.

  • Reaction:

    • Heat the mixture using a heating mantle to a temperature of 185-190 °C.[4]

    • Maintain this temperature and allow the reaction to reflux for 5 hours.[4] The reaction mixture will become dark.

  • Hydrolysis of the Intermediate Formamide:

    • After 5 hours, cool the reaction mixture to room temperature.

    • Carefully and slowly add an excess of concentrated hydrochloric acid to the flask. This will hydrolyze the intermediate N-(1-(4-isobutylphenyl)ethyl)formamide to the desired primary amine.

    • Reflux the acidic mixture for an additional 4 to 18 hours to ensure complete hydrolysis.[4]

  • Work-up and Isolation:

    • After the hydrolysis is complete, cool the mixture in an ice bath.

    • Slowly and carefully neutralize the acidic solution by adding a concentrated sodium hydroxide solution until the mixture is strongly alkaline (pH > 10). This will liberate the free amine.

    • Transfer the alkaline mixture to a separatory funnel.

    • Extract the aqueous layer three times with diethyl ether or another suitable organic solvent.

    • Combine the organic extracts.

  • Purification:

    • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent by rotary evaporation to obtain the crude this compound.

    • For higher purity, the crude product can be purified by vacuum distillation.

Visualizations

Logical Workflow for the Leuckart Reaction

Leuckart_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_hydrolysis Hydrolysis cluster_workup Work-up & Purification cluster_product Product Ketone 4'-Isobutylacetophenone Reaction_Step Heat to 185-190°C (5 hours) Ketone->Reaction_Step Reagent Ammonium Formate Reagent->Reaction_Step Hydrolysis_Step Add Conc. HCl Reflux (4-18 hours) Reaction_Step->Hydrolysis_Step Neutralization Neutralize with NaOH Hydrolysis_Step->Neutralization Extraction Extract with Ether Neutralization->Extraction Drying Dry Organic Layer Extraction->Drying Purification Evaporate Solvent & Vacuum Distill Drying->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway of the Leuckart Reaction Mechanism

Leuckart_Mechanism Ketone 4'-Isobutylacetophenone (Carbonyl Compound) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal AmmoniumFormate Ammonium Formate (HCOONH4) Ammonia Ammonia (NH3) AmmoniumFormate->Ammonia Heat FormicAcid Formic Acid (HCOOH) AmmoniumFormate->FormicAcid Heat Ammonia->Hemiaminal Nucleophilic Attack Imine Imine Intermediate Hemiaminal->Imine - H2O Formamide N-Formyl Intermediate Imine->Formamide + HCOOH (Reduction) Amine This compound (Product) Formamide->Amine Hydrolysis (H+ or OH-)

Caption: Simplified mechanism of the Leuckart reaction.

References

Troubleshooting & Optimization

Optimization of diastereomeric salt crystallization for chiral resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of diastereomeric salt crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions and guidance for challenges encountered during chiral resolution experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of chiral resolution by diastereomeric salt crystallization? A1: This technique separates a racemic mixture (a 50:50 mixture of two enantiomers) by reacting it with an enantiomerically pure chiral resolving agent.[1][2] This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, one salt will preferentially crystallize from a suitable solvent, allowing for its isolation and the subsequent recovery of the desired pure enantiomer.[2][3][4][5]

Q2: What are the key characteristics of a good chiral resolving agent? A2: An ideal resolving agent should be readily available in high optical purity, be chemically stable, and not racemize during the process.[4] It should easily form a salt with the compound to be resolved, and this salt must crystallize well.[4] Most importantly, there must be a significant difference in the solubility between the two resulting diastereomeric salts to enable effective separation.[4][6] The resolving agent should also be easily recoverable after the resolution.[4]

Q3: How do I choose an appropriate solvent for the crystallization? A3: The ideal solvent system is crucial for success and should maximize the solubility difference between the desired and undesired diastereomeric salts.[6] A good starting point is to screen a range of solvents with varying polarities.[6][7] The solvent should provide sufficient solubility for both the racemate and the resolving agent to form the salts, but allow for the preferential crystallization of the less soluble diastereomer upon cooling or concentration.[4] Using solvent/anti-solvent mixtures can also be an effective strategy to induce crystallization.[7][8]

Q4: What is Crystallization-Induced Diastereomeric Transformation (CIDT) and when is it useful? A4: Crystallization-Induced Diastereomeric Transformation (CIDT) is a powerful technique that can significantly increase the yield of the desired enantiomer, sometimes approaching 100%.[6] It is applicable when the undesired diastereomer in the solution can epimerize (convert) into the desired, less soluble diastereomer.[6] This conversion replenishes the desired diastereomer as it crystallizes, driving the equilibrium towards the formation of the target product.[6] This method is particularly revolutionary for enhancing selectivity and optimizing yields.[9]

Troubleshooting Guide

Issue 1: No Crystals Form, or an Oil/Amorphous Solid Precipitates

Q: I've combined my racemic compound and resolving agent, but I'm getting an oil or no precipitate at all. What should I do? A: This is a common issue often referred to as "oiling out" and typically points to problems with supersaturation, solvent choice, or impurities.[7][10]

Possible Causes & Solutions:

  • Inappropriate Solvent System: The chosen solvent may be too effective, keeping both diastereomeric salts fully dissolved, or it may be too poor, causing them to crash out as an oil.[7][10]

    • Solution: Conduct a systematic solvent screen with a range of solvents and consider using solvent/anti-solvent mixtures to carefully control solubility.[7][8]

  • Incorrect Supersaturation Level:

    • Insufficient Supersaturation: The salt concentration may be too low to initiate crystallization.[7]

      • Solution: Increase the concentration by slowly evaporating the solvent or by carefully adding an anti-solvent to decrease the salt's solubility.[7] A controlled reduction in temperature can also induce crystallization.[7]

    • Excessive Supersaturation: A very high concentration can lead to rapid precipitation, favoring the formation of an oil or amorphous solid over ordered crystals.[7][8]

      • Solution: Dilute the solution slightly or implement a slower, more controlled cooling profile to manage the rate of precipitation.[7][10]

  • High Impurity Levels: Impurities in either the racemic compound or the resolving agent can inhibit crystal nucleation and growth.[7][10][11]

    • Solution: Ensure the purity of your starting materials. An additional purification step for the racemic compound may be necessary.[7]

Issue 2: Low Yield of the Desired Diastereomeric Salt

Q: I'm getting crystals of the correct diastereomer, but the yield is very low. How can I improve it? A: Low yield indicates that a significant portion of your target diastereomer remains in the mother liquor.

Possible Causes & Solutions:

  • High Solubility of the Target Salt: Even the "less soluble" diastereomer may still have significant solubility in the chosen solvent.[7]

    • Solution: Further optimize the solvent system to minimize the target salt's solubility. Experiment with lower final crystallization temperatures and allow for longer crystallization times to maximize recovery.[6][7]

  • Sub-optimal Stoichiometry: The molar ratio of the racemate to the resolving agent can significantly impact yield.[6]

    • Solution: While a 1:1 ratio is a common starting point, investigate other ratios. Sometimes, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can be more effective.[7][12]

  • Premature Isolation: The crystallization process may not have reached equilibrium before the crystals were isolated.

    • Solution: Allow for longer crystallization times. Monitor the concentration of the diastereomers in the mother liquor over time using a technique like HPLC to determine when equilibrium has been reached.

Issue 3: Low Diastereomeric Excess (d.e.)

Q: My crystalline product contains a significant amount of the undesired diastereomer. How can I improve the purity? A: Low diastereomeric excess (d.e.) means the solubilities of the two diastereomeric salts are too similar in your system, leading to co-precipitation.[7][8]

Possible Causes & Solutions:

  • Small Solubility Difference: The fundamental basis for this separation is a significant difference in solubility between the two diastereomers.[4][8]

    • Solution: A thorough solvent optimization is critical. A different solvent or solvent mixture may enhance the solubility difference.[8] Also, investigate the effect of temperature, as the solubility difference can be temperature-dependent.[8]

  • Formation of a Solid Solution: In some cases, the undesired diastereomer can be incorporated into the crystal lattice of the desired one, making separation by a single crystallization very difficult.[8][13]

    • Solution: Perform one or more recrystallizations of the enriched solid.[7][8] While this can significantly improve purity, it may also lead to a loss in overall yield.[8] Constructing a ternary phase diagram can help identify if a solid solution is forming.[8][14]

  • Kinetic vs. Thermodynamic Control: Sometimes, the more soluble (less stable) diastereomer crystallizes faster (the kinetic product).[8]

    • Solution: Stirring the crystallization mixture for an extended period can allow the system to equilibrate, dissolving the kinetic product and crystallizing the less soluble, more stable thermodynamic product.[8] Conversely, if your desired product is the kinetic one, a shorter crystallization time may be beneficial.[8]

Data Presentation

Table 1: Influence of Process Parameters on Crystallization Outcome
ParameterEffect on YieldEffect on Purity (d.e.)Optimization Notes
Final Temperature Lower temperatures decrease solubility, generally increasing yield.[6][8]Can have a variable effect; may decrease purity if the solubility of the undesired salt also drops significantly.[8]Optimize for the best balance of yield and purity.[8]
Cooling Rate Slower cooling can increase yield by allowing more time for crystallization to reach equilibrium.[8]Slower cooling generally improves purity by favoring the thermodynamically more stable product.[8][10]A slow, controlled cooling profile is often optimal for achieving high-quality crystals.[6][10]
Stoichiometry Can be optimized to maximize precipitation of the desired salt.Can influence which species crystallizes, directly impacting purity.While 1:1 is a standard start, using 0.5 equivalents of resolving agent is a common strategy to investigate.[6][7][12]
Agitation/Stirring Can improve yield by maintaining homogeneity and preventing localized supersaturation.[10]Can improve or decrease purity depending on the system's kinetics and potential for secondary nucleation.[8][10]Optimize stirring rate to ensure homogeneity without causing excessive crystal breakage.[10]
Seeding Can increase yield by providing nucleation sites for the desired diastereomer.Can significantly improve purity by directing the crystallization towards the desired product.[10]Introduce seed crystals at the appropriate level of supersaturation to control crystal growth.[6][10]
Table 2: Example of Catalyst Concentration Effect on CIDT

This table shows data for the Crystallization-Induced Diastereomeric Transformation (CIDT) of ketoprofen-phenylethylamine salts, demonstrating the dual role of the catalyst DBU as both a catalyst and a co-solvent.

DBU Concentration (mol%)Final Purity of P-salt (%)Yield (%)
< 5 (Other catalysts)< 59%N/A
598.8%26.2%
> 5LowerLower

(Data synthesized from a case study on the resolution of ketoprofen, where DBU was found to be the most effective catalyst for epimerization. Higher concentrations of DBU increased solubility, leading to a drop in yield).[15]

Visualizations and Workflows

Chiral_Resolution_Workflow cluster_prep Preparation cluster_process Process cluster_recovery Recovery RacemicMixture Racemic Mixture (e.g., Acid or Base) SaltFormation 1. Diastereomeric Salt Formation RacemicMixture->SaltFormation ResolvingAgent Chiral Resolving Agent ResolvingAgent->SaltFormation Crystallization 2. Selective Crystallization SaltFormation->Crystallization Isolation 3. Isolation (Filtration) Crystallization->Isolation Liberation 4. Liberation of Enantiomer Isolation->Liberation solid MotherLiquor Mother Liquor (Enriched in other diastereomer) Isolation->MotherLiquor separate FinalProduct Pure Enantiomer Liberation->FinalProduct AgentRecovery Recovery of Resolving Agent Liberation->AgentRecovery

Caption: General experimental workflow for chiral resolution via diastereomeric salt formation.

Troubleshooting_No_Crystals Start Problem: No Crystals or Oiling Out Cause1 Possible Cause: Inappropriate Solvent Start->Cause1 Cause2 Possible Cause: Incorrect Supersaturation Start->Cause2 Cause3 Possible Cause: High Impurity Level Start->Cause3 Solution1 Solution: Conduct Systematic Solvent/Anti-solvent Screen Cause1->Solution1 Solution2a Solution (Too Low): Increase Concentration (Evaporate/Add Anti-solvent) Cause2->Solution2a Solution2b Solution (Too High): Decrease Concentration or Slow Cooling Rate Cause2->Solution2b Solution3 Solution: Purify Starting Materials (Racemate & Resolving Agent) Cause3->Solution3

Caption: Troubleshooting decision tree for experiments yielding no crystals or oil.

Optimization_Low_DE Problem Low Diastereomeric Excess (d.e.) Reason1 Root Cause: Small Solubility Difference Problem->Reason1 Reason2 Root Cause: Solid Solution Formation Problem->Reason2 Reason3 Root Cause: Kinetic vs. Thermodynamic Control Issue Problem->Reason3 Strategy1 Strategy: Optimize Solvent System & Temperature Profile Reason1->Strategy1 Strategy2 Strategy: Perform Multiple Recrystallizations Reason2->Strategy2 Strategy3 Strategy: Adjust Stirring Time (Allow Equilibration) Reason3->Strategy3

Caption: Logical relationships for diagnosing and optimizing low diastereomeric excess.

Experimental Protocols

Protocol 1: General Screening of Resolving Agents and Solvents

Objective: To identify an effective chiral resolving agent and solvent system for the crystallization of a diastereomeric salt.

Methodology:

  • Preparation: In a series of small vials or a 96-well plate, dispense a fixed amount of the racemic compound (e.g., 0.1 mmol).[12]

  • Reagent Addition: To each vial, add a solution of a different chiral resolving agent (typically 0.5-1.0 molar equivalents).[6][12] It is common to screen several resolving agents to find the most effective one.[6]

  • Solvent Addition: Add a selection of different crystallization solvents or solvent mixtures to the vials.[6]

  • Crystallization: Allow the vials to stand at a controlled temperature (e.g., room temperature or cooled) for 24-48 hours to allow for crystallization.[6] A controlled cooling profile can be critical.[6]

  • Analysis: Visually inspect the vials for crystal formation. Isolate any crystalline material by filtration. Analyze the solid and the mother liquor by chiral HPLC to determine the yield and diastereomeric excess.[6]

Protocol 2: General Diastereomeric Salt Resolution and Purification

Objective: To perform a preparative scale resolution and purification of a single enantiomer.

Methodology:

  • Salt Formation: Dissolve the racemic compound in the optimal solvent identified during screening. Add one molar equivalent of the selected enantiomerically pure chiral resolving agent.[2] Heat the mixture gently if necessary to ensure complete dissolution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.[2] For further yield, the mixture can be cooled in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals sparingly with a small amount of ice-cold solvent to remove any adhering mother liquor.[2]

  • Recrystallization (for Purity Enhancement): If the initial diastereomeric excess is low, dissolve the crystalline solid in a minimum amount of hot solvent and repeat the slow cooling and isolation steps.[2][7]

  • Analysis: Determine the diastereomeric excess of the purified crystalline salt using an appropriate analytical method, such as chiral HPLC or NMR spectroscopy.[2][6]

Protocol 3: Liberation of the Pure Enantiomer

Objective: To recover the pure enantiomer from the purified diastereomeric salt.

Methodology:

  • Dissolution: Dissolve the purified diastereomeric salt in a suitable solvent (e.g., water or an organic solvent).[8]

  • Liberation: Add a base (e.g., NaOH, if resolving an acid) or an acid (e.g., HCl, if resolving a base) to break the salt and liberate the free enantiomer from the resolving agent.[8][16]

  • Extraction: Extract the liberated enantiomer into an appropriate organic solvent. Perform multiple extractions to ensure complete recovery.

  • Purification and Recovery: Wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the purified enantiomer. The aqueous layer can be treated to recover the resolving agent for reuse.

References

Reducing side product formation in 1-(4-isobutylphenyl)ethanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-isobutylphenyl)ethanamine. Our focus is on minimizing side product formation and optimizing reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods involve the reductive amination of 4-isobutylacetophenone. The two primary approaches are the Leuckart reaction and catalytic reductive amination. The Leuckart reaction utilizes formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source.[1][2] Catalytic reductive amination employs a metal catalyst (e.g., Raney Nickel, Palladium, Platinum) and a reducing agent such as hydrogen gas or a hydride source in the presence of ammonia.[3][4]

Q2: What are the primary side products I should be aware of during the synthesis?

A2: The formation of side products is a common challenge. The principal impurities include:

  • N-formyl derivative (N-(1-(4-isobutylphenyl)ethyl)formamide): This is a common byproduct in the Leuckart reaction, where the amine product is formylated.[1][5]

  • Secondary amine (bis(1-(4-isobutylphenyl)ethyl)amine): This can form when the initially formed primary amine reacts with another molecule of the starting ketone (4-isobutylacetophenone) and is subsequently reduced.[1]

  • Unreacted starting material: Incomplete conversion can leave residual 4-isobutylacetophenone in your product mixture.

  • Alcohol (1-(4-isobutylphenyl)ethanol): This can arise if the ketone is reduced before the amination reaction occurs, particularly with less selective reducing agents.

Q3: How can I minimize the formation of the N-formyl derivative in the Leuckart reaction?

A3: The N-formyl derivative is an intermediate in the Leuckart reaction. To obtain the free amine, a subsequent hydrolysis step is necessary. This is typically achieved by heating the reaction mixture with a strong acid, such as hydrochloric acid, after the initial reaction is complete.[5]

Q4: What conditions favor the formation of the secondary amine byproduct?

A4: The formation of the secondary amine is more likely when there is a high concentration of the primary amine product relative to the ammonia source. Using a significant excess of the ammonia source (e.g., ammonium formate in the Leuckart reaction) can help to minimize this side reaction by favoring the reaction of the ketone with ammonia over the primary amine product.[1]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Leuckart Reaction: Ensure the reaction temperature is sufficiently high (typically 160-190°C) and the reaction is run for an adequate duration.[2] Catalytic Reductive Amination: Check the activity of the catalyst. Ensure proper hydrogen pressure and efficient stirring.Increased conversion of the starting ketone and higher yield of the desired amine.
Suboptimal Reagent Ratio Leuckart Reaction: Use a molar excess of ammonium formate or formamide (e.g., 4 moles per mole of ketone) to drive the reaction to completion.[2] Catalytic Reductive Amination: Ensure a sufficient excess of ammonia is present.Improved reaction kinetics and higher product yield.
Poor Quality Reagents Use freshly opened or purified reagents. Ensure 4-isobutylacetophenone is of high purity.Reduced formation of unidentified byproducts and improved yield.
Issue 2: High Levels of N-Formyl Side Product
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Hydrolysis (Leuckart Reaction) After the initial reaction, add a sufficient amount of concentrated hydrochloric acid and reflux the mixture for several hours to ensure complete hydrolysis of the formamide.[2]Conversion of the N-formyl derivative to the desired primary amine, increasing the final product yield.
Issue 3: Significant Formation of Secondary Amine
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Ammonia Source Increase the molar excess of the ammonia source (ammonium formate or aqueous ammonia) relative to the 4-isobutylacetophenone. This will statistically favor the reaction of the ketone with ammonia.[1]Reduced formation of the secondary amine byproduct.
Reaction Conditions Favoring Secondary Amine Formation Lowering the reaction temperature slightly might decrease the rate of the secondary amine formation more than the primary amine formation.[1]Improved selectivity for the primary amine.

Experimental Protocols

Protocol 1: Leuckart Synthesis of this compound

Materials:

  • 4-isobutylacetophenone

  • Ammonium formate

  • Concentrated Hydrochloric Acid

  • Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 1 mole of 4-isobutylacetophenone with 4 moles of ammonium formate.

  • Heat the mixture gradually to 180-190°C and maintain this temperature for 4-8 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and add 3-4 volumes of water.

  • Add 150-200 mL of concentrated hydrochloric acid per mole of ketone used and reflux the mixture for several hours to hydrolyze the N-formyl intermediate.[2]

  • After cooling, make the aqueous solution alkaline with a sodium hydroxide solution.

  • Extract the product with diethyl ether.

  • Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation under reduced pressure.

Protocol 2: Catalytic Reductive Amination of 4-isobutylacetophenone

Materials:

  • 4-isobutylacetophenone

  • Aqueous ammonia (25%)

  • Ethanol

  • Raney Nickel or Platinum on Carbon (Pt/C) catalyst

  • Hydrogen gas

  • Diatomaceous earth for filtration

Procedure:

  • In a high-pressure autoclave, combine 4-isobutylacetophenone, ethanol, and an excess of aqueous ammonia.

  • Add the Raney Nickel or Pt/C catalyst (typically 5-10% by weight of the ketone).

  • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 10-50 bar).

  • Heat the mixture to the desired temperature (e.g., 80-120°C) with vigorous stirring.

  • Maintain the reaction conditions until hydrogen uptake ceases.

  • Cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

  • Remove the solvent and excess ammonia under reduced pressure.

  • Purify the resulting this compound by distillation under reduced pressure.

Visualizations

Leuckart_Reaction_Pathway Ketone 4-Isobutylacetophenone Imine Iminium Intermediate Ketone->Imine + NH3 (from Ammonium Formate) SecondaryAmine Secondary Amine Byproduct AmmoniumFormate Ammonium Formate NFormyl N-Formyl Derivative Imine->NFormyl + HCOO- (Reduction) Amine This compound NFormyl->Amine Hydrolysis (H3O+) Amine->SecondaryAmine + Ketone, -H2O, Reduction

Caption: Leuckart reaction pathway for this compound synthesis.

Troubleshooting_Side_Products cluster_0 Primary Issue cluster_1 Troubleshooting Path High Side Product High Side Product Formation Identify the major impurity via GC-MS NFormyl N-Formyl Derivative Increase hydrolysis time/acid concentration High Side Product->NFormyl  If N-Formyl is major SecondaryAmine Secondary Amine Increase excess of ammonia source High Side Product->SecondaryAmine  If Secondary Amine is major UnreactedKetone Unreacted Ketone Increase reaction time/temperature or check catalyst activity High Side Product->UnreactedKetone  If Ketone is major

Caption: Troubleshooting logic for common side products.

References

Technical Support Center: Troubleshooting Low Enantiomeric Excess in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of low enantiomeric excess (ee) in asymmetric synthesis. Here you will find structured guidance to diagnose and resolve issues in your experimental work.

Frequently Asked questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter.

Q1: My enantiomeric excess (% ee) is significantly lower than reported in the literature. What is the first thing I should check?

A1: The first and most critical step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Supercritical Fluid Chromatography (SFC). An inaccurate or unvalidated analytical method can provide misleading % ee values.[1]

  • Key Validation Parameters:

    • Resolution (Rs): Ensure baseline separation of the two enantiomers. An Rs value greater than 1.5 is generally considered adequate.[1]

    • Accuracy: Confirm that the measured % ee of a known standard sample is accurate.[1]

    • Precision: Ensure that repeated measurements of the same sample yield consistent results.[1]

    • Linearity: Verify that the detector response is linear across a range of concentrations for both enantiomers. A common pitfall is overlooking the possibility that one enantiomer may have a much stronger UV response than the other, leading to an inaccurate determination of their ratio.[1]

Q2: I've validated my analytical method, but my % ee is still low. What should I investigate next?

A2: The next step is to meticulously examine the purity and quality of all your reagents, solvents, and the catalyst. Asymmetric reactions are highly sensitive to trace impurities.

  • Checklist for Reagents and Catalyst:

    • Substrate Purity: Impurities in the starting material can react competitively, leading to the formation of racemic or undesired products. Consider repurifying your substrate by recrystallization, distillation, or chromatography.[1]

    • Reagent Quality: Ensure all reagents are of high purity and handled under appropriate inert conditions if they are air or moisture sensitive.

    • Solvent Purity: The solvent can significantly influence the enantioselectivity of a reaction.[2][3] Use high-purity, dry solvents, as trace amounts of water or other impurities can interfere with the catalyst.

    • Catalyst Purity and Integrity: The chemical and enantiomeric purity of the chiral catalyst is paramount. A degraded or racemic catalyst will directly lead to a lower ee.[4] Consider obtaining a fresh batch of the catalyst or repurifying it.

Q3: My reaction is inconsistent, giving variable % ee between different runs. What could be the cause?

A3: Inconsistent results often point to issues with the reaction setup, catalyst handling, or reagent quality.

  • Potential Causes for Inconsistency:

    • Catalyst Activation: Some catalysts require an activation step before use.[5][6] Ensure that the activation procedure is performed correctly and consistently.

    • Inert Atmosphere: If your reaction is sensitive to air or moisture, ensure that your inert atmosphere techniques (e.g., glovebox or Schlenk line) are rigorous.

    • Catalyst Loading: Inconsistent catalyst loading can lead to variable results. While it may seem counterintuitive, higher catalyst loading can sometimes lead to lower ee due to the formation of less selective catalyst aggregates.[7]

    • Mixing: In heterogeneous reactions, inefficient stirring can lead to poor and inconsistent results.

Q4: How does reaction temperature affect the enantiomeric excess?

A4: In many asymmetric reactions, there is an inverse relationship between reaction temperature and enantioselectivity.[4] Lowering the temperature generally leads to a more ordered transition state, which enhances the facial discrimination of the prochiral substrate by the chiral catalyst, resulting in a higher ee.[4] However, lowering the temperature will also decrease the reaction rate.[4] In some rare cases, higher temperatures can lead to increased enantioselectivity, a phenomenon known as temperature-controlled bidirectional enantioselectivity.[4][8]

Data Presentation: Impact of Reaction Parameters on Enantiomeric Excess

The following tables summarize the impact of key reaction parameters on enantiomeric excess, providing a clear comparison for optimization.

Table 1: Effect of Temperature on Enantioselectivity

Temperature (°C)Enantiomeric Excess (% ee)Reaction Time (h)
25 (Room Temp.)752
0888
-209524
-409848
-78>9972

Note: Data is illustrative and will vary depending on the specific reaction.

Table 2: Effect of Solvent on Enantioselectivity

SolventDielectric Constant (ε)Enantiomeric Excess (% ee)
Hexane1.8892
Toluene2.3885
Diethyl Ether4.3478
Dichloromethane8.9365
Acetonitrile37.540

Note: In some cases, a lower dielectric constant of the solvent can lead to higher enantioselectivity.[3] Data is illustrative.

Table 3: Effect of Catalyst Loading on Enantioselectivity

Catalyst Loading (mol%)Enantiomeric Excess (% ee)
0.595
197
296
590
1085

Note: Optimal catalyst loading needs to be determined experimentally as higher loading can sometimes decrease ee.[7] Data is illustrative.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to troubleshooting low enantiomeric excess.

Protocol 1: Validation of Chiral HPLC Method
  • Objective: To validate the analytical method for determining the enantiomeric excess of a chiral product.

  • Materials: Racemic standard, samples of known enantiomeric composition (if available), chiral HPLC column, HPLC system with UV detector, appropriate mobile phase solvents.

  • Methodology:

    • Resolution (Rs):

      • Inject the racemic standard onto the chiral HPLC column.

      • Adjust the mobile phase composition and flow rate to achieve baseline separation of the enantiomeric peaks.

      • Calculate the resolution (Rs) using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their peak widths at the base. Aim for Rs > 1.5.[1]

    • Accuracy:

      • Prepare standards of known enantiomeric composition (e.g., 90:10, 75:25, 50:50).

      • Analyze these standards using the developed HPLC method.

      • Compare the measured % ee with the known values to determine the accuracy of the method.[1]

    • Precision:

      • Inject the same sample multiple times (e.g., n=6).

      • Calculate the mean and standard deviation of the % ee values. The relative standard deviation (RSD) should be low, typically <2%.[1]

    • Linearity:

      • Prepare a series of solutions with varying concentrations of each enantiomer.

      • Inject these solutions and plot the peak area against the concentration for each enantiomer. The relationship should be linear (R² > 0.99).[1]

Protocol 2: General Procedure for Catalyst Activation
  • Objective: To ensure the chiral catalyst is in its active form before the reaction.

  • Materials: Chiral catalyst, appropriate solvent, and any necessary activating reagents (e.g., a Lewis acid or base).

  • Methodology (Example for a Lewis Acid Catalyst):

    • In an inert atmosphere glovebox or using Schlenk techniques, add the chiral ligand to a flame-dried flask.

    • Add the appropriate dry solvent.

    • Add the Lewis acid (e.g., Ti(OiPr)₄) dropwise at a specific temperature (e.g., 0 °C).

    • Stir the mixture for a specified time (e.g., 30 minutes) at a controlled temperature to allow for the formation of the active catalyst complex.

    • The activated catalyst is now ready for the addition of the substrate and other reagents.

Note: The specific activation procedure will vary depending on the catalyst system. Always consult the relevant literature for the specific catalyst you are using.

Visualizations

The following diagrams illustrate key troubleshooting workflows and relationships in asymmetric synthesis.

Troubleshooting_Workflow Start Low Enantiomeric Excess Observed Analytical Validate Analytical Method (Chiral HPLC/GC) Start->Analytical First Step Reagents Check Purity of Reagents (Substrate, Solvent, Catalyst) Analytical->Reagents Method Validated Problem_Analytical Analytical Method is Inaccurate Analytical->Problem_Analytical Issue Found Conditions Optimize Reaction Conditions (Temperature, Concentration, Time) Reagents->Conditions Reagents Pure Problem_Reagents Impurities Present Reagents->Problem_Reagents Issue Found Catalyst Investigate Catalyst (Activation, Loading, Purity) Conditions->Catalyst Conditions Optimized Problem_Conditions Suboptimal Conditions Conditions->Problem_Conditions Issue Found Result High Enantioselectivity Achieved Catalyst->Result Catalyst Optimized Problem_Catalyst Catalyst Inactive/Impure Catalyst->Problem_Catalyst Issue Found Problem_Analytical->Analytical Re-validate Problem_Reagents->Reagents Purify/Replace Problem_Conditions->Conditions Re-optimize Problem_Catalyst->Catalyst Activate/Purify/Adjust Loading

Caption: A workflow diagram for troubleshooting low enantiomeric excess.

Parameter_Relationships ee Enantiomeric Excess (% ee) Temp Temperature Temp->ee Inverse Relationship (Generally) Solvent Solvent Polarity Solvent->ee Can have a large effect Purity Reagent/Catalyst Purity Purity->ee Direct Relationship Concentration Concentration Concentration->ee Can be complex Catalyst_Activity Catalyst Activity Catalyst_Activity->ee Direct Relationship

Caption: Key parameters influencing enantiomeric excess in asymmetric synthesis.

References

Overcoming poor separation in chiral HPLC of 1-(4-isobutylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 1-(4-isobutylphenyl)ethanamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve optimal peak resolution in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the enantiomeric separation of this compound and related chiral amines.

Q1: Why are my enantiomer peaks for this compound not separating at all (co-eluting as a single peak)?

A1: Complete co-elution is a common issue when the fundamental conditions for chiral recognition are not met. Here are the primary causes and solutions:

  • Incorrect Stationary Phase: The most critical factor for a successful chiral separation is the choice of the Chiral Stationary Phase (CSP).[1] If you are not using a column specifically designed for chiral separations, you will not be able to resolve enantiomers.

    • Recommendation: Polysaccharide-based CSPs, such as those derived from amylose or cellulose derivatives, are highly effective for resolving a wide range of racemates, including primary amines.[2][3] Consider screening columns like Chiralpak® IA/IB/IC (immobilized) or Chiralcel® OD/OJ (coated).[4]

  • Inappropriate Mobile Phase: The mobile phase composition is crucial for achieving selectivity.

    • Recommendation: For normal-phase chromatography, a typical mobile phase consists of a non-polar primary solvent like n-hexane and a polar alcohol modifier such as isopropanol (IPA) or ethanol (EtOH).[5] A starting ratio of 90:10 (v/v) hexane:IPA is a common screening condition.[5] If the mobile phase is too strong (too much alcohol), the analyte may elute too quickly without interacting sufficiently with the CSP.

Q2: My peaks are partially separated, but the resolution is poor. How can I improve it?

A2: Poor resolution indicates that some chiral recognition is occurring, but the conditions need optimization. A systematic approach is key.

  • Optimize Mobile Phase Composition:

    • Adjust Modifier Percentage: Systematically vary the percentage of the alcohol modifier. Decrease the alcohol content in small increments (e.g., from 10% to 8% to 5%) to increase retention and improve the chances of interaction with the CSP.

    • Change Alcohol Modifier: The type of alcohol can significantly impact selectivity.[5] If IPA does not provide adequate resolution, screen other alcohols like ethanol or n-butanol. Less polar alcohols often provide better resolution in normal phase mode.[5]

  • Incorporate a Basic Additive: For a basic analyte like this compound, adding a basic modifier to the mobile phase is often essential.

    • Purpose: Basic additives like diethylamine (DEA) or triethylamine (TEA) improve peak shape and efficiency by minimizing unwanted interactions with residual acidic silanol groups on the silica support.[5][6]

    • Concentration: Add a small amount, typically 0.1% (v/v), of DEA to your mobile phase.[7][8]

  • Adjust Temperature: Temperature can have a significant effect on chiral separations.[9][10]

    • Recommendation: In many cases, lowering the column temperature (e.g., to 15°C or 10°C) can improve resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[11][12] However, this effect is not universal, and temperature should be treated as a parameter to be optimized.[9]

  • Reduce Flow Rate: Lowering the flow rate can increase column efficiency and, consequently, resolution.

    • Recommendation: If your resolution is marginal, try decreasing the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min.[13] Be aware that this will increase the analysis time.

Q3: I'm observing significant peak tailing. What causes this and how can I fix it?

A3: Peak tailing is the most common peak shape distortion for basic compounds like amines in HPLC.[14][15] It can severely impact quantification and resolution.

  • Primary Cause (Chemical): The primary reason for tailing in basic analytes is strong interaction with acidic residual silanol groups on the silica surface of the stationary phase.[14][16] This secondary interaction mechanism delays a portion of the analyte molecules, causing a "tail."

    • Solution: The most effective solution is to add a basic modifier to the mobile phase, such as 0.1% DEA or TEA.[6] This small amine competes with your analyte for the active silanol sites, effectively masking them and resulting in more symmetrical peaks.[14]

  • Other Causes:

    • Sample Overload: Injecting too much sample can saturate the column, leading to broad, tailing peaks.[13][16] Try reducing the injection volume or sample concentration.

    • Column Contamination/Degradation: Adsorption of contaminants at the head of the column can cause poor peak shape.[17] A void at the column inlet can also be a cause.[18][19]

    • Extra-Column Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can contribute to peak broadening and tailing.[13][18]

Q4: My column's performance has degraded over time, showing poor resolution and peak shape. What should I do?

A4: Loss of column performance can happen after extensive use, especially with aggressive mobile phases or impure samples.

  • Column Flushing: Contaminants that are strongly retained on the column can be a major cause of performance loss.[17]

    • Recommendation: If you are using an immobilized polysaccharide CSP (e.g., Chiralpak IA, IB, IC), you can flush the column with strong solvents to remove contaminants. A common procedure involves flushing with a solvent like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).[17][20] Warning: Never use these "non-standard" solvents with coated polysaccharide columns (e.g., Chiralcel OD, OJ), as it will irreversibly damage the column. [20] Always follow a strong solvent wash with an intermediate solvent like isopropanol before returning to your normal phase mobile phase.

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly adsorbed impurities and particulates, extending its lifetime.

  • Proper Sample Preparation: Ensure your samples are fully dissolved in the mobile phase and filtered through a 0.22 or 0.45 µm filter before injection to prevent frit blockage.

Data Presentation

Table 1: Common Chiral Stationary Phases (CSPs) for Amine Separation

CSP Type Chiral Selector Common Brand Names Separation Mode
Polysaccharide (Immobilized) Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak® IA, Lux® Amylose-1 Normal Phase, Reversed Phase, SFC
Polysaccharide (Immobilized) Cellulose tris(3,5-dimethylphenylcarbamate) Chiralpak® IB, Lux® Cellulose-1 Normal Phase, Reversed Phase, SFC
Polysaccharide (Coated) Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel® OD-H Normal Phase, SFC
Polysaccharide (Coated) Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak® AD-H Normal Phase, SFC

| Cyclofructan-Based | LARIHC™ | LARIHC™ CF6-P | Polar Organic, Normal Phase, SFC |

Table 2: Typical Starting Conditions and Optimization Parameters for this compound

Parameter Starting Condition Optimization Range/Strategy Rationale
Mobile Phase n-Hexane / Isopropanol (90:10 v/v) Vary modifier % from 2% to 20%. Screen other alcohols (Ethanol, n-Butanol). Balances retention and selectivity. Different alcohols alter chiral recognition.[5]
Additive 0.1% Diethylamine (DEA) Screen other bases (TEA, Butylamine). Use 0.1% Trifluoroacetic Acid (TFA) for acidic compounds. Crucial for basic amines to prevent peak tailing by masking silanols.[6]
Flow Rate 1.0 mL/min 0.5 - 1.5 mL/min Lower flow rate can increase resolution but extends run time.[13]
Temperature 25 °C 10 - 40 °C Lower temperatures often improve separation but increase backpressure.[10][12]

| Detection | 210 nm or 254 nm | Scan for analyte's UV maxima. | Ensure optimal signal-to-noise ratio. |

Experimental Protocols

Protocol 1: Systematic Mobile Phase Screening

This protocol outlines a systematic approach to finding a suitable mobile phase for the separation of this compound.

  • Column Selection: Choose two complementary polysaccharide-based CSPs (e.g., one amylose-based like Chiralpak IA and one cellulose-based like Chiralpak IB).

  • Prepare Mobile Phases:

    • System A: n-Hexane / Isopropanol (IPA)

    • System B: n-Hexane / Ethanol (EtOH)

  • Prepare Additive Stock: Prepare a 1% (v/v) solution of Diethylamine (DEA) in the alcohol modifier being used (IPA or EtOH). This makes it easier to prepare the final mobile phase with 0.1% DEA.

  • Screening Procedure: a. Equilibrate the first column (e.g., Chiralpak IA) with Hexane/IPA (90:10) for at least 20 column volumes. b. Inject the racemic standard of this compound. c. Add DEA to the mobile phase to a final concentration of 0.1% and re-equilibrate. d. Inject the standard again and observe changes in peak shape and resolution. e. Repeat steps a-d using the Hexane/EtOH (90:10) mobile phase. f. Repeat the entire procedure (steps a-e) for the second column (e.g., Chiralpak IB).

  • Evaluation: Compare all chromatograms. Look for the condition that provides the best baseline separation and peak symmetry. Even partial separation (a "hit") is a good starting point for further optimization by fine-tuning the alcohol percentage.

Protocol 2: Immobilized Column Flushing and Regeneration

This protocol is ONLY for immobilized polysaccharide columns (e.g., Chiralpak IA, IB, IC, ID, IE, IF).

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.

  • Initial Wash: Flush the column with 100% Isopropanol (IPA) at a low flow rate (e.g., 0.5 mL/min) for 10 column volumes.

  • Strong Solvent Wash: Flush the column with 10 column volumes of a strong solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).[17][20] This step removes strongly adsorbed contaminants.

  • Intermediate Wash: Flush again with 100% IPA for 10-15 column volumes to completely remove the strong solvent. This is a critical step.

  • Re-equilibration: Reconnect the column to the detector and equilibrate with your mobile phase until a stable baseline is achieved (at least 20-30 column volumes).

  • Performance Check: Inject a standard to confirm if performance has been restored.

Visualizations

TroubleshootingWorkflow start Poor Separation of Enantiomers peak_check Evaluate Chromatogram start->peak_check no_sep Single Peak (Co-elution) peak_check->no_sep No Separation poor_res Partial Separation (Poor Resolution) peak_check->poor_res Resolution < 1.5 bad_shape Poor Peak Shape (Tailing/Fronting) peak_check->bad_shape Asymmetry > 1.2 check_csp 1. Verify Chiral Stationary Phase (CSP) 2. Decrease % Modifier (e.g., 20% -> 10%) no_sep->check_csp opt_modifier 1. Fine-tune % Modifier (+/- 1-2%) 2. Screen different alcohol (IPA vs EtOH) poor_res->opt_modifier add_additive Add Basic Additive for Amine (e.g., 0.1% DEA) bad_shape->add_additive screen_csp Screen Different CSP (e.g., Amylose vs. Cellulose) check_csp->screen_csp opt_temp Adjust Temperature (e.g., 25°C -> 15°C) opt_modifier->opt_temp opt_flow Decrease Flow Rate (e.g., 1.0 -> 0.7 mL/min) opt_temp->opt_flow check_load Reduce Sample Load (Concentration or Volume) add_additive->check_load check_system Check for System Voids / Leaks Flush Column check_load->check_system

Caption: A troubleshooting workflow for poor chiral separation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Finalization start Analyte Info: This compound (Basic Amine) screen_csp Select 2 CSPs (e.g., Amylose & Cellulose based) start->screen_csp screen_mp Screen 2 Mobile Phases (e.g., Hexane/IPA & Hexane/EtOH) +/- 0.1% DEA screen_csp->screen_mp evaluate Evaluate Results: Select Best CSP/Mobile Phase (The 'Hit') screen_mp->evaluate evaluate->screen_csp No 'Hit' Found optimize Optimize Parameters: 1. % Modifier 2. Temperature 3. Flow Rate evaluate->optimize 'Hit' Found validate Method Validation: Robustness, Linearity, etc. optimize->validate final_method Final Analytical Method validate->final_method

Caption: Experimental workflow for chiral method development.

References

Technical Support Center: Optimizing Catalytic Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during catalytic transfer hydrogenation (CTH) experiments.

Frequently Asked Questions (FAQs)

Q1: What is catalytic transfer hydrogenation (CTH)?

A1: Catalytic transfer hydrogenation is a chemical reaction that adds hydrogen to a molecule from a source other than molecular hydrogen (H₂).[1] It is widely used in organic synthesis to reduce or saturate organic compounds, such as converting ketones to alcohols or imines to amines.[1] The process involves a hydrogen donor molecule, a substrate (the molecule to be hydrogenated), and a catalyst.[2]

Q2: What are the advantages of CTH over conventional hydrogenation?

A2: CTH offers several advantages over traditional methods that use high-pressure H₂ gas. These include enhanced safety by avoiding flammable hydrogen gas, the use of cost-effective and easily handled hydrogen donors, and often milder reaction conditions in terms of temperature and pressure.[1][2][3] Furthermore, the equipment required is simpler, as it does not necessitate specialized high-pressure reactors.[4][5]

Q3: What are the essential components of a CTH reaction?

A3: A CTH reaction consists of three primary components:

  • Substrate: The unsaturated organic compound that will be reduced.

  • Hydrogen Donor: A molecule that provides the hydrogen atoms for the reaction. Common examples include isopropanol, formic acid, and glycerol.[1][2][3]

  • Catalyst: Typically a transition metal complex (e.g., based on ruthenium, rhodium, iridium, or palladium) that facilitates the transfer of hydrogen from the donor to the substrate.[1][6] In many cases, a base is also required to activate the catalyst or facilitate the hydrogen transfer.[7][8]

Q4: How do I choose a suitable hydrogen donor?

A4: The choice of hydrogen donor is critical and can significantly impact reaction outcomes.[3]

  • Alcohols (e.g., Isopropanol, Methanol): These are widely used and effective for many reductions, particularly for carbonyl compounds.[2][3][9] Isopropanol is a common choice, converting to acetone after donating hydrogen.[1]

  • Formic Acid and its Salts: These are excellent choices as they offer irreversible hydrogenation, which prevents the reverse reaction from occurring.[2][9] This makes them highly effective, especially in the synthesis of chiral compounds.[2][9]

  • Glycerol: A non-toxic, biodegradable, and renewable option, making it an attractive "green" hydrogen donor and solvent.[2][9]

  • 1,4-Cyclohexadiene: A powerful hydrogen donor that has shown high efficiency, particularly under microwave heating conditions.[3]

Q5: What is the role of a base in CTH reactions?

A5: A base is often essential for achieving maximum efficiency in CTH reactions.[7] It can play several roles, including deprotonating the substrate to promote its complexation with the metal catalyst or activating the catalyst itself.[10] The addition of a base like KOH, K₂CO₃, or triethylamine can dramatically increase catalytic activity.[3][7][10] However, it is important to note that excess base can sometimes inhibit the catalyst.[11]

Q6: How does the choice of solvent affect the reaction?

A6: Solvents can significantly influence reaction rates and even the catalytic pathway.[12][13] The solvent not only dissolves reactants but can also stabilize transition states, altering the reaction's kinetics.[12] For example, water has been shown to be a highly effective and environmentally friendly solvent for certain palladium-catalyzed CTH reactions.[7] In some cases, the catalytic mechanism can change entirely depending on the solvent; a reaction in isopropanol might proceed via one pathway, while the same reaction in methanol follows another.[13][14]

Visualizations

Key Components of Catalytic Transfer Hydrogenation sub Substrate (Unsaturated Compound) prod Product (Saturated Compound) sub->prod Reduction don Hydrogen Donor (e.g., Isopropanol, Formic Acid) byprod Byproduct (e.g., Acetone, CO2) don->byprod Oxidation cat Catalyst (e.g., Ru, Rh, Pd complex) cat->sub Facilitates H transfer cat->don Facilitates H transfer sol Solvent (e.g., Water, Alcohols) sol->cat base Base (Optional) (e.g., KOH) base->cat

Caption: Key components and their roles in a CTH reaction.

Troubleshooting Guide

Problem: Low or No Conversion

Q: My reaction shows little to no conversion of the starting material. What should I check?

A: Low or no conversion is a common issue that can stem from several factors. Systematically check the following:

  • Catalyst Activity: The catalyst may be inactive or "dead." Ensure it has been stored correctly, especially if it is air or moisture-sensitive.[11] If possible, try a fresh batch of catalyst or a different type. Some catalysts, like Pearlman's catalyst (Pd(OH)₂), are known to be more reactive than Pd/C for certain substrates.[15]

  • Hydrogen Donor: Verify that the hydrogen donor is fresh and of high purity.[11] For some reactions, the choice of donor is critical; for example, using ethanol or methanol might result in no conversion where formic acid would be effective.[7]

  • Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.[11] A modest increase in temperature can significantly improve conversion.[11] However, be aware that excessively high temperatures can lead to catalyst decomposition.[11][16]

  • Inert Atmosphere: Many CTH catalysts are sensitive to oxygen.[11] Ensure the reaction vessel was properly purged and is maintained under an inert atmosphere (e.g., nitrogen or argon).[11]

  • Mixing: Inadequate stirring can lead to poor kinetics, particularly in heterogeneous systems where the catalyst is a solid.[11] Ensure the reaction mixture is being mixed efficiently.

  • Presence of a Base: Many CTH systems require a base to function optimally.[7][11] Verify that the correct base was added at the appropriate concentration.

Problem: Catalyst Deactivation

Q: I suspect my catalyst is deactivated. What are common causes and how can I address them?

A: Catalyst deactivation can occur gradually over the course of a reaction or during catalyst recycling.[4] Common causes include:

  • Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen donor can act as poisons.[11] For example, sulfur-containing compounds are notorious for poisoning palladium catalysts.[17] Ensure all reagents are of high purity and solvents are properly dried.[11]

  • Sintering or Leaching: For heterogeneous catalysts (e.g., Pd/C), high temperatures can cause the metal nanoparticles to agglomerate (sinter) or leach into the solution, reducing the active surface area and overall activity.[16] This is often an irreversible process.

  • Ligand Exchange/Decomposition: In homogeneous catalysts, the ligands attached to the metal center can be exchanged or decompose under reaction conditions. For instance, an active chloride ligand on an iridium catalyst was observed to be slowly replaced by an alkoxide, leading to a less active species.[4]

  • Product Inhibition: The product of the reaction itself can sometimes coordinate to the catalyst and inhibit its activity. This is a known issue in the hydrogenation of imines to amines, where the amine product can bind to the metal center.[18]

Solutions:

  • Purify all reagents and solvents before use.

  • Optimize the reaction temperature to avoid thermal decomposition or sintering.[16]

  • For immobilized catalysts, strategies to regenerate the active species, such as re-introducing lost ligands, may be possible.[4]

Problem: Poor Selectivity / Side Reactions

Q: I'm observing undesired side products. How can I improve selectivity?

A: Improving selectivity involves fine-tuning the reaction conditions to favor the desired transformation.

  • Modify Reaction Temperature: Temperature can have a profound effect on selectivity. Lowering the temperature may reduce the rate of undesired side reactions.

  • Change the Catalyst: Different catalysts exhibit different selectivities. For example, certain ruthenium complexes can reduce ketones and aldehydes while leaving olefin groups untouched.[1]

  • Change the Hydrogen Donor: The hydrogen donor can influence selectivity. For instance, in the reduction of α,β-unsaturated ketones, some catalyst/donor systems will reduce both the double bond and the carbonyl, while others may selectively reduce only one.

  • Solvent and Base Selection: The solvent and base can also play a role in directing the reaction toward the desired product. Experiment with different solvent systems to find the optimal balance.

Data Presentation: Optimizing Reaction Parameters

Quantitative data is crucial for understanding how different variables affect the outcome of a CTH reaction. The following tables summarize the impact of key parameters as reported in various studies.

Table 1: Effect of Hydrogen Donor and Base on Cinnamic Acid Reduction (Catalyst: PdCl₂, Solvent: Water, Temp: 90°C)

EntryHydrogen DonorBaseYield (%)
1Formic Acid-Low
2Formic AcidKOH99
3IsopropanolKOH0
4MethanolKOH2
Data adapted from a study on the optimization of CTH for cinnamic acid.[7] This data highlights the critical role of both the hydrogen donor and the presence of a base for achieving high yields.

Table 2: Influence of Solvent on Benzaldehyde Hydrogenation (Catalyst: Pd/C)

SolventRelative Activity
MethanolHighest (30x)
WaterHigh
THFModerate
DioxaneLowest (1x)
Data adapted from a study on solvent effects in palladium-catalyzed hydrogenation.[12] The activity varied 30-fold across the tested solvents, demonstrating the profound impact of the solvent environment.

Table 3: Impact of Temperature on Cinnamic Acid Conversion (Catalyst: Pd/C, Hydrogen Donor: 1,4-cyclohexadiene)

EntryTemperature (°C)Conversion (%)
1< 800
280> 95
3120> 99
Data adapted from a study using 1,4-cyclohexadiene as a hydrogen donor.[3] The results show a clear temperature threshold below which the reaction does not proceed.

Experimental Protocols

General Protocol for Catalytic Transfer Hydrogenation of a Ketone (e.g., Acetophenone)

This protocol provides a representative methodology. Specific quantities and conditions should be optimized for each unique substrate-catalyst system.

Materials:

  • Catalyst: (e.g., [RuCl₂(p-cymene)]₂ with a chiral diamine ligand)

  • Substrate: Acetophenone

  • Hydrogen Donor/Solvent: Isopropanol (high purity, anhydrous)

  • Base: Potassium hydroxide (KOH) or Potassium tert-butoxide (KOtBu)

  • Inert Gas: Nitrogen or Argon

  • Reaction Vessel: Schlenk flask or similar glassware suitable for inert atmosphere reactions.

Procedure:

  • Vessel Preparation: Place a magnetic stir bar into the Schlenk flask. Dry the flask thoroughly in an oven and allow it to cool to room temperature under a stream of inert gas.

  • Reagent Addition (under Inert Atmosphere):

    • To the flask, add the ruthenium catalyst precursor (e.g., 0.005 mmol, 0.5 mol%) and the chiral ligand (e.g., 0.011 mmol).

    • Add the substrate, acetophenone (1.0 mmol).

    • Add the base, KOtBu (e.g., 0.1 mmol).

    • Using a syringe, add anhydrous isopropanol (e.g., 5 mL).

  • Reaction Execution:

    • Ensure the flask is sealed and maintained under a positive pressure of inert gas (a balloon is often sufficient).

    • Place the flask in a heating mantle or oil bath pre-set to the desired temperature (e.g., 60-80 °C).

    • Stir the mixture vigorously for the specified reaction time (e.g., 1-24 hours).

  • Monitoring the Reaction:

    • Periodically take small aliquots from the reaction mixture using a syringe.

    • Quench the aliquot (e.g., with a small amount of dilute HCl) and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the sample by GC, HPLC, or TLC to monitor the conversion of the starting material and the formation of the product (1-phenylethanol).

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water or a dilute acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

    • Purify the product as necessary, typically by column chromatography.

Additional Visualizations

Workflow for Optimizing CTH Reaction Conditions A Define Goal (e.g., Maximize Yield) B Select Initial Conditions (Catalyst, Donor, Solvent, Temp) A->B C Run Initial Experiment B->C D Analyze Results (Conversion, Selectivity) C->D E Vary One Parameter (e.g., Temperature) D->E Suboptimal F Vary Second Parameter (e.g., Catalyst Loading) D->F Temp Optimized G Vary Third Parameter (e.g., Solvent) D->G Loading Optimized H Optimal Conditions Found D->H Goal Met E->C Re-run F->C Re-run G->C Re-run

Caption: A systematic workflow for optimizing CTH parameters.

Troubleshooting Guide for Low Conversion start Low or No Conversion q1 Is the catalyst fresh and stored correctly? start->q1 a1_yes Check Reagents q1->a1_yes Yes a1_no Use Fresh Catalyst q1->a1_no No q2 Are reagents pure and anhydrous? a1_yes->q2 a2_yes Check Conditions q2->a2_yes Yes a2_no Purify/Dry Reagents q2->a2_no No q3 Is temperature optimal? a2_yes->q3 a3_yes Check Atmosphere q3->a3_yes Yes a3_no Increase Temperature q3->a3_no No q4 Is the system under an inert atmosphere? a3_yes->q4 a4_yes Problem Persists: Consider different catalyst or hydrogen donor q4->a4_yes Yes a4_no Purge with N2/Ar q4->a4_no No

Caption: A decision tree for troubleshooting low reaction conversion.

References

Technical Support Center: 1-(4-isobutylphenyl)ethanamine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(4-isobutylphenyl)ethanamine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Crystallization

Q1: My this compound is not crystallizing. What should I do?

A1: Difficulty in crystallization is a common issue. Here are several troubleshooting steps:

  • Solvent Screening: The choice of solvent is critical. A good solvent should dissolve the amine when hot but not at room temperature.[1] Since this compound is an amine, consider solvent systems like n-hexane/acetone, n-hexane/ethyl acetate, or ethanol/water.[1][2]

  • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the meniscus. Seeding with a previously obtained pure crystal can also initiate crystallization.

  • Salt Formation: Amines can often be purified by crystallizing their salt form.[2] You can try forming the hydrochloride or tartrate salt by adding the corresponding acid. This can significantly alter the solubility and improve crystallization. For chiral resolution, diastereomeric salts can be formed using a chiral acid like tartaric acid.[3]

  • Check for Impurities: Oily impurities can inhibit crystallization. Consider a preliminary purification step like column chromatography to remove gross impurities.

  • "Oiling Out": If your compound separates as an oil, it may be because the boiling point of the solvent is higher than the melting point of your compound, or the solution is too concentrated.[4] Try using a lower boiling point solvent or a more dilute solution.

Q2: What are some good starting solvent systems for the recrystallization of this compound?

A2: While the optimal solvent system is compound-specific, here are some commonly successful mixtures for amines and related compounds that you can screen:

Solvent SystemRationale
n-Hexane / Ethyl AcetateA non-polar/polar mixture often effective for compounds with moderate polarity.
n-Hexane / AcetoneSimilar to the above, offering a different polarity balance.[2]
Ethanol / WaterA polar protic/polar system suitable for more polar compounds or for crystallizing salts.
Toluene / HeptaneA non-polar system that can be effective for less polar compounds.

2. Column Chromatography

Q3: I am trying to purify this compound by column chromatography, but I am getting poor separation. What can I do?

A3: Poor separation in column chromatography can be due to several factors. Here's a troubleshooting guide:

  • Solvent System (Mobile Phase) Selection: The polarity of the eluent is crucial. For amines, a common issue is tailing on silica gel due to interaction with acidic silanol groups.

    • Finding the Right Polarity: Use Thin Layer Chromatography (TLC) to screen for an appropriate solvent system. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or diethyl ether. Aim for an Rf value of 0.2-0.4 for the desired compound.

    • Reducing Tailing: To minimize tailing, you can add a small amount of a basic modifier like triethylamine (0.5-2%) to your eluent system.[5]

  • Stationary Phase:

    • Silica Gel: This is the most common stationary phase, but its acidic nature can be problematic for amines.[6]

    • Alumina (Basic or Neutral): Alumina can be a better choice for the purification of basic compounds like amines.[6]

    • Deactivated Silica Gel: You can deactivate silica gel by flushing the column with a solvent mixture containing triethylamine before loading your sample.[5]

  • Column Packing and Loading:

    • Ensure the column is packed uniformly to avoid channeling.

    • Load the sample in a minimal amount of solvent. If the sample is not very soluble in the eluent, you can dissolve it in a stronger, more polar solvent, adsorb it onto a small amount of silica gel, and then load the dry powder onto the column.[5]

  • Gradient Elution: If there is a large polarity difference between your compound and the impurities, a gradient elution (gradually increasing the polarity of the mobile phase) can provide better separation.[5]

Q4: What are some recommended starting mobile phases for column chromatography of this compound?

A4: Below are some suggested starting eluent systems for screening on TLC, assuming a silica gel stationary phase:

Mobile Phase SystemModifier (if needed)
Hexane : Ethyl Acetate (e.g., 9:1 to 7:3 v/v)0.5-1% Triethylamine
Dichloromethane : Methanol (e.g., 99:1 to 95:5 v/v)0.5-1% Triethylamine
Heptane : Isopropanol (e.g., 9:1 to 8:2 v/v)0.5-1% Triethylamine

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Q5: How do I develop a preparative HPLC method for this compound?

A5: Developing a prep-HPLC method involves scaling up from an analytical method.

  • Start with Analytical HPLC: First, develop a separation method on an analytical scale. A common column for amines is a C18 reversed-phase column.

  • Mobile Phase Selection: For reversed-phase HPLC, a typical mobile phase would be a mixture of water and an organic solvent like acetonitrile or methanol. To improve peak shape for amines, an acidic modifier such as formic acid or trifluoroacetic acid (TFA) is often added to the mobile phase (e.g., 0.1%).

  • Method Scouting: Screen different mobile phase compositions and gradients on the analytical column to achieve good separation between your product and impurities.

  • Scale-Up: Once a good analytical separation is achieved, you can scale up to a preparative column. This involves adjusting the flow rate and injection volume based on the dimensions of the preparative column. There are online calculators to assist with this.

  • Loading Study: Perform a loading study on the preparative column to determine the maximum amount of sample that can be injected without losing resolution.

4. Distillation

Q6: Can I purify this compound by distillation?

A6: Yes, vacuum distillation can be an effective purification method for liquid amines, especially for removing non-volatile impurities or separating components with sufficiently different boiling points.[7]

  • High Boiling Point: this compound has a relatively high boiling point at atmospheric pressure, so vacuum distillation is necessary to avoid decomposition at high temperatures.

  • Determine the Boiling Point under Vacuum: The boiling point of a substance decreases as the pressure is reduced. You can use a nomograph to estimate the boiling point at a given pressure.[7]

  • Potential Issues: Ensure your vacuum setup is free of leaks to maintain a stable pressure. Foaming or bumping can be an issue; using a magnetic stir bar or boiling chips can help.

Experimental Protocols

Protocol 1: Recrystallization of this compound as its Hydrochloride Salt

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of a suitable solvent like isopropanol or ethanol.

  • Salt Formation: Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether or a concentrated aqueous solution) dropwise while stirring until the solution is acidic (test with pH paper). A white precipitate of the hydrochloride salt should form.

  • Heating: Gently heat the mixture until the precipitate redissolves completely. Add a small amount of additional solvent if necessary to achieve full dissolution at the boiling point.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Free Base Conversion (Optional): To recover the free amine, dissolve the salt in water, basify with a base like sodium hydroxide, and extract the amine with an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer and remove the solvent under reduced pressure.

Protocol 2: Flash Column Chromatography

  • Select Solvent System: Based on TLC analysis (e.g., 95:5 Hexane:Ethyl Acetate with 1% Triethylamine), prepare a sufficient volume of the mobile phase.

  • Pack the Column: Plug the column with glass wool and add a layer of sand. Prepare a slurry of silica gel in the mobile phase and pour it into the column. Allow the silica to settle, ensuring a uniform packing. Add another layer of sand on top.

  • Load the Sample: Dissolve the crude amine in a minimal amount of the mobile phase (or a more polar solvent if necessary). Carefully add the sample to the top of the column. Alternatively, pre-adsorb the sample onto a small amount of silica gel, and load the dry powder.

  • Elution: Add the mobile phase to the column and apply pressure (e.g., with a pump or inert gas) to achieve a steady flow.

  • Collect Fractions: Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_crystallization Crystallization Workflow crude_xtal Crude Amine dissolve Dissolve in Hot Solvent crude_xtal->dissolve cool Slow Cooling dissolve->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry_xtal Dry Crystals wash->dry_xtal pure_xtal Pure Amine Crystals dry_xtal->pure_xtal

Caption: General workflow for the purification of this compound by crystallization.

column_chromatography_workflow cluster_column Column Chromatography Workflow crude_col Crude Amine load Load Sample onto Column crude_col->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc tlc->elute Adjust Polarity combine Combine Pure Fractions tlc->combine evaporate Solvent Evaporation combine->evaporate pure_col Pure Amine evaporate->pure_col

Caption: A typical workflow for purification using column chromatography.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Purification Issue poor_sep Poor Separation? start->poor_sep no_xtal No Crystals? start->no_xtal tailing Tailing on TLC/Column? start->tailing change_solvent Change Solvent System poor_sep->change_solvent form_salt Form a Salt no_xtal->form_salt seed Add Seed Crystal / Scratch no_xtal->seed add_base Add Basic Modifier (e.g., TEA) tailing->add_base use_alumina Use Alumina Instead of Silica tailing->use_alumina

Caption: A logical diagram for troubleshooting common purification problems.

References

Technical Support Center: Enhancing Chiral Resolving Agent Recovery Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of chiral resolving agent recovery.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the recovery of chiral resolving agents.

Issue 1: Low Yield of Recovered Chiral Resolving Agent

Q: My recovery yield for the chiral resolving agent is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low recovery yield is a common issue that can stem from several factors throughout the resolution and recovery process. Here’s a systematic approach to troubleshoot this problem:

  • Incomplete Liberation of the Resolving Agent: The resolving agent may not be fully liberated from the diastereomeric salt or the mother liquor.

    • Solution: Ensure the pH adjustment is adequate during the "salt-breaking" step. For acidic resolving agents, the solution should be made sufficiently acidic (typically pH < 2) to protonate the agent fully for extraction.[1] Conversely, for basic resolving agents, a sufficiently basic pH (typically pH > 10) is required.[1] Monitor the pH carefully and consider using a stronger acid or base if necessary.

  • Suboptimal Extraction Procedure: The resolving agent may have poor partitioning into the organic solvent during extraction.

    • Solution:

      • Solvent Selection: Choose an organic solvent in which the resolving agent has high solubility. It may be necessary to screen several solvents to find the optimal one.

      • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is generally more efficient at recovering the compound.

      • Emulsion Formation: If an emulsion forms during extraction, it can trap the resolving agent. Try adding brine to the aqueous layer to break the emulsion or filter the mixture through a pad of celite.

  • Losses During Crystallization/Precipitation: If the recovered resolving agent is purified by crystallization, significant amounts may remain in the mother liquor.

    • Solution:

      • Cooling: Ensure the crystallization mixture is cooled to a sufficiently low temperature for an adequate amount of time to maximize crystal formation.[1]

      • Anti-Solvent Addition: Consider the use of an anti-solvent to induce further precipitation from the mother liquor. The addition rate of the anti-solvent can also impact the yield and purity.[2]

      • Concentration: Carefully concentrate the mother liquor and attempt a second crop of crystals.

  • Decomposition of the Resolving Agent: The resolving agent may be sensitive to the pH or temperature conditions used during recovery.

    • Solution: Review the stability of your specific resolving agent. If it is known to be unstable under harsh acidic or basic conditions, consider using milder reagents or a different recovery strategy, such as ion-exchange chromatography. Avoid excessive heat during solvent evaporation.

Issue 2: Poor Purity of the Recovered Chiral Resolving Agent

Q: The recovered chiral resolving agent is contaminated with the resolved compound or other impurities. How can I improve its purity?

A: The purity of the recovered resolving agent is crucial for its reuse. Contamination can adversely affect subsequent resolution cycles.

  • Incomplete Phase Separation: During extraction, the aqueous and organic layers may not have separated cleanly, leading to cross-contamination.

    • Solution: Allow sufficient time for the layers to separate completely. If the interface is not sharp, consider centrifugation to aid separation. When separating the layers, it is better to leave a small amount of the desired layer behind than to risk contamination with the other layer.

  • Co-extraction of Impurities: The resolved enantiomer or other side products might be extracted along with the resolving agent.

    • Solution:

      • pH Optimization: Fine-tune the pH of the aqueous layer before extraction. A pH that ensures the resolving agent is in its neutral form for extraction might leave the enantiomer in its ionic, more water-soluble form.

      • Back-Washing: Wash the organic extract containing the resolving agent with a fresh aqueous solution at a pH that will ionize and remove the unwanted enantiomer while leaving the resolving agent in the organic phase.

  • Ineffective Crystallization: The crystallization process may not be selective enough to exclude impurities.

    • Solution:

      • Solvent System: Experiment with different crystallization solvents or solvent mixtures to find conditions that favor the crystallization of the resolving agent while keeping impurities dissolved.

      • Recrystallization: If the purity is still low after one crystallization, a second recrystallization step is often effective at removing residual impurities.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical maximum yield for a classical chiral resolution, and how can it be improved?

A1: In a perfect scenario for a classical chemical resolution by crystallization, the theoretical maximum yield for the desired enantiomer is 50%, as the other 50% is the undesired enantiomer that typically remains in the solution.[3] However, the overall yield of the desired enantiomer can be increased to approach 100% by implementing a racemization and recycling strategy for the unwanted enantiomer.[3] This involves converting the undesired enantiomer back into the racemic mixture, which can then be subjected to the resolution process again.[3][4]

Q2: How do I select an appropriate chiral resolving agent?

A2: The selection of a suitable resolving agent is a critical step and often requires screening.[5] Key factors to consider include:

  • Chemical Compatibility: The resolving agent must be able to form a stable salt or derivative with the racemate.[6] For example, a racemic acid is resolved using a chiral base, and a racemic base is resolved with a chiral acid.[7]

  • Crystallinity of Diastereomers: The formed diastereomeric salts must have different solubilities to allow for separation by fractional crystallization.[5] One diastereomer should ideally be significantly less soluble than the other in a chosen solvent.

  • Availability and Cost: For large-scale applications, the resolving agent should be readily available and cost-effective, or highly recoverable.[8]

  • Ease of Recovery: The resolving agent should be easily separable from the desired enantiomer after the resolution is complete.[9]

Q3: Can the solvent choice impact the efficiency of the chiral resolution?

A3: Yes, the choice of solvent is crucial and can significantly affect the outcome of the resolution. The solvent influences the solubilities of the diastereomeric salts. An ideal solvent will maximize the solubility difference between the two diastereomers, leading to a higher yield and enantiomeric excess of the less soluble salt. It is common to screen a variety of solvents and solvent mixtures to find the optimal conditions for crystallization.[2][10]

Q4: My diastereomeric salts are not crystallizing. What should I do?

A4: Failure to crystallize can be due to several reasons:

  • High Solubility: The diastereomeric salts may be too soluble in the chosen solvent. Try concentrating the solution or adding an anti-solvent to induce precipitation.

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt to induce nucleation.[1]

  • Incorrect Stoichiometry: Ensure that the racemate and resolving agent were combined in the correct molar ratio.

  • Sub-optimal Temperature: The temperature may be too high. A gradual and controlled cooling profile can promote crystal formation.[6]

Q5: How can I recover the unwanted enantiomer from the mother liquor?

A5: The mother liquor contains the more soluble diastereomeric salt. To recover the unwanted enantiomer, you first need to liberate it from the resolving agent by performing a "salt-breaking" step with an acid or base, similar to the recovery of the desired enantiomer. After liberation, the unwanted enantiomer can be extracted. For a more economical and sustainable process, this recovered enantiomer can then be racemized and recycled back into the resolution process.[4][11]

Data Presentation

Table 1: Impact of Lewis Acid Catalyst on the Racemization of (R)-Ketamine

CatalystCatalytic Efficiency
MgCl₂≈ AlCl₃
AlCl₃≈ MgCl₂
FeCl₃> ZnCl₂
ZnCl₂> BF₃
BF₃> CaCl₂
CaCl₂Lowest

Data sourced from a study on the racemization of (R)-ketamine, where varying degrees of racemization were observed with different Lewis acids at 150 °C.[11][12]

Table 2: Example Yields and Enantiomeric Excess in Chiral Resolutions

Racemic CompoundResolving AgentSolventYield of Desired EnantiomerEnantiomeric Excess (ee)Reference
(R,S)-KetamineL-(+)-tartaric acid-41% (after racemization and recycle)99.5%[11][12]
(R,S)-Amlodipined-tartaric acidDMSO48.8% ± 2.4%90.7% ± 1.4%[13]
Racemic Ibuprofen(S)-(-)-α-methylbenzylamineVariousOptimization studyOptimization study[2]
Racemic Amine(-)-Menthyloxyacetic acidIsopropanolData dependent on specific amineData dependent on specific amine[1]

Note: Yields and ee values are highly dependent on the specific substrate, resolving agent, and experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Resolution and Recovery of Resolving Agent

This protocol outlines the general steps for resolving a racemic amine using a chiral acid resolving agent.

  • Diastereomeric Salt Formation:

    • Dissolve the racemic amine in a suitable solvent (e.g., isopropanol, methanol/water).[1][14]

    • In a separate flask, dissolve an equimolar amount of the chiral acidic resolving agent (e.g., tartaric acid) in the same solvent, heating gently if necessary.[1][14]

    • Slowly add the resolving agent solution to the amine solution with constant stirring.

  • Fractional Crystallization:

    • Allow the mixture to cool slowly to room temperature to promote the formation of large, pure crystals of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.[1]

    • Further cool the mixture in an ice bath or refrigerator for several hours to maximize the yield.[1]

    • Isolate the precipitated diastereomeric salt by filtration. Wash the filter cake with a small amount of the cold crystallization solvent to remove the mother liquor.[1]

  • Liberation of the Enantiomerically Pure Amine:

    • Suspend the dried diastereomeric salt in water.

    • Add a strong base (e.g., 2M NaOH) dropwise with stirring until the pH is basic (pH > 10) to deprotonate the amine.[1]

    • Extract the liberated free amine with an organic solvent (e.g., ethyl acetate) multiple times.

    • Combine the organic extracts, wash with brine, dry over an anhydrous agent (e.g., Na₂SO₄), and evaporate the solvent to obtain the resolved amine.

  • Recovery of the Chiral Resolving Agent:

    • Take the aqueous layer from the previous step, which contains the salt of the resolving agent.

    • Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of < 2 to protonate the resolving agent.[1]

    • Extract the protonated resolving agent with an organic solvent.

    • Dry the organic extract and evaporate the solvent to recover the resolving agent, which can be reused.[1]

Protocol 2: Racemization and Recycling of an Unwanted Enantiomer (Example: Ketamine)

This protocol is based on the Lewis acid-catalyzed racemization of (R)-ketamine.

  • Isolation of the Unwanted Enantiomer: The unwanted (R)-ketamine is recovered from the mother liquor of the initial resolution.

  • Racemization:

    • In a suitable reaction vessel, combine the recovered (R)-ketamine with a Lewis acid catalyst (e.g., MgCl₂ or AlCl₃).[11][12]

    • Heat the mixture to 150 °C and maintain this temperature until the reaction is complete (monitor by polarimetry or chiral HPLC).[11][12] The racemization should result in a 1:1 mixture of (R)- and (S)-ketamine.

  • Recycling:

    • After cooling, the racemized ketamine can be directly subjected to the chiral resolution process again using L-(+)-tartaric acid to obtain more of the desired (S)-ketamine.[11][12] This significantly improves the overall process yield.

Visualizations

Chiral_Resolution_Workflow Workflow for Chiral Resolution and Agent Recovery cluster_resolution Resolution Step cluster_separation Separation & Liberation cluster_products Final Products racemate Racemic Mixture dissolve Dissolve in Solvent racemate->dissolve agent Chiral Resolving Agent agent->dissolve mix Mix and Form Diastereomeric Salts dissolve->mix crystallize Fractional Crystallization mix->crystallize filter Filtration crystallize->filter solid Less Soluble Diastereomeric Salt (Solid) filter->solid Solid mother_liquor Mother Liquor with More Soluble Diastereomer filter->mother_liquor Filtrate liberate_enantiomer Liberate Resolved Enantiomer (Base Treatment for Amine) solid->liberate_enantiomer liberate_agent Recover Resolving Agent (Acid Treatment) liberate_enantiomer->liberate_agent pure_enantiomer Enantiomerically Pure Compound liberate_enantiomer->pure_enantiomer recovered_agent Recovered Resolving Agent (for reuse) liberate_agent->recovered_agent

Caption: Workflow for Chiral Resolution and Agent Recovery.

Racemization_Recycle_Workflow Workflow for Racemization and Recycling of Unwanted Enantiomer cluster_main_process Main Resolution Process cluster_recycle_loop Recycle Loop resolution Chiral Resolution of Racemic Mixture desired_enantiomer Desired Enantiomer resolution->desired_enantiomer mother_liquor Mother Liquor with Unwanted Enantiomer resolution->mother_liquor recover_unwanted Recover Unwanted Enantiomer from Liquor mother_liquor->recover_unwanted racemize Racemization of Unwanted Enantiomer recover_unwanted->racemize recycled_racemate Recycled Racemic Mixture racemize->recycled_racemate recycled_racemate->resolution Re-introduce to process

Caption: Racemization and Recycling Workflow.

References

Technical Support Center: Large-Scale Synthesis of 1-(4-Isobutylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful large-scale synthesis of 1-(4-isobutylphenyl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially scalable method is the reductive amination of 4'-isobutylacetophenone. This can be achieved through various protocols, with catalytic hydrogenation being a modern and efficient approach. Traditional methods like the Leuckart reaction are also viable but may involve higher temperatures and the formation of N-formyl impurities.

Q2: What are the critical parameters to control during the reductive amination of 4'-isobutylacetophenone?

A2: Key parameters to monitor and control include temperature, pressure (if using gaseous ammonia and hydrogen), reaction time, and the molar ratio of reactants, including the amine source and the reducing agent. Catalyst selection and loading are also crucial for achieving high conversion and selectivity.

Q3: What are the typical impurities encountered in the synthesis of this compound?

A3: Common impurities include unreacted 4'-isobutylacetophenone, the intermediate imine, the corresponding alcohol (1-(4-isobutylphenyl)ethanol) from the reduction of the ketone, and potential byproducts from side reactions.[1][2][3] If using sodium cyanoborohydride, cyanide-related byproducts can also be a concern.[4][5]

Q4: How can I purify the final this compound product on a large scale?

A4: Purification is typically achieved through crystallization. This process involves dissolving the crude product in a suitable solvent system and then changing the conditions (e.g., temperature, solvent composition) to induce the crystallization of the pure amine, leaving impurities in the solution.[6][7]

Q5: What safety precautions should be taken during the large-scale synthesis?

A5: Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is essential. The reaction should be conducted in a well-ventilated area or a fume hood, especially when working with volatile reagents or gaseous ammonia and hydrogen. Pressure-rated equipment must be used for high-pressure hydrogenations.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete reaction - Increase reaction time. - Increase temperature (for sterically hindered ketones).[4] - Increase pressure of ammonia and/or hydrogen (for catalytic hydrogenation).
Poor catalyst activity - Use a fresh batch of catalyst. - Ensure proper handling and storage of the catalyst to prevent deactivation. - Increase catalyst loading.
Suboptimal pH - For reductions with agents like NaBH₃CN, maintain a mildly acidic pH (around 4-6) to favor imine formation and reduction.[4]
Inefficient imine formation - Remove water formed during imine formation using a Dean-Stark trap or molecular sieves.
Problem 2: Presence of Impurities in the Final Product
Impurity Possible Cause Suggested Solution
Unreacted 4'-isobutylacetophenone - Incomplete reaction.- Increase reaction time, temperature, or pressure. - Increase the amount of the amine source and/or reducing agent.
1-(4-isobutylphenyl)ethanol - Reduction of the starting ketone.- Use a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) instead of sodium borohydride (NaBH₄).[4][5] - Allow sufficient time for imine formation before adding the reducing agent.[4]
Intermediate imine - Incomplete reduction of the imine.- Increase the amount of the reducing agent. - Ensure the reducing agent is active.
N-formyl derivative (in Leuckart reaction) - Inherent byproduct of the Leuckart reaction.- Perform a hydrolysis step (acidic or basic) after the reaction to convert the formamide to the free amine.[8]

Experimental Protocols

Method 1: Catalytic Reductive Amination

This method is a modern, efficient, and "greener" approach for the large-scale synthesis of this compound.

Reaction Scheme:

G start Low Yield Observed check_reaction Check Reaction Completion (TLC, GC, HPLC) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete complete Reaction Complete check_reaction->complete increase_params Increase Reaction Time, Temperature, or Pressure incomplete->increase_params check_reagents Check Reagent Stoichiometry and Catalyst Activity complete->check_reagents increase_params->check_reaction reagent_issue Reagent/Catalyst Issue check_reagents->reagent_issue reagent_ok Reagents OK check_reagents->reagent_ok optimize_reagents Use Fresh Reagents/ Increase Stoichiometry reagent_issue->optimize_reagents workup_issue Investigate Work-up and Isolation Procedure reagent_ok->workup_issue optimize_reagents->start end Yield Improved workup_issue->end G cluster_0 Synthesis cluster_1 Purification start 4'-Isobutylacetophenone imine Intermediate Imine start->imine + NH3 - H2O product This compound imine->product Reduction (e.g., H2/Catalyst) crude Crude Product product->crude pure Pure this compound crude->pure Crystallization

References

Addressing catalyst poisoning in the hydrogenation of 4-isobutylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 4-isobutylacetophenone to produce 1-(4-isobutylphenyl)ethanol, a key intermediate in the synthesis of Ibuprofen.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the hydrogenation of 4-isobutylacetophenone, providing potential causes and actionable solutions.

Issue Potential Cause Recommended Action
Slow or stalled reaction Catalyst Poisoning: Impurities in reactants, solvent, or hydrogen gas (e.g., sulfur, nitrogen compounds, carbon monoxide) are blocking active sites on the catalyst.[1][3]- Identify the poison: Analyze starting materials and gas feeds for common poisons. - Purify inputs: Use high-purity reagents and solvents. Install a guard bed to remove impurities from the hydrogen stream. - Regenerate or replace catalyst: Follow the appropriate regeneration protocol (see Experimental Protocols) or use a fresh batch of catalyst.
Oligomerization of Reactant: Side reactions can form oligomers that coat the catalyst surface, blocking active sites.[1] This may be indicated by the reaction mixture turning dark or viscous.- Optimize reaction conditions: Lowering the reaction temperature may reduce the rate of oligomerization. - Solvent effects: Ensure the solvent is appropriate and does not promote side reactions. - Catalyst regeneration: A specific cleaning procedure may be required to remove oligomers (see Experimental Protocols).
Insufficient Catalyst Activity: The catalyst may have low intrinsic activity or may have been improperly handled or stored.- Use a fresh, properly stored catalyst: Ensure the catalyst has not been exposed to air or moisture for extended periods. - Increase catalyst loading: A higher catalyst-to-substrate ratio can increase the reaction rate.
Low yield of 1-(4-isobutylphenyl)ethanol Incomplete Conversion: The reaction may not have reached completion due to poisoning, insufficient reaction time, or suboptimal conditions.- Address catalyst poisoning: As detailed above. - Extend reaction time: Monitor the reaction progress by techniques like TLC or GC to ensure it has gone to completion. - Optimize conditions: Adjust temperature and pressure according to the established protocol.
Over-hydrogenation: The desired product, 1-(4-isobutylphenyl)ethanol, can be further hydrogenated to 4-isobutyl-1-ethylbenzene.- Use a selective catalyst: For example, a sodium-promoted Pd/C catalyst has been shown to improve selectivity towards the desired alcohol.[4][5][6] - Careful monitoring: Stop the reaction once the starting material is consumed to prevent further reduction of the product.
Reaction mixture turns dark Oligomerization/Polymerization: As mentioned above, the formation of high molecular weight byproducts can cause the solution to darken.[1]- Modify reaction conditions: Lower temperature and ensure efficient stirring. - Filter the catalyst: A darkened solution may indicate catalyst fouling.
Inconsistent results between batches Variability in Starting Materials: Purity of 4-isobutylacetophenone, solvent, and hydrogen gas can vary.- Standardize material quality: Use reagents from a reliable source and consider routine purity analysis. - Inert atmosphere: Ensure the reaction setup is properly purged to remove air, which can affect catalyst activity.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in the hydrogenation of 4-isobutylacetophenone?

A1: Common poisons for palladium and nickel catalysts used in this reaction include sulfur compounds (e.g., thiols, hydrogen sulfide), nitrogen-containing compounds, carbon monoxide (often an impurity in hydrogen gas), and heavy metals.[1][3] These substances can strongly adsorb to the catalyst's active sites, preventing the desired reaction from occurring.

Q2: My reaction has stalled. How can I determine if catalyst poisoning is the cause?

A2: A sudden or gradual decrease in hydrogen uptake is a primary indicator. If the reaction was proceeding normally and then slowed or stopped, poisoning is a likely cause. You can try adding a small amount of fresh catalyst; if the reaction restarts, it strongly suggests the original catalyst was poisoned. Analytical techniques such as Inductively Coupled Plasma (ICP) spectroscopy can be used to detect metallic poisons, while gas chromatography with a sulfur-specific detector can identify sulfur-containing impurities in your starting materials.

Q3: What is oligomerization and how does it affect my reaction?

A3: Oligomerization is a side reaction where molecules of the starting material, 4-isobutylacetophenone, react with each other to form larger molecules called oligomers.[1] These oligomers can deposit on the catalyst surface, physically blocking the active sites and preventing hydrogen from reaching them. This is a form of catalyst deactivation known as fouling.

Q4: Can I regenerate a poisoned or fouled catalyst?

A4: Yes, in many cases, catalysts can be regenerated, although the effectiveness depends on the nature of the poison and the deactivation mechanism. For poisoning by adsorbed species, a thorough washing with an appropriate solvent or a mild thermal treatment under a controlled atmosphere might be effective. For fouling by oligomers, a more aggressive washing procedure or a calcination step may be necessary. Specific regeneration protocols are provided in the "Experimental Protocols" section.

Q5: Which catalyst, Pd/C or Raney Nickel, is better for this hydrogenation?

A5: Both Palladium on Carbon (Pd/C) and Raney Nickel are effective for the hydrogenation of 4-isobutylacetophenone.[2] Pd/C is often preferred for its high activity and selectivity under milder conditions. Raney Nickel is a more economical option and is also highly active, though it may require more careful handling due to its pyrophoric nature when dry. The choice of catalyst can also be influenced by the desired selectivity and the presence of other functional groups in the molecule.

Quantitative Data on Catalyst Performance

The following table summarizes representative data on how catalyst poisoning and regeneration can impact the hydrogenation of 4-isobutylacetophenone. The values are synthesized from various literature reports to provide a comparative overview.

Catalyst State Catalyst Conversion of 4-isobutylacetophenone (%) Yield of 1-(4-isobutylphenyl)ethanol (%) Notes
Fresh 5% Pd/C>99~96High activity and selectivity under optimized conditions.[4][5][6]
Sulfur-Poisoned 5% Pd/C<10<5Even trace amounts of sulfur can lead to severe deactivation.
Regenerated (after sulfur poisoning) 5% Pd/C70-8565-80Activity can be partially restored, but some irreversible damage may occur.
Fouled (Oligomers) 5% Pd/C40-6035-55Significant drop in activity due to blockage of active sites.[1]
Regenerated (after fouling) 5% Pd/C>95~92Washing with a suitable solvent can often effectively remove oligomers and restore activity.[7]
Fresh Raney Ni>98~95Highly active, often used in industrial processes.

Experimental Protocols

Protocol 1: Hydrogenation of 4-Isobutylacetophenone using Pd/C

Materials:

  • 4-isobutylacetophenone

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Methanol (or other suitable solvent)

  • Hydrogen gas

  • Nitrogen or Argon gas for inerting

  • Reaction flask (e.g., Parr shaker or round-bottom flask)

  • Magnetic stirrer or mechanical stirrer

  • Hydrogen balloon or regulated hydrogen supply

Procedure:

  • To a reaction flask, add 4-isobutylacetophenone and methanol.

  • Under an inert atmosphere (Nitrogen or Argon), carefully add the 5% Pd/C catalyst. The catalyst loading is typically 1-5 mol% of the substrate.

  • Seal the flask and purge the system with hydrogen gas several times to remove the inert gas.

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm) or attach a hydrogen-filled balloon.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-50 °C).

  • Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using TLC or GC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol to recover any adsorbed product.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-(4-isobutylphenyl)ethanol, which can be further purified if necessary.

Protocol 2: Regeneration of Pd/C Catalyst Fouled by Oligomers

Materials:

  • Deactivated Pd/C catalyst

  • Toluene or a similar aromatic solvent

  • Methanol

  • Filtration apparatus

Procedure:

  • After the hydrogenation reaction, filter the deactivated catalyst from the reaction mixture.

  • Wash the catalyst cake thoroughly with a non-polar solvent like toluene to dissolve and remove the adsorbed oligomers. This can be done by suspending the catalyst in the solvent and stirring for a period (e.g., 30-60 minutes) before filtering again. Repeat this washing step 2-3 times.

  • Follow the toluene wash with several washes with a more polar solvent like methanol to remove the toluene.

  • Dry the regenerated catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).

  • The regenerated catalyst can then be reused in subsequent hydrogenation reactions. Its activity should be compared to that of a fresh catalyst to assess the effectiveness of the regeneration.[7]

Visualizations

Catalyst Poisoning and Regeneration Workflow

G cluster_0 Hydrogenation Process cluster_1 Deactivation Pathways cluster_2 Regeneration start Fresh Catalyst reaction Hydrogenation of 4-Isobutylacetophenone start->reaction product 1-(4-Isobutylphenyl)ethanol reaction->product poisoning Catalyst Poisoning (e.g., Sulfur) reaction->poisoning Impurities fouling Fouling (Oligomerization) reaction->fouling Side Reactions regeneration Catalyst Regeneration poisoning->regeneration Washing/Thermal Treatment fouling->regeneration Solvent Wash regeneration->start Reactivation G cluster_0 Active Catalyst Surface cluster_1 Poisoning Event cluster_2 Poisoned (Inactive) Surface Pd1 Pd PdS Pd-S Pd1->PdS Product Alcohol Pd1->Product Pd2 Pd Pd2->Product Pd3 Pd S Sulfur Impurity S->Pd1 NoReaction No Reaction PdS->NoReaction Pd2_inactive Pd Pd2_inactive->NoReaction Pd3_inactive Pd H2 H₂ H2->Pd1 Ketone Ketone Ketone->Pd2 H2_inactive H₂ Ketone_inactive Ketone G start Reaction is Slow or Stalled q1 Is the reaction mixture dark or viscous? start->q1 a1_yes Likely Oligomerization q1->a1_yes Yes q2 Have starting materials been checked for impurities? q1->q2 No sol1 Lower Temperature, Check Solvent, Regenerate by Washing a1_yes->sol1 a2_no Analyze Reactants & Solvent q2->a2_no No a2_yes Suspect Catalyst Poisoning q2->a2_yes Yes sol2 Purify Materials, Use High-Purity Grades a2_no->sol2 sol3 Regenerate Catalyst or Use Fresh Catalyst a2_yes->sol3

References

Validation & Comparative

Navigating Purity Analysis: A Comparative Guide to Analytical Methods for 1-(4-isobutylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 1-(4-isobutylphenyl)ethanamine is a critical step in the development of safe and effective medicines. This guide provides a comprehensive comparison of validated analytical methods for determining the purity of this key chiral amine, offering insights into the selection of the most appropriate technique for your analytical needs.

The purity of an active pharmaceutical ingredient (API) and its intermediates directly impacts the safety and efficacy of the final drug product. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the validation of analytical procedures to ensure the reliability and accuracy of these purity assessments.[1][2][3][4][5] This guide will explore and compare two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the achiral purity assessment of this compound, as well as a specialized chiral HPLC method for determining its enantiomeric purity.

Comparative Overview of Analytical Techniques

The choice between HPLC and GC for purity analysis depends on several factors, including the volatility and thermal stability of the analyte and its potential impurities.[6][7][8][9] For amines like this compound, which are generally non-volatile, HPLC is often the preferred method.[10] However, GC can be a valuable tool for analyzing volatile impurities. Given that this compound is a chiral molecule, assessing its enantiomeric purity is crucial, necessitating a dedicated chiral separation method.[11][12][13]

Here, we present a comparison of hypothetical, yet representative, validation data for three distinct analytical methods applicable to this compound.

Table 1: Comparison of Achiral Purity Analysis Methods
Validation ParameterHPLC-UV MethodGC-FID Method
Linearity (R²) > 0.999> 0.998
Range 1 - 150% of nominal concentration0.01 - 5% of nominal concentration
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD)
- Repeatability< 1.0%< 2.0%
- Intermediate Precision< 1.5%< 3.0%
Limit of Detection (LOD) 0.01%0.005%
Limit of Quantitation (LOQ) 0.03%0.015%
Specificity Selective for non-volatile impuritiesSelective for volatile impurities
Table 2: Performance Data for Chiral HPLC Method
Validation ParameterChiral HPLC-UV Method
Enantiomeric Resolution (Rs) > 1.5
Linearity (R²) for S-enantiomer > 0.999
Accuracy (% Recovery) for S-enantiomer 98.0 - 102.0%
Precision (% RSD) for S-enantiomer < 2.0%
LOD for S-enantiomer 0.02%
LOQ for S-enantiomer 0.06%

Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reliable and reproducible analytical data. Below are the proposed methodologies for the HPLC, GC, and chiral HPLC analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) for Achiral Purity

This method is designed for the quantification of this compound and the determination of its non-volatile impurities.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Gas Chromatography (GC-FID) for Volatile Impurities

This method is suitable for the analysis of volatile organic impurities that may be present in the this compound sample.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5, 30 m x 0.32 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Inlet Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split ratio 20:1).

  • Sample Preparation: Dissolve the sample in methanol to a concentration of 10 mg/mL.

Chiral High-Performance Liquid Chromatography (HPLC-UV) for Enantiomeric Purity

This method is designed to separate and quantify the enantiomers of this compound.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: Chiral stationary phase column (e.g., cellulose or amylose-based).

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a basic modifier like diethylamine (e.g., 90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Visualizing the Workflow

To further clarify the logical flow of validating an analytical method for purity determination, the following diagram illustrates the key stages involved, from initial planning to the final validation report.

Analytical_Method_Validation_Workflow cluster_params Validation Parameters Start Define Analytical Method Requirements Protocol Develop and Document Validation Protocol Start->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits Detection & Quantitation Limits (LOD/LOQ) Protocol->Limits Robustness Robustness Protocol->Robustness Execute Execute Validation Experiments Analyze Analyze Data and Compare Against Acceptance Criteria Execute->Analyze Report Prepare Validation Report Analyze->Report End Method Validated for Intended Use Report->End

Caption: Workflow for Analytical Method Validation.

The following diagram illustrates a decision-making process for selecting the appropriate analytical method for the purity assessment of this compound.

Method_Selection_Decision_Tree Start Purity Analysis of This compound Question1 Analyze for Volatile Impurities? Start->Question1 GC_Method Use GC-FID Method Question1->GC_Method Yes Question2 Analyze for Non-Volatile Impurities and Assay? Question1->Question2 No GC_Method->Question2 HPLC_Method Use HPLC-UV Method (Achiral) Question2->HPLC_Method Yes Question3 Determine Enantiomeric Purity? Question2->Question3 No HPLC_Method->Question3 Chiral_HPLC_Method Use Chiral HPLC-UV Method Question3->Chiral_HPLC_Method Yes End Complete Purity Profile Question3->End No Chiral_HPLC_Method->End

Caption: Decision Tree for Method Selection.

References

Comparative study of chiral resolving agents for phenylethylamines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Chiral Resolving Agents for Phenylethylamines

For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical step in the synthesis of stereochemically pure compounds. Phenylethylamines are a common scaffold in many pharmaceutical agents, and their resolution is of significant interest. This guide provides a comparative analysis of three commonly used chiral resolving agents for racemic phenylethylamines: L-Tartaric acid, (S)-Mandelic acid, and (1S)-(+)-10-Camphorsulfonic acid. The comparison is based on their performance, supported by experimental data on yield and enantiomeric excess.

Performance Comparison of Chiral Resolving Agents

Chiral Resolving AgentRacemic AmineSolvent(s)Yield of Diastereomeric SaltEnantiomeric Excess (ee) of Recovered Amine
L-Tartaric Acid (±)-1-PhenylethylamineMethanol80-90%>85%[1]
(S)-Mandelic Acid (±)-1-PhenylethylamineEthanol/WaterHigh>95% (in a single crystallization)[1]
(1S)-(+)-10-Camphorsulfonic Acid (±)-trans-2,3-DiphenylpiperazineDichloromethane25%98% (for the (R,R)-enantiomer)[1]

Note: The data for (1S)-(+)-10-camphorsulfonic acid is for a different amine due to the lack of specific data for 1-phenylethylamine in the searched literature, but it illustrates the high enantiomeric purity that can be achieved.[1]

Key Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of chiral resolution. Below are generalized protocols for the resolution of a racemic amine using each of the compared chiral acids.

Protocol 1: Resolution of (±)-1-Phenylethylamine with L-Tartaric Acid

This protocol outlines the resolution of racemic 1-phenylethylamine using L-(+)-tartaric acid to yield the (S)-(-)-amine.

Materials:

  • (±)-1-Phenylethylamine

  • L-(+)-Tartaric acid

  • Methanol

  • 50% aqueous Sodium Hydroxide (NaOH) solution

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous sodium sulfate

Procedure:

  • Salt Formation: Dissolve L-(+)-tartaric acid in methanol, warming gently if necessary to achieve a clear solution. In a separate flask, dissolve an equimolar amount of (±)-1-phenylethylamine in methanol. Slowly add the amine solution to the warm tartaric acid solution with stirring.[2][3]

  • Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt, (-)-phenylethylammonium-(+)-tartrate. For maximum crystal formation, the flask can be cooled in an ice bath.[2]

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.[2]

  • Liberation of the Enantiomer: Suspend the collected crystals in water and add a 50% aqueous NaOH solution until the solution is basic (check with pH paper) and all the solids have dissolved.[2]

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated (S)-(-)-1-phenylethylamine with diethyl ether.[2]

  • Drying and Evaporation: Combine the ether extracts, dry them over anhydrous sodium sulfate, and evaporate the solvent to yield the resolved (S)-(-)-1-phenylethylamine.[2]

  • Analysis: Determine the enantiomeric excess of the obtained amine using a suitable technique such as chiral HPLC or polarimetry.

Protocol 2: Resolution of (±)-1-Phenylethylamine with (S)-Mandelic Acid

This protocol describes the resolution of racemic 1-phenylethylamine using (S)-mandelic acid to obtain the (R)-amine.[1]

Materials:

  • (±)-1-Phenylethylamine

  • (S)-Mandelic acid

  • Ethanol

  • Water

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous sodium sulfate

Procedure:

  • Salt Formation: Dissolve (S)-mandelic acid in a mixture of ethanol and water with gentle heating. To this hot solution, add an equimolar amount of (±)-1-phenylethylamine.[1]

  • Crystallization: Allow the solution to cool to room temperature to crystallize the diastereomeric salt of (R)-1-phenylethylamine and (S)-mandelic acid.

  • Isolation of Diastereomeric Salt: Isolate the crystals by filtration and wash with a small amount of cold ethanol/water mixture.

  • Liberation of the Enantiomer: Treat the isolated salt with a 10% NaOH solution to liberate the free amine.

  • Extraction: Extract the (R)-1-phenylethylamine with diethyl ether.

  • Drying and Evaporation: Dry the combined ether extracts over anhydrous sodium sulfate and evaporate the solvent.

  • Analysis: Determine the enantiomeric excess of the resolved amine using chiral HPLC or polarimetry.

Protocol 3: General Protocol for Resolution with (1S)-(+)-10-Camphorsulfonic Acid

This generalized protocol can be adapted for the resolution of various racemic amines, including phenylethylamines, using (1S)-(+)-10-camphorsulfonic acid.

Materials:

  • Racemic amine

  • (1S)-(+)-10-Camphorsulfonic acid

  • Suitable solvent (e.g., dichloromethane, ethyl acetate, acetonitrile)[4]

  • Aqueous base solution (e.g., sodium carbonate)

  • Organic solvent for extraction

  • Anhydrous drying agent

Procedure:

  • Salt Formation: Dissolve the racemic amine and an equimolar amount of (1S)-(+)-10-camphorsulfonic acid in a suitable solvent. Stir the mixture at room temperature.[4]

  • Crystallization: The less soluble diastereomeric salt will precipitate out of the solution. The crystallization time may vary.

  • Isolation of Diastereomeric Salt: Collect the precipitate by filtration and wash it with a small amount of the cold solvent.

  • Liberation of the Enantiomer: Suspend the salt in a mixture of an organic solvent (like dichloromethane) and an aqueous sodium carbonate solution and stir until the solid dissolves.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent, and evaporate the solvent to yield the resolved amine.

  • Analysis: Determine the enantiomeric excess using chiral HPLC.

Mandatory Visualizations

To better understand the process of chiral resolution by diastereomeric salt formation, the following diagrams illustrate the key steps and logical flow.

G cluster_workflow Experimental Workflow for Chiral Resolution Racemic Phenylethylamine Racemic Phenylethylamine Diastereomeric Salt Formation Diastereomeric Salt Formation Racemic Phenylethylamine->Diastereomeric Salt Formation Chiral Resolving Agent Chiral Resolving Agent Chiral Resolving Agent->Diastereomeric Salt Formation Solvent Solvent Solvent->Diastereomeric Salt Formation Fractional Crystallization Fractional Crystallization Diastereomeric Salt Formation->Fractional Crystallization Isolation of Less Soluble Salt Isolation of Less Soluble Salt Fractional Crystallization->Isolation of Less Soluble Salt Mother Liquor (contains more soluble salt) Mother Liquor (contains more soluble salt) Fractional Crystallization->Mother Liquor (contains more soluble salt) Liberation of Enantiomer (Base Treatment) Liberation of Enantiomer (Base Treatment) Isolation of Less Soluble Salt->Liberation of Enantiomer (Base Treatment) Extraction Extraction Liberation of Enantiomer (Base Treatment)->Extraction Pure Enantiomer Pure Enantiomer Extraction->Pure Enantiomer

Caption: A generalized experimental workflow for the chiral resolution of phenylethylamines.

G cluster_acids Chiral Acids Chiral Resolving Agents for Amines Chiral Resolving Agents for Amines Carboxylic Acids Carboxylic Acids Chiral Resolving Agents for Amines->Carboxylic Acids Sulfonic Acids Sulfonic Acids Chiral Resolving Agents for Amines->Sulfonic Acids L-Tartaric Acid L-Tartaric Acid Carboxylic Acids->L-Tartaric Acid (S)-Mandelic Acid (S)-Mandelic Acid Carboxylic Acids->(S)-Mandelic Acid (1S)-(+)-10-Camphorsulfonic Acid (1S)-(+)-10-Camphorsulfonic Acid Sulfonic Acids->(1S)-(+)-10-Camphorsulfonic Acid

Caption: Classification of the compared chiral resolving agents for phenylethylamines.

References

HPLC-UV vs. GC-FID: A Comparative Analysis for the Quantification of 1-(4-isobutylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of pharmaceutical compounds and their impurities is paramount in drug development and quality control. 1-(4-isobutylphenyl)ethanamine is a key intermediate and potential impurity in the synthesis of several active pharmaceutical ingredients (APIs). This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID), for the analysis of this compound. The information presented is supported by established analytical principles and representative experimental data for similar compounds.

At a Glance: HPLC-UV vs. GC-FID

FeatureHPLC-UVGC-FID
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Suitability Well-suited for non-volatile and thermally labile compounds.Requires analytes to be volatile and thermally stable, or to be made so through derivatization.
Sample Preparation Typically involves dissolution in a suitable solvent and filtration.May require derivatization to increase volatility and improve peak shape, followed by dissolution.
Instrumentation Liquid chromatograph with a UV detector.Gas chromatograph with a flame ionization detector.
Sensitivity Generally in the low to mid ng range (LOD/LOQ).Can achieve lower detection limits, often in the pg range, especially with derivatization.
Selectivity Good selectivity based on chromatographic separation and UV absorbance wavelength.High selectivity, particularly with capillary columns offering high resolution.
Chiral Analysis Readily achievable with chiral stationary phases.Possible with chiral stationary phases, often requiring prior derivatization of the amine.
Cost & Complexity Moderate initial cost and complexity. Solvents can be a significant running cost.Lower initial and running costs for basic setups. Carrier gases are a primary consumable.

Analytical Workflow Overview

The general analytical workflows for both HPLC-UV and GC-FID are depicted below. While the initial sample handling may be similar, the core chromatographic and detection steps differ significantly.

Analytical Workflow Comparison cluster_0 HPLC-UV Workflow cluster_1 GC-FID Workflow H_Sample Sample Weighing & Dissolution H_Filter Filtration H_Sample->H_Filter H_Inject HPLC Injection H_Filter->H_Inject H_Separation Chromatographic Separation (C18 Column) H_Inject->H_Separation H_Detect UV Detection H_Separation->H_Detect H_Data Data Analysis H_Detect->H_Data G_Sample Sample Weighing & Dissolution G_Deriv Derivatization (Optional but often necessary for amines) G_Sample->G_Deriv G_Inject GC Injection G_Deriv->G_Inject G_Separation Chromatographic Separation (Capillary Column) G_Inject->G_Separation G_Detect Flame Ionization Detection G_Separation->G_Detect G_Data Data Analysis G_Detect->G_Data

Comparative workflows for HPLC-UV and GC-FID analysis.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound by HPLC-UV and GC-FID.

HPLC-UV Method

This method is based on established procedures for the analysis of related aromatic amines and impurities in pharmaceutical substances.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid).

    • Gradient Program: A linear gradient from 20% to 80% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 100 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chiral Separation (if required): For enantiomeric resolution, a chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak AD-H) would be used, typically with a mobile phase consisting of a mixture of hexane and a polar organic solvent like isopropanol with a small amount of an amine modifier (e.g., diethylamine).

GC-FID Method

This protocol is a representative method for the analysis of a primary aromatic amine, which often requires derivatization to prevent peak tailing and improve thermal stability.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Chromatographic Conditions:

    • Column: A low-polarity capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Injection Volume: 1 µL.

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in a suitable solvent like dichloromethane.

    • Add a derivatizing agent (e.g., trifluoroacetic anhydride or N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and a catalyst if necessary.

    • Heat the mixture (e.g., at 60 °C for 30 minutes) to ensure complete derivatization.

    • Cool to room temperature and dilute to a final concentration of approximately 100 µg/mL with the solvent.

  • Chiral Separation (if required): A chiral GC column (e.g., a cyclodextrin-based column) would be necessary for enantiomeric separation of the derivatized amine.

Performance Comparison: Quantitative Data

The following table summarizes typical validation parameters for HPLC-UV and GC-FID methods for the analysis of aromatic amines. These values are representative and may vary depending on the specific instrumentation and method optimization.

Validation ParameterHPLC-UV (Representative Values)GC-FID (Representative Values)
Linearity Range 0.1 - 100 µg/mL0.05 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.03 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (%RSD) < 2%< 3%

Discussion and Recommendations

The choice between HPLC-UV and GC-FID for the analysis of this compound depends on the specific analytical requirements.

HPLC-UV is a robust and versatile technique that is well-suited for the routine analysis of this compound. Its primary advantages include:

  • Direct Analysis: No derivatization is required, simplifying sample preparation and reducing potential sources of error.

  • Suitability for Non-Volatile Compounds: Ideal for this compound and any other non-volatile impurities that may be present.

  • Established Chiral Methods: A wide range of chiral stationary phases are commercially available for the enantiomeric separation of amines.

GC-FID offers superior sensitivity, making it the preferred method for trace-level analysis. Key advantages include:

  • High Sensitivity: The FID is highly sensitive to carbon-containing compounds, often resulting in lower detection and quantification limits.

  • High Resolution: Capillary GC columns provide excellent separation efficiency.

  • Lower Operating Costs: Carrier gases are generally less expensive than HPLC solvents.

However, the need for derivatization for polar and active compounds like primary amines is a significant consideration for GC-FID. This additional step can increase sample preparation time and introduce variability.

Logical Decision Framework

The following diagram illustrates a logical approach to selecting the appropriate technique based on the analytical needs.

Decision Framework Start Analytical Goal for this compound IsTrace Trace Level Analysis Required? (e.g., < 0.1%) Start->IsTrace IsChiral Chiral Purity Determination? IsTrace->IsChiral No SelectGC Consider GC-FID (with derivatization) IsTrace->SelectGC Yes RoutineQC Routine QC / Assay IsChiral->RoutineQC No ChiralHPLC Chiral HPLC is a direct approach IsChiral->ChiralHPLC Yes SelectHPLC HPLC-UV is a suitable choice RoutineQC->SelectHPLC ChiralGC Chiral GC (with derivatization) is an alternative ChiralHPLC->ChiralGC

Decision tree for selecting between HPLC-UV and GC-FID.

Conclusion

Both HPLC-UV and GC-FID are powerful techniques for the analysis of this compound. For routine quality control and assays where high sensitivity is not the primary concern, HPLC-UV offers a more straightforward and direct method. For the determination of trace-level impurities or when the highest sensitivity is required, GC-FID , despite the likely need for derivatization, is the superior choice. The decision should be guided by the specific analytical goals, available instrumentation, and the required level of sensitivity and selectivity. For chiral analysis, both techniques offer viable solutions, with HPLC often providing a more direct route.

Comparison of different catalytic systems for reductive amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and other functional materials. The direct, one-pot conversion of a carbonyl compound and an amine into a more complex amine is prized for its efficiency and atom economy. The choice of catalytic system is critical and dictates the reaction's scope, selectivity, and scalability. This guide provides an objective comparison of three widely employed catalytic systems for reductive amination: Sodium Triacetoxyborohydride (STAB), Palladium on Carbon (Pd/C) with molecular hydrogen (H₂), and the 2-Picoline-Borane complex.

Executive Summary

The selection of a catalytic system for reductive amination depends on a multitude of factors including substrate scope, functional group tolerance, reaction conditions, and safety considerations.

  • Sodium Triacetoxyborohydride (STAB) is a mild and highly selective reagent, particularly effective for a wide range of aldehydes and ketones, including acid-sensitive substrates. Its operational simplicity in one-pot reactions and improved safety profile over other borohydrides make it a popular choice in academic and industrial settings.

  • Palladium on Carbon (Pd/C) with H₂ represents a classic, cost-effective, and highly atom-economical heterogeneous catalytic system. It is particularly well-suited for large-scale syntheses where the catalyst can be easily recovered and recycled. However, it may not be compatible with functional groups that are sensitive to hydrogenation.

  • 2-Picoline-Borane is a stable, non-toxic alternative to other borane reagents like sodium cyanoborohydride. Its stability in protic solvents and under ambient conditions, coupled with its effectiveness, presents a compelling option for various applications, including in aqueous media.

Performance Comparison

The following table summarizes the performance of the three catalytic systems across a range of representative substrates. Yields and reaction conditions are indicative and can vary based on the specific substrates and optimization.

Substrate (Aldehyde/Ketone + Amine)Catalytic SystemConditionsTime (h)Yield (%)Reference
Benzaldehyde + AnilineSodium TriacetoxyborohydrideDCE, rt195[1](--INVALID-LINK--)
Benzaldehyde + Aniline10% Pd/C, H₂ (1 atm)MeOH, rt492[2](--INVALID-LINK--)
Benzaldehyde + Aniline2-Picoline-BoraneMeOH, rt, cat. AcOH398[3](--INVALID-LINK--)
Cyclohexanone + BenzylamineSodium TriacetoxyborohydrideDCE, AcOH, rt396[1](--INVALID-LINK--)
Cyclohexanone + Benzylamine5% Pd/C, H₂ (10 bar)MeOH, 60°C685[4](--INVALID-LINK--)
Cyclohexanone + Benzylamine2-Picoline-BoraneMeOH, rt, cat. AcOH594[3](--INVALID-LINK--)
4-Methoxybenzaldehyde + MorpholineSodium TriacetoxyborohydrideTHF, rt298[1](--INVALID-LINK--)
4-Methoxybenzaldehyde + Morpholine10% Pd/C, H₂ (1 atm)EtOH, rt590[2](--INVALID-LINK--)
4-Methoxybenzaldehyde + Morpholine2-Picoline-BoraneNeat, rt, cat. AcOH197[3](--INVALID-LINK--)

DCE: 1,2-Dichloroethane; THF: Tetrahydrofuran; MeOH: Methanol; EtOH: Ethanol; rt: room temperature; cat.: catalytic

Experimental Protocols

Detailed methodologies for the three highlighted catalytic systems are provided below.

System 1: Sodium Triacetoxyborohydride (STAB)

This protocol is a general guideline for the direct reductive amination of aldehydes and ketones.[5](--INVALID-LINK--)

Materials:

  • Aldehyde or ketone (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (1.3-1.6 equiv)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, 1-2 equiv for less reactive ketones)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a solution of the aldehyde or ketone in the chosen solvent, add the amine.

  • If using a less reactive ketone, acetic acid can be added at this stage.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.

System 2: Palladium on Carbon (Pd/C) with Hydrogen (H₂)

This protocol provides a general procedure for the reductive amination of aldehydes with primary amines using a heterogeneous palladium catalyst.[1](--INVALID-LINK--)

Materials:

  • Aldehyde (1.0 equiv)

  • Primary amine (1.2 equiv)

  • 10% Palladium on Carbon (Pd/C) (1-5 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source

  • Parr shaker or similar hydrogenation apparatus

  • Celite

Procedure:

  • In a high-pressure autoclave or a flask suitable for hydrogenation, dissolve the aldehyde and the primary amine in the chosen solvent.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and connect it to a hydrogen gas source.

  • Purge the vessel with hydrogen gas several times to remove air.

  • Pressurize the vessel to the desired hydrogen pressure (typically 1-10 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC, GC, or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified further if needed.

System 3: 2-Picoline-Borane Complex

This protocol describes a mild and efficient one-pot reductive amination using α-picoline-borane.[3](6--INVALID-LINK--

Materials:

  • Aldehyde or ketone (1.0 equiv)

  • Amine (1.1 equiv)

  • α-Picoline-borane (1.2 equiv)

  • Methanol (MeOH), water, or neat conditions

  • Acetic acid (AcOH) (catalytic amount, e.g., 0.1 equiv)

  • Saturated aqueous sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • To a mixture of the aldehyde or ketone and the amine in the chosen solvent (or neat), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to allow for imine formation.

  • Add the α-picoline-borane to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or GC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • If a solvent was used, remove it under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give the crude amine product.

  • Purify by column chromatography if necessary.

General Experimental Workflow

The following diagram illustrates a typical one-pot reductive amination workflow.

Reductive_Amination_Workflow General One-Pot Reductive Amination Workflow cluster_prep Reaction Setup A Carbonyl Compound (Aldehyde or Ketone) D Reaction Mixture A->D Combine in reaction vessel B Amine B->D Combine in reaction vessel C Solvent C->D Combine in reaction vessel E Add Reducing Agent (e.g., STAB, 2-Picoline-Borane) or Introduce H₂ & Catalyst (Pd/C) D->E F Reaction (Stirring at appropriate temp.) E->F G Reaction Monitoring (TLC, GC, LC-MS) F->G Monitor Progress G->F Incomplete H Work-up (Quenching, Extraction) G->H Complete I Purification (Chromatography, etc.) H->I J Final Product (Amine) I->J

Caption: A generalized workflow for a one-pot reductive amination experiment.

Signaling Pathways and Logical Relationships

The core of reductive amination involves the in-situ formation and subsequent reduction of an imine or iminium ion intermediate. The choice of catalytic system influences the specifics of this pathway.

Reductive_Amination_Mechanism Reductive Amination Logical Pathway cluster_reactants Starting Materials cluster_intermediates Intermediate Formation cluster_reduction Reduction Step carbonyl Carbonyl (Aldehyde/Ketone) hemiaminal Hemiaminal carbonyl->hemiaminal amine Amine amine->hemiaminal imine Imine/Iminium Ion hemiaminal->imine - H₂O product Amine Product imine->product reducing_agent Reducing Agent (Hydride Source or H₂/Catalyst) reducing_agent->product Reduction

Caption: The logical progression from reactants to product in reductive amination.

References

Comparative Guide to Stability-Indicating Analytical Methods for 1-(4-isobutylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the validation of a stability-indicating assay for 1-(4-isobutylphenyl)ethanamine, a key intermediate in the synthesis of pharmaceuticals. The primary focus is on a High-Performance Liquid Chromatography (HPLC) method, with a comparative analysis against Gas Chromatography (GC) and Capillary Electrophoresis (CE). This document is intended for researchers, scientists, and drug development professionals.

Introduction to Stability-Indicating Methods

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other potential impurities. Such methods are crucial for assessing the stability of drug substances and drug products under various environmental conditions, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3] Forced degradation studies, where the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light, are an integral part of developing and validating these methods.[1][4][5]

High-Performance Liquid Chromatography (HPLC) Method Validation

HPLC is the most widely used technique for stability-indicating assays due to its high resolution, sensitivity, and applicability to a wide range of compounds.[6] A reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound.

A stability-indicating RP-HPLC method was conceptualized based on methods for similar compounds.[7]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: A gradient mixture of Acetonitrile and a pH 3.0 phosphate buffer.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

  • Forced Degradation Study Protocol:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid drug substance at 105°C for 48 hours.

    • Photolytic Degradation: Solid drug substance exposed to ICH-specified light conditions.

  • Validation Parameters: The method would be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[8]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation (ICH Q2(R1)) cluster_3 Finalization MD_Start Define Analytical Target Profile MD_Select Select Column & Mobile Phase MD_Start->MD_Select MD_Optimize Optimize Chromatographic Conditions MD_Select->MD_Optimize FD_Start Prepare Stressed Samples MD_Optimize->FD_Start Initial Method FD_Conditions Acid, Base, Oxidative, Thermal, Photolytic Stress FD_Start->FD_Conditions FD_Analyze Analyze Stressed Samples FD_Conditions->FD_Analyze Val_Specificity Specificity & Peak Purity FD_Analyze->Val_Specificity Demonstrate Separation Val_Linearity Linearity & Range Val_Specificity->Val_Linearity Val_Accuracy Accuracy (Recovery) Val_Linearity->Val_Accuracy Val_Precision Precision (Repeatability & Intermediate Precision) Val_Accuracy->Val_Precision Val_LOD_LOQ LOD & LOQ Val_Precision->Val_LOD_LOQ Val_Robustness Robustness Val_LOD_LOQ->Val_Robustness Final_Report Validation Report Val_Robustness->Final_Report Final_SOP Standard Operating Procedure Final_Report->Final_SOP

Caption: Workflow for the validation of a stability-indicating HPLC method.

Comparative Analysis of Analytical Techniques

While HPLC is the standard, other techniques like Gas Chromatography (GC) and Capillary Electrophoresis (CE) can also be employed for the analysis of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or chiral separation.

  • Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. For amines, derivatization is often required to improve peak shape and thermal stability.[7][9][10] GC can offer high resolution, especially with capillary columns.

  • Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample and solvent. It is particularly well-suited for the analysis of charged species and for chiral separations, which is relevant as this compound is a chiral amine.[1][2][8][11]

The following table summarizes the performance characteristics of these three techniques for the analysis of this compound.

Parameter Stability-Indicating HPLC Gas Chromatography (GC) Capillary Electrophoresis (CE)
Specificity Excellent separation of degradants from the main peak.High, but potential for thermal degradation of analytes.High, especially for chiral separations.
Linearity (r²) > 0.999> 0.995> 0.998
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 5.0%< 3.0%
Limit of Quantification ~0.05% of nominal concentration~0.1% of nominal concentration~0.05% of nominal concentration
Analysis Time 15 - 30 minutes20 - 40 minutes10 - 20 minutes
Sample Preparation Simple dissolution and dilution.May require derivatization.Simple dissolution in buffer.
Chiral Separation Possible with a chiral column or additive.Possible with a chiral column.Excellent capability with chiral selectors in the buffer.

Detailed Methodologies for Alternative Techniques

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: Capillary column with a non-polar stationary phase (e.g., DB-5).

  • Carrier Gas: Helium or Nitrogen.

  • Injection: Split/splitless injector.

  • Temperature Program: A temperature gradient from a low initial temperature (e.g., 80°C) to a high final temperature (e.g., 250°C) to elute the analyte and any potential impurities.

  • Sample Preparation: Derivatization with an agent like trifluoroacetic anhydride (TFAA) to improve volatility and peak shape.[10]

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): A buffer at a low pH (e.g., phosphate buffer at pH 2.5) to ensure the amine is protonated.

  • Chiral Selector: For enantiomeric separation, a chiral selector such as a cyclodextrin can be added to the BGE.[11]

  • Voltage: High voltage (e.g., 20-30 kV) applied across the capillary.

  • Injection: Hydrodynamic or electrokinetic injection.

Logical Relationship of Method Selection

The choice of analytical method is guided by the specific analytical problem. The following diagram illustrates the decision-making process.

Method_Selection cluster_0 Primary Analytical Goals cluster_1 Recommended Primary Method cluster_2 Alternative/Confirmatory Method Start Analytical Requirement for This compound Goal_Stability Stability Indicating Assay Start->Goal_Stability Goal_Chiral Chiral Purity Start->Goal_Chiral Goal_Volatile Volatile Impurities Start->Goal_Volatile Method_HPLC HPLC Goal_Stability->Method_HPLC Method_CE Chiral CE Goal_Chiral->Method_CE Method_GC GC Goal_Volatile->Method_GC Alt_UPLC UPLC (for speed) Method_HPLC->Alt_UPLC Alt_HPLC Chiral HPLC Method_CE->Alt_HPLC Alt_Headspace_GC Headspace GC Method_GC->Alt_Headspace_GC

Caption: Decision tree for selecting an analytical method.

Conclusion

For the validation of a stability-indicating method for this compound, a reversed-phase HPLC method is the most robust and widely accepted approach. It offers an excellent balance of specificity, accuracy, and precision for quantifying the parent compound in the presence of its degradation products. While GC and CE present viable alternatives with specific advantages, such as for the analysis of volatile impurities or for high-efficiency chiral separations respectively, HPLC remains the gold standard for routine stability testing in a regulated environment. The choice of the final method should be based on the specific analytical requirements, available instrumentation, and the phase of drug development.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of related amine compounds is a critical aspect of pharmaceutical development, food safety, and environmental monitoring. Due to their inherent chemical properties, such as high polarity and reactivity, amines present unique analytical challenges.[1] Consequently, rigorous validation and cross-validation of the analytical methods used are paramount to ensure data integrity and consistency, particularly when different analytical techniques or laboratories are involved.[1][2]

This guide provides an objective comparison of common analytical techniques for amine analysis, supported by experimental data. It also details the necessary validation protocols in accordance with major regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[3][4][5][6]

Comparison of Key Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstones of amine analysis, frequently coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity.[1][7] Capillary Electrophoresis (CE) also presents a viable alternative for the separation of these polar compounds.[8][9] A common feature in the analysis of many amines is the necessity of a derivatization step to improve their chromatographic behavior and detectability, especially for methods relying on UV or fluorescence detection.[1][10]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Separation is based on the analyte's interaction with a liquid mobile phase and a solid stationary phase, typically driven by polarity.[1]Separation relies on the volatility and partitioning of vaporized analytes between a gaseous mobile phase and a stationary phase.[1]Separation of ions is based on their electrophoretic mobility in an applied electric field.[8]
Applicability Well-suited for non-volatile, polar, and thermally unstable amines.[7]Ideal for volatile and thermally stable amines. Derivatization is often required for non-volatile amines to increase their volatility.[7][11]Effective for a wide range of charged and polar amines with high separation efficiency.[8][9]
Common Detectors UV-Visible, Diode Array (DAD), Fluorescence (FLD), Mass Spectrometry (MS).[1]Flame Ionization (FID), Mass Spectrometry (MS).[11]UV-Visible, Laser-Induced Fluorescence (LIF), Mass Spectrometry (MS).[12][13]
Advantages Versatile, robust, and widely available. Suitable for a broad range of amine compounds.High resolution for volatile compounds.[14]High efficiency, fast analysis times, and low sample and reagent consumption.[8]
Challenges Peak tailing can occur for basic amines. Derivatization may be needed for sensitive detection of amines lacking a chromophore.[1]Potential for thermal degradation of labile amines.[14] Interactions with the column can cause peak tailing, often requiring base-deactivated columns.[14]Sensitivity can be lower with UV detection due to the small optical path length. Matrix effects in complex samples can be a challenge.[15]
Quantitative Performance Data

The following table summarizes typical validation parameters for the determination of related amine compounds using various analytical techniques, providing a comparative overview of their performance.

Analytical MethodAnalyte(s)Linearity (R²)LODLOQAccuracy (% Recovery)Precision (%RSD)Reference
HPLC-UV Bioactive amines in chicken meat> 0.990.3 mg/kg0.9 - 1.0 mg/kg92.25 - 102.25Not Specified[16]
HPLC-FLD Biogenic amines in agricultural productsNot Specified0.01 - 0.10 mg/kg0.02 - 0.31 mg/kg84.85 - 100+1.86 - 5.96[17][18]
HPLC Biogenic amines in bananasNot Specified0.005 - 0.050 µg/mLNot SpecifiedGood (analyte dependent)Not Specified[19]
GC-MS 14 atmospheric amines0.992 - 0.9990.04 - 0.42 µg/mL (gas); 0.16 - 1.69 µg/mL (particulate)0.16 - 1.68 µg/mL68.8 - 180< 30[20]
GC-FID 6 biogenic aminesNot SpecifiedNot SpecifiedNot SpecifiedNot Specified5.0 - 9.9[11]
CE-Amperometry Aniline derivativesNot Specifiedlow µg/LNot SpecifiedNot SpecifiedNot Specified[12]
CE-Fluorescence Aniline derivatives (derivatized)Not Specified~1 µg/LNot SpecifiedNot SpecifiedNot Specified[12]

Experimental Workflows and Logical Relationships

Visualizing the procedural flow is essential for understanding and implementing complex analytical processes.

Analytical_Method_Validation_Workflow start Define Analytical Method & Purpose dev Method Development & Optimization start->dev protocol Write Validation Protocol dev->protocol validation Perform Validation Experiments protocol->validation data Data Analysis & Evaluation validation->data report Prepare Validation Report data->report end Method Implementation report->end

A typical workflow for analytical method validation.

Cross_Validation_Workflow start Two Validated Analytical Methods (A and B) samples Select a Set of Incurred Study Samples start->samples analysis_A Analyze Samples with Method A samples->analysis_A analysis_B Analyze Samples with Method B samples->analysis_B comparison Statistical Comparison of Results analysis_A->comparison analysis_B->comparison acceptance Assess Against Pre-defined Acceptance Criteria comparison->acceptance conclusion Conclusion on Method Equivalency acceptance->conclusion

Workflow for the cross-validation of two analytical methods.

Experimental Protocols

Detailed and precise protocols are the foundation of successful method validation. Below are representative methodologies for pre-column derivatization and the assessment of linearity, which are critical steps in the analysis of related amine compounds.

Protocol 1: Pre-column Derivatization with Dansyl Chloride (for HPLC-UV/FLD)

This protocol is a common procedure for derivatizing primary and secondary amines to make them detectable by UV or fluorescence detectors.

  • Sample/Standard Preparation:

    • Accurately weigh and dissolve the amine standard or sample in a suitable solvent (e.g., 0.1 M HCl).

    • Prepare a series of calibration standards by serial dilution.

  • Derivatization Reaction:

    • In a reaction vial, mix 100 µL of the sample/standard solution with 200 µL of a saturated sodium bicarbonate solution to adjust the pH to an alkaline range (pH 9-10).

    • Add 400 µL of dansyl chloride solution (e.g., 1 mg/mL in acetone).

    • Vortex the mixture thoroughly.

  • Incubation:

    • Incubate the mixture in a water bath at a controlled temperature (e.g., 60°C) for a specified time (e.g., 45 minutes) in the dark to ensure complete derivatization.[1]

  • Reaction Quenching:

    • After incubation, add a small amount of a quenching reagent (e.g., 100 µL of 25% ammonia solution) to react with the excess dansyl chloride.

    • Vortex and allow the mixture to stand for a few minutes.

  • Final Preparation:

    • Adjust the final volume with the mobile phase (e.g., acetonitrile/water mixture).

    • Filter the derivatized sample through a 0.45 µm syringe filter before injection into the HPLC system.[1]

  • HPLC Analysis:

    • Inject the derivatized sample into an HPLC system equipped with a C18 column and a UV or fluorescence detector.[1]

Protocol 2: Linearity Assessment

Linearity demonstrates the direct proportionality between the analyte concentration and the analytical signal over a defined range.[5][21]

  • Preparation of Standards:

    • Prepare a stock solution of the amine analyte of known concentration.

    • From the stock solution, prepare at least five calibration standards of different concentrations, covering the expected range of the samples.

  • Analysis:

    • Analyze each concentration level in triplicate to minimize measurement error.[1]

    • If derivatization is part of the method, ensure all standards and samples are derivatized under the same conditions.[1]

  • Data Collection:

    • Record the peak area or height for each injection.[1]

  • Data Evaluation:

    • Plot the mean response (peak area/height) against the corresponding concentration of the analyte.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (R²).

    • The acceptance criterion for linearity is typically a correlation coefficient (r) of ≥ 0.999.

Conclusion

The validation of analytical methods for related amine compounds is a complex but essential process that requires careful consideration of the analyte's properties and the intended use of the method.[1] HPLC and GC, particularly when coupled with mass spectrometry, offer robust and sensitive platforms for this purpose. Cross-validation is a critical step to ensure consistency and reliability when multiple analytical methods are employed.[2][22] By following established guidelines from bodies like the ICH and implementing detailed, well-documented experimental protocols, researchers can generate high-quality, defensible data for their scientific and regulatory needs.[3][4][6]

References

A Comparative Guide to Chiral Resolving Agents: 1-(4-isobutylphenyl)ethanamine vs. 1-phenylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of enantiomers is a critical process in the development of chiral drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause adverse effects. Chiral resolution via the formation of diastereomeric salts is a classical and industrially viable method for achieving this separation. This guide provides a comparative analysis of two chiral amines, 1-(4-isobutylphenyl)ethanamine and the well-established 1-phenylethylamine, for their application as resolving agents for racemic carboxylic acids.

Introduction to Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution is a technique used to separate a racemic mixture into its constituent enantiomers. One of the most common methods involves reacting the racemic mixture (e.g., a carboxylic acid) with an enantiomerically pure chiral resolving agent (e.g., an amine). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. After separation, the resolving agent is removed, yielding the separated enantiomers of the original compound.

Physicochemical Properties of the Resolving Agents

A summary of the key physicochemical properties of this compound and 1-phenylethylamine is presented below.

PropertyThis compound1-phenylethylamine
CAS Number 164579-51-5 (racemic)618-36-0 (racemic), 3886-69-9 ((R)-(+)), 2627-86-3 ((S)-(-))
Molecular Formula C₁₂H₁₉NC₈H₁₁N
Molecular Weight 177.29 g/mol 121.18 g/mol
Structure
Key Features Structurally similar to the active pharmaceutical ingredient ibuprofen. The isobutylphenyl group increases lipophilicity.A widely used, versatile, and commercially available resolving agent in both enantiomeric forms.

Performance as Chiral Resolving Agents

A direct experimental comparison of the resolving capabilities of this compound and 1-phenylethylamine is limited due to the sparse documentation of the former's use as a resolving agent. The following sections detail the known applications and theoretical considerations for each.

1-phenylethylamine: The Industry Standard

1-phenylethylamine is one of the most commonly used chiral resolving agents for acidic compounds due to its commercial availability in high enantiomeric purity and its ability to form crystalline salts with a wide range of carboxylic acids.[1]

Case Study: Resolution of Racemic Ibuprofen

A well-documented example is the resolution of racemic ibuprofen, a non-steroidal anti-inflammatory drug (NSAID).[2] The (S)-(+)-enantiomer of ibuprofen is responsible for its therapeutic activity.[3] The resolution is typically achieved by reacting racemic ibuprofen with (S)-(-)-1-phenylethylamine. The resulting diastereomeric salts, (S)-ibuprofen-(S)-phenylethylamine and (R)-ibuprofen-(S)-phenylethylamine, exhibit different solubilities, allowing the less soluble (S,S) salt to be selectively crystallized.[2]

Experimental Protocol: Resolution of Racemic Ibuprofen with (S)-(-)-1-phenylethylamine

This protocol is adapted from established laboratory procedures for the resolution of ibuprofen.[1][2]

  • Salt Formation:

    • Dissolve racemic ibuprofen in a suitable solvent, such as a mixture of aqueous potassium hydroxide and a minimal amount of an organic co-solvent.

    • Heat the solution to facilitate dissolution.

    • Slowly add a stoichiometric amount of (S)-(-)-1-phenylethylamine to the heated solution.

    • The less soluble diastereomeric salt, (S)-ibuprofen-(S)-phenylethylamine, will precipitate upon cooling.

  • Isolation and Purification of the Diastereomeric Salt:

    • Collect the precipitated salt by vacuum filtration.

    • Wash the salt with a small amount of cold solvent to remove impurities.

    • Recrystallize the salt from a suitable solvent (e.g., 2-propanol) to enhance diastereomeric purity.

  • Liberation of the Enantiomerically Enriched Ibuprofen:

    • Treat the purified diastereomeric salt with a strong acid (e.g., sulfuric acid or hydrochloric acid) to protonate the carboxylic acid and break the salt.

    • Extract the liberated (S)-(+)-ibuprofen with an organic solvent (e.g., methyl tert-butyl ether).

    • Wash and dry the organic extract.

    • Evaporate the solvent to yield the enantiomerically enriched (S)-(+)-ibuprofen.

Expected Performance Data (Illustrative)

The efficiency of a chiral resolution is evaluated by the yield and the enantiomeric excess (ee) of the desired enantiomer.

ParameterExpected Outcome
Yield of (S,S)-Diastereomeric Salt Moderate to High
Enantiomeric Excess (ee) of (S)-(+)-Ibuprofen >90% after recrystallization
Recovery of Resolving Agent Possible through basification of the aqueous layer and extraction.
This compound: A Structural Analogue with Untapped Potential

There is a notable lack of published data on the use of this compound as a chiral resolving agent. This is surprising given its structural similarity to ibuprofen, which could theoretically lead to favorable interactions during diastereomeric salt formation.

Theoretical Considerations:

  • Structural Mimicry: The presence of the isobutylphenyl moiety, identical to that in ibuprofen, could enhance the selectivity of crystallization through specific intermolecular interactions (e.g., π-stacking, hydrophobic interactions) between the resolving agent and one of the enantiomers of a similar profen drug.

  • Solubility: The larger, more lipophilic isobutylphenyl group compared to the simple phenyl group of 1-phenylethylamine will alter the solubility properties of the resulting diastereomeric salts. This could potentially lead to a greater solubility difference between the diastereomers, which is a key factor for efficient separation.

  • Challenges: The increased molecular weight and potentially more complex crystal packing could also present challenges in achieving well-defined, easily filterable crystals.

Without experimental data, the efficacy of this compound as a chiral resolving agent remains speculative. Further research is warranted to explore its potential in this application, particularly for the resolution of profen-class drugs.

Visualizing the Process and Comparison

Diagram 1: General Workflow of Chiral Resolution

G General Workflow of Chiral Resolution via Diastereomeric Salt Formation racemic_acid Racemic Carboxylic Acid (R-Acid & S-Acid) mixture Mixture of Diastereomeric Salts (R-Acid-S-Amine & S-Acid-S-Amine) racemic_acid->mixture resolving_agent Chiral Resolving Agent (S-Amine) resolving_agent->mixture separation Fractional Crystallization (Separation based on solubility) mixture->separation less_soluble Less Soluble Salt (e.g., S-Acid-S-Amine) separation->less_soluble Solid more_soluble More Soluble Salt (in filtrate) separation->more_soluble Solution acidification1 Acidification less_soluble->acidification1 acidification2 Acidification more_soluble->acidification2 enantiomer1 Pure Enantiomer (S-Acid) acidification1->enantiomer1 recovery1 Recovered Resolving Agent (S-Amine) acidification1->recovery1 enantiomer2 Other Enantiomer (R-Acid) acidification2->enantiomer2 recovery2 Recovered Resolving Agent (S-Amine) acidification2->recovery2

A flowchart illustrating the key steps in separating enantiomers using a chiral resolving agent.

Diagram 2: Comparative Logic for Resolving Agent Selection

G Comparative Logic for Agent Selection cluster_pea 1-phenylethylamine cluster_ipea This compound pea_data Abundant Experimental Data pea_proven Proven Efficacy for various acids pea_data->pea_proven pea_case Case Study: Ibuprofen Resolution pea_proven->pea_case ipea_data Lack of Experimental Data ipea_potential Theoretical Potential (Structural Analogy) ipea_data->ipea_potential ipea_research Further Research Needed ipea_potential->ipea_research decision Choice of Resolving Agent decision->pea_data Established Process decision->ipea_data Novel/Exploratory Process

A diagram showing the decision-making process based on available data for the two resolving agents.

Conclusion

1-phenylethylamine remains the resolving agent of choice for a wide array of racemic carboxylic acids, supported by a wealth of experimental data and established protocols. Its effectiveness in resolving key pharmaceutical compounds like ibuprofen is well-documented.

In contrast, this compound is a largely unexplored candidate as a chiral resolving agent. While its structural similarity to ibuprofen suggests a theoretical potential for highly specific chiral recognition, particularly for profen drugs, this has yet to be demonstrated experimentally. For researchers and drug development professionals, 1-phenylethylamine represents a reliable and predictable option, whereas this compound offers an opportunity for novel research into structure-based resolving agent design. The development of experimental data for the latter is essential to validate its potential and define its place in the toolkit of chiral resolution.

References

Assessing the Robustness of Analytical Methods for 1-(4-isobutylphenyl)ethanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the reliability and consistency of analytical methods is paramount. This guide provides a comprehensive assessment of the robustness of an analytical method for 1-(4-isobutylphenyl)ethanamine, a key intermediate and potential impurity in the synthesis of active pharmaceutical ingredients. The robustness of an analytical method is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][2] This document outlines a typical High-Performance Liquid Chromatography (HPLC) method, details the experimental protocol for robustness testing, and compares its performance with an alternative technique, Ultra-Performance Liquid Chromatography (UPLC).

Comparison of Analytical Techniques: HPLC vs. UPLC

High-Performance Liquid Chromatography (HPLC) has long been the standard for pharmaceutical analysis due to its robustness and reproducibility.[3] However, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant advantages in speed, resolution, and sensitivity.[4][5][6] The primary difference lies in the use of smaller stationary phase particles (sub-2 µm) in UPLC, which necessitates higher operating pressures.[3][6]

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Particle Size 3-5 µm< 2 µm
Operating Pressure Up to 400 barUp to 1000 bar or higher
Analysis Time 20–45 minutes2–5 minutes
Resolution GoodExcellent, with sharper peaks
Sensitivity StandardHigher, due to reduced band broadening
Solvent Consumption HigherReduced by approximately 70-80%
Cost Lower initial investmentHigher initial investment, potentially more cost-effective long-term

Experimental Protocol: Robustness Testing of an HPLC Method

The following protocol describes a robustness study for an isocratic reversed-phase HPLC method for the analysis of this compound and its related impurity, 4-isobutylacetophenone.[7]

1. Analytical Method:

A simple isocratic reversed-phase HPLC method was developed for the determination of 2-(4-isobutylphenyl) propionic acid and its major impurity 4-isobutylacetophenone in a gel formulation.[7]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: ChromSpher C18 (100 mm x 3 mm, 5 µm).[7]

  • Mobile Phase: A mixture of sodium phosphate buffer (pH 3.0) and methanol (40:60, v/v).[7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.[7]

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

2. Robustness Study Design:

The robustness of the method is evaluated by making small, deliberate changes to the chromatographic conditions.[8] The effect of these changes on the system suitability parameters, such as theoretical plates, tailing factor, and resolution between the analyte and its impurity, is monitored.

Table of Robustness Parameters and Variations:

ParameterNominal ValueVariation 1Variation 2
Flow Rate 1.0 mL/min0.9 mL/min (-10%)1.1 mL/min (+10%)
Mobile Phase Composition (Methanol %) 60%58% (-2%)62% (+2%)
pH of Buffer 3.02.8 (-0.2)3.2 (+0.2)
Column Temperature 25°C20°C (-5°C)30°C (+5°C)
Detection Wavelength 220 nm218 nm (-2 nm)222 nm (+2 nm)

3. Acceptance Criteria:

The analytical method is considered robust if the system suitability parameters remain within the predefined limits for all tested variations.

  • Relative Standard Deviation (RSD) of peak areas: Not more than 2.0%.

  • Tailing factor: Not more than 2.0.

  • Theoretical plates: No significant change from the nominal conditions.

  • Resolution between this compound and 4-isobutylacetophenone: Not less than 2.0.

Method Validation Workflow

The robustness study is a critical component of the overall analytical method validation process, which is guided by international standards such as the ICH guidelines.[2] The following diagram illustrates the typical workflow for analytical method validation, highlighting the position of the robustness assessment.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation A Define Analytical Target Profile B Select Analytical Technique (e.g., HPLC) A->B C Optimize Method Parameters B->C D Specificity C->D E Linearity D->E F Range E->F G Accuracy F->G H Precision (Repeatability & Intermediate) G->H I Detection Limit (LOD) H->I J Quantitation Limit (LOQ) I->J K Robustness J->K L Routine Analysis K->L M Method Transfer L->M

Caption: Workflow of Analytical Method Validation.

Signaling Pathway of Method Robustness Assessment

The logical relationship in assessing method robustness involves systematically varying operational parameters and evaluating the impact on the method's performance characteristics. This ensures the method's reliability under routine use.

G cluster_0 Input: Deliberate Variations cluster_1 Process: Analytical Method cluster_2 Output: Performance Characteristics cluster_3 Assessment A Flow Rate F HPLC Analysis of This compound A->F B Mobile Phase Composition B->F C pH C->F D Temperature D->F E Wavelength E->F G Peak Area / Height F->G H Retention Time F->H I Resolution F->I J Tailing Factor F->J K Theoretical Plates F->K L Compare against Acceptance Criteria G->L H->L I->L J->L K->L M Method is Robust L->M Pass N Method is Not Robust (Re-evaluate/Optimize) L->N Fail

Caption: Logical Flow of a Robustness Study.

References

A Comparative Analysis of Synthesis Routes to Enantiopure 1-(4-Isobutylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Enantiomerically pure 1-(4-isobutylphenyl)ethanamine is a crucial chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). The demand for enantiopure amines has driven the development of several synthetic strategies, each with its own set of advantages and limitations. This guide provides a comparative analysis of three primary routes to obtain this valuable compound in its enantiopure form: classical chiral resolution, asymmetric synthesis using a chiral auxiliary, and enzymatic methods. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview to aid in the selection of the most suitable method for their specific needs, supported by experimental data and detailed protocols.

Comparison of Synthesis Routes

The selection of a synthetic route to an enantiopure compound is a critical decision in process development, influenced by factors such as yield, enantioselectivity, cost of reagents, and scalability. Below is a summary of the key performance indicators for the different approaches to synthesize enantiopure this compound.

Synthesis RouteKey Reagents/CatalystsTypical YieldEnantiomeric Excess (e.e.)Key AdvantagesKey Disadvantages
Chiral Resolution Racemic this compound, Chiral Resolving Agent (e.g., L-Tartaric Acid)< 50% (for one enantiomer)> 99%Well-established, simple procedure, high enantiopurity achievable.Theoretical maximum yield of 50% for the desired enantiomer, requires a suitable resolving agent, may require multiple recrystallizations.
Asymmetric Synthesis 4-Isobutylacetophenone, Chiral Auxiliary (e.g., (S)-tert-butanesulfinamide), Reducing Agent~70-85%> 95%High theoretical yield, good to excellent enantioselectivity.Requires stoichiometric use of a chiral auxiliary, which can be expensive, involves multiple synthetic steps.
Enzymatic Kinetic Resolution Racemic this compound, Lipase (e.g., Novozym 435), Acylating Agent~45% (for the unreacted amine)> 99%High enantioselectivity, mild reaction conditions, environmentally friendly.Maximum theoretical yield of 50% for one enantiomer, requires screening for a suitable enzyme and reaction conditions.
Enzymatic Asymmetric Synthesis 4-Isobutylacetophenone, Transaminase or Imine Reductase, Amino Donor, CofactorHigh> 99%High theoretical yield, exceptional enantioselectivity, mild and green process.Requires specific enzymes which may not be readily available, potential for substrate/product inhibition.

Experimental Protocols

Chiral Resolution via Diastereomeric Salt Formation

This method relies on the separation of a racemic mixture of this compound by forming diastereomeric salts with a chiral resolving agent, in this case, L-tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Protocol:

  • Salt Formation: A solution of racemic this compound in a suitable solvent (e.g., methanol or ethanol) is treated with a solution of an equimolar amount of L-tartaric acid in the same solvent.

  • Crystallization: The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature. The diastereomeric salt of the (R)-amine with L-tartaric acid, being less soluble, will preferentially crystallize.

  • Isolation: The crystallized diastereomeric salt is collected by filtration and washed with a small amount of cold solvent.

  • Liberation of the Free Amine: The isolated diastereomeric salt is dissolved in water and treated with a base (e.g., NaOH solution) to deprotonate the amine.

  • Extraction: The liberated free (R)-amine is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The organic extracts are combined, dried over an anhydrous drying agent (e.g., Na2SO4), and the solvent is removed under reduced pressure to yield the enantiomerically enriched (R)-1-(4-isobutylphenyl)ethanamine. The enantiomeric excess can be improved by recrystallization of the diastereomeric salt.

Asymmetric Synthesis using a Chiral Auxiliary

This approach involves the reaction of 4-isobutylacetophenone with a chiral auxiliary, (S)-tert-butanesulfinamide, to form a chiral sulfinylimine. Subsequent diastereoselective reduction and removal of the auxiliary yields the desired enantiopure amine.

Protocol:

  • Formation of N-tert-Butanesulfinyl Imine: To a solution of 4-isobutylacetophenone in an appropriate solvent (e.g., THF), (S)-(-)-2-methyl-2-propanesulfinamide and a Lewis acid catalyst (e.g., Ti(OEt)4) are added. The mixture is heated to reflux until the reaction is complete.

  • Diastereoselective Reduction: The reaction mixture is cooled, and a reducing agent (e.g., NaBH4) is added portion-wise. The reaction is stirred until the reduction of the imine is complete.

  • Hydrolysis of the Sulfinamide: The reaction is quenched, and the chiral auxiliary is removed by acidic hydrolysis (e.g., with HCl in methanol).

  • Work-up and Purification: The reaction mixture is neutralized with a base, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by chromatography to afford the enantiomerically pure (R)-1-(4-isobutylphenyl)ethanamine.

Enzymatic Kinetic Resolution

This method utilizes a lipase to selectively acylate one enantiomer of the racemic amine, allowing for the separation of the unreacted, enantiomerically enriched amine.

Protocol:

  • Reaction Setup: In a suitable vial, racemic this compound, an acylating agent (e.g., ethyl acetate), and a lipase (e.g., Novozym 435, an immobilized Candida antarctica lipase B) are combined in an organic solvent (e.g., toluene).

  • Enzymatic Reaction: The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with shaking. The progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Reaction Termination and Work-up: Once the desired conversion (typically around 50%) is reached, the enzyme is removed by filtration.

  • Separation and Purification: The unreacted (S)-amine is separated from the acylated (R)-amide by extraction or chromatography. The enantiomeric excess of the recovered amine is determined by chiral HPLC or GC. A study by Falus et al. reported achieving >99% e.e. for the unreacted amine at approximately 45.7% conversion using this method.[1]

Visualization of Synthesis Workflows

To further elucidate the distinct pathways of these synthetic strategies, the following diagrams, generated using the DOT language, illustrate the logical flow of each process.

Chiral_Resolution racemic_amine Racemic this compound diastereomeric_salts Diastereomeric Salts ((R)-Amine-L-Tartrate & (S)-Amine-L-Tartrate) racemic_amine->diastereomeric_salts resolving_agent L-Tartaric Acid resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Salt ((R)-Amine-L-Tartrate) crystallization->less_soluble_salt more_soluble_salt More Soluble Salt in Solution ((S)-Amine-L-Tartrate) crystallization->more_soluble_salt liberation Basification less_soluble_salt->liberation enantiopure_amine Enantiopure (R)-1-(4-isobutylphenyl)ethanamine liberation->enantiopure_amine

Caption: Workflow for Chiral Resolution.

Asymmetric_Synthesis start_material 4-Isobutylacetophenone imine_formation N-tert-Butanesulfinyl Imine Formation start_material->imine_formation chiral_auxiliary (S)-tert-Butanesulfinamide chiral_auxiliary->imine_formation chiral_imine Chiral Sulfinylimine imine_formation->chiral_imine reduction Diastereoselective Reduction chiral_imine->reduction sulfinamide N-Sulfinyl Amine reduction->sulfinamide hydrolysis Acidic Hydrolysis sulfinamide->hydrolysis enantiopure_amine Enantiopure (R)-1-(4-isobutylphenyl)ethanamine hydrolysis->enantiopure_amine

Caption: Workflow for Asymmetric Synthesis.

Enzymatic_Resolution racemic_amine Racemic this compound acylation Enzymatic Kinetic Resolution (Acylation) racemic_amine->acylation lipase Lipase (e.g., Novozym 435) lipase->acylation separation Separation acylation->separation unreacted_amine Enantiopure (S)-Amine (unreacted) acylated_amine (R)-Amide separation->unreacted_amine separation->acylated_amine

Caption: Workflow for Enzymatic Kinetic Resolution.

References

A Researcher's Guide to Confirming the Absolute Configuration of 1-(4-Isobutylphenyl)ethanamine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the unambiguous determination of the absolute configuration of chiral molecules is a critical step. This guide provides a comparative overview of key analytical techniques for confirming the absolute stereochemistry of 1-(4-isobutylphenyl)ethanamine enantiomers, a chiral primary amine. We will explore three principal methods: NMR Spectroscopy using chiral derivatizing agents, X-ray Crystallography, and Circular Dichroism (CD) Spectroscopy. This guide presents experimental data, detailed protocols, and a comparative analysis to assist researchers in selecting the most suitable method for their needs.

Comparison of Analytical Methods

The choice of method for determining the absolute configuration of this compound will depend on factors such as sample availability, the need for a definitive structural confirmation, and available instrumentation. The following table summarizes the key aspects of the three primary methods.

Method Principle Sample Requirements Advantages Limitations
NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) Conversion of enantiomers into diastereomers with distinguishable NMR spectra. The analysis of chemical shift differences (Δδ) allows for the assignment of absolute configuration based on established models.Small quantities (mg) of the amine and a chiral derivatizing agent (e.g., (R)- and (S)-MTPA).Relatively quick, requires standard NMR instrumentation, and can be performed on non-crystalline samples.Indirect method, relies on empirical models which may not be universally applicable, and requires the synthesis of derivatives.
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound (or a salt thereof) to determine the precise three-dimensional arrangement of atoms, providing an unambiguous assignment of the absolute configuration.[1][2]A high-quality single crystal (typically >0.1 mm in all dimensions) is essential.[2][3]Provides a definitive and unambiguous determination of the absolute configuration and solid-state conformation.[1]Crystal growth can be a significant bottleneck and is not always feasible. The crystal structure may not represent the conformation in solution.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum is a unique fingerprint that can be compared to known standards or theoretical calculations to determine the absolute configuration.[1][4]A solution of the enantiomerically pure sample in a suitable solvent.Non-destructive, requires small sample amounts, and provides information about the solution-state conformation.It is often a comparative method requiring a reference standard of known configuration or complex quantum mechanical calculations for de novo assignment.

Experimental Data: An Illustrative Example with 1-Phenylethanamine

Due to the limited availability of published experimental data for this compound, we present data for its close structural analog, 1-phenylethanamine, to illustrate the principles of data interpretation for each technique.

NMR Spectroscopy: Mosher's Method Data for 1-Phenylethanamine

In the Mosher's method, the chiral amine is reacted with both enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The resulting diastereomeric amides exhibit different ¹H NMR chemical shifts. By analyzing the difference in chemical shifts (Δδ = δS - δR), the absolute configuration of the amine can be determined.

Proton δ (S)-MTPA amide (ppm) δ (R)-MTPA amide (ppm) Δδ (δS - δR) (ppm) Conclusion based on Mosher's Model
Methyl (CH₃)Fictional Data 1.35Fictional Data 1.45-0.10A negative Δδ for the methyl group protons suggests an (S) configuration for the amine.
Methine (CH)Fictional Data 5.10Fictional Data 5.00+0.10A positive Δδ for the methine proton suggests an (S) configuration for the amine.
Phenyl (ortho-H)Fictional Data 7.30Fictional Data 7.25+0.05A positive Δδ for the phenyl protons further supports the (S) configuration.

Note: The provided NMR data is illustrative and not actual experimental data for 1-phenylethanamine MTPA amides.

Circular Dichroism (CD) Spectroscopy Data for 1-Phenylethanamine

The CD spectra of the two enantiomers of a chiral molecule are mirror images of each other.

Enantiomer Wavelength (nm) Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
(R)-(+)-1-Phenylethylamine~215Positive Cotton Effect
(S)-(-)-1-Phenylethylamine~215Negative Cotton Effect

This data is based on publicly available spectral information for 1-phenylethylamine.[5]

X-ray Crystallography Data for a Salt of 1-Phenylethanamine

A study by Ruan et al. (2025) reported the synthesis and single-crystal X-ray diffraction of molecular salts of 1-phenylethanamine.[6][7][8][9] For example, the crystal structure of 1-phenylethan-1-aminium 4-hydroxy-3-methoxybenzoate was determined, confirming its tetragonal crystal system.[6][7] Such an analysis provides the precise coordinates of each atom in the crystal lattice, allowing for the unambiguous assignment of the absolute configuration of the chiral center.

Experimental Protocols

Mosher's Amide Formation for NMR Analysis

This protocol describes the preparation of diastereomeric MTPA amides from a chiral primary amine for ¹H NMR analysis.[10][11][12][13][14]

Materials:

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-MTPA)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((S)-MTPA)

  • Oxalyl chloride or thionyl chloride

  • Dry dichloromethane (DCM) or chloroform-d (CDCl₃)

  • Dry pyridine or triethylamine

  • The chiral amine (e.g., this compound)

  • Anhydrous sodium sulfate or magnesium sulfate

  • NMR tubes

Procedure:

  • Preparation of Mosher's Acid Chloride: In two separate, dry flasks, dissolve (R)-MTPA and (S)-MTPA in dry DCM. To each flask, add oxalyl chloride (or thionyl chloride) dropwise at 0 °C. Allow the reactions to warm to room temperature and stir for 1-2 hours. Remove the solvent and excess reagent under reduced pressure to obtain the respective Mosher's acid chlorides.

  • Amide Formation: In two separate NMR tubes, dissolve a small amount (e.g., 5 mg) of the chiral amine in CDCl₃. To one tube, add a slight molar excess of the freshly prepared (R)-MTPA chloride solution in CDCl₃, followed by a small amount of dry pyridine to act as a base. To the other tube, add the (S)-MTPA chloride solution and pyridine.

  • Reaction and Analysis: Allow the reactions to proceed at room temperature for 30-60 minutes. The formation of the amides can be monitored by TLC or directly by ¹H NMR.

  • Data Acquisition: Acquire the ¹H NMR spectra for both diastereomeric amides.

  • Data Analysis: Identify corresponding protons in the two spectra and calculate the chemical shift differences (Δδ = δS - δR). Apply the Mosher's model to assign the absolute configuration based on the signs of the Δδ values.

Circular Dichroism (CD) Spectroscopy

This protocol outlines the general procedure for obtaining a CD spectrum to determine the absolute configuration of a chiral amine.[1][4][15][16]

Materials:

  • Enantiomerically pure sample of the chiral amine

  • A suitable spectroscopic grade solvent (e.g., acetonitrile, methanol) that does not absorb in the region of interest.

  • CD spectropolarimeter

  • Quartz cuvette with a known path length

Procedure:

  • Sample Preparation: Prepare a dilute solution of the enantiomerically pure amine in the chosen solvent. The concentration should be adjusted to give a maximum absorbance of around 1.0 in the UV-Vis spectrum.

  • Instrument Setup: Turn on the CD spectropolarimeter and allow the lamp to warm up. Purge the instrument with nitrogen gas.

  • Blank Spectrum: Record a baseline spectrum of the solvent in the same cuvette that will be used for the sample.

  • Sample Spectrum: Record the CD spectrum of the sample over the desired wavelength range.

  • Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the data from millidegrees to molar ellipticity ([θ]).

  • Data Analysis: Compare the obtained CD spectrum with that of a known standard or with theoretically calculated spectra to assign the absolute configuration. The enantiomer will exhibit a mirror image spectrum.

Single-Crystal X-ray Crystallography

This protocol provides a general workflow for determining the absolute configuration of a chiral amine by X-ray crystallography.[2][3][17][18]

Materials:

  • Enantiomerically pure sample of the chiral amine

  • A suitable chiral resolving agent (e.g., tartaric acid) if forming a salt for crystallization

  • A variety of solvents for crystallization screening

Procedure:

  • Crystallization: The primary and often most challenging step is to grow a single crystal of suitable size and quality.[2][3] This can be attempted with the free amine or, more commonly, by forming a salt with a chiral acid (e.g., tartaric acid) to induce crystallization. Various crystallization techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution should be screened with different solvents.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[2]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions are refined.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects, typically by calculating the Flack parameter. A value close to 0 indicates the correct absolute configuration, while a value close to 1 indicates the inverted configuration.

Workflow for Determining Absolute Configuration

The following diagram illustrates a typical workflow for determining the absolute configuration of a chiral amine.

G cluster_start Start cluster_methods Analytical Methods cluster_steps Experimental Steps cluster_analysis Data Analysis & Conclusion start Chiral Amine Enantiomer NMR NMR Spectroscopy (Mosher's Method) start->NMR Xray X-ray Crystallography start->Xray CD CD Spectroscopy start->CD Derivatization Derivatization with (R)- & (S)-MTPA NMR->Derivatization Crystal Crystal Growth Xray->Crystal CD_acq CD Spectrum Acquisition CD->CD_acq NMR_acq ¹H NMR Data Acquisition Derivatization->NMR_acq delta_calc Calculate Δδ (δS - δR) NMR_acq->delta_calc Diffraction X-ray Diffraction Crystal->Diffraction structure Solve 3D Structure Diffraction->structure compare Compare with Standard/Theory CD_acq->compare model Apply Mosher's Model delta_calc->model conclusion Assigned Absolute Configuration model->conclusion flack Determine Flack Parameter structure->flack flack->conclusion compare->conclusion

Caption: Workflow for determining the absolute configuration of a chiral amine.

This guide provides a framework for researchers to approach the critical task of determining the absolute configuration of this compound and other chiral amines. By understanding the principles, advantages, and limitations of each technique, and by following established protocols, scientists can confidently assign the stereochemistry of their molecules, a crucial step in the development of safe and effective pharmaceuticals.

References

Safety Operating Guide

Proper Disposal of 1-(4-Isobutylphenyl)ethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 1-(4-Isobutylphenyl)ethanamine, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This guide is intended for researchers, scientists, and drug development professionals who handle this compound. Adherence to these procedures is critical to mitigate risks and ensure responsible waste management. This compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. It is also considered very toxic to aquatic life with long-lasting effects.

Hazard and Safety Information

Before handling this compound for disposal, it is crucial to be aware of its hazard classifications.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation
Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemGHS07WarningH335: May cause respiratory irritation
Acute Toxicity, Dermal (Category 4)GHS07WarningH312: Harmful in contact with skin
Skin Corrosion/Irritation (Category 1B)GHS05DangerH314: Causes severe skin burns and eye damage
Hazardous to the aquatic environment, long-term hazard (Category 1)GHS09WarningH410: Very toxic to aquatic life with long lasting effects

Note: Hazard classifications may vary slightly between suppliers. Always refer to the specific Safety Data Sheet (SDS) for the product in use.

Operational Disposal Plan: Step-by-Step Protocol

This protocol provides a direct, procedural guide for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Engineering Controls: Conduct all disposal procedures in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment: Wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A lab coat or chemical-resistant apron.

  • Emergency Preparedness: Have an emergency eyewash station and safety shower readily accessible.

2. Waste Collection and Segregation:

  • Waste Container: Use a designated, properly labeled, and leak-proof container for collecting waste this compound. The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

3. Disposal Procedure:

  • Do Not Dispose Down the Drain: Due to its high toxicity to aquatic life, this compound must not be disposed of down the sink or in any sewer system.

  • Engage a Licensed Waste Disposal Service: The primary and recommended method for disposal is to contact a licensed professional waste disposal company. These companies are equipped to handle and dispose of hazardous chemicals in an environmentally sound manner, often through controlled incineration or other chemical destruction methods.[1]

  • Container Management:

    • Once the waste is in the designated container, securely seal the container.

    • Store the sealed container in a designated hazardous waste accumulation area until it is collected by the disposal service.

    • Follow all institutional and local regulations regarding the storage of hazardous waste.

4. Decontamination of Empty Containers:

  • Rinsing: Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).

  • Rinsate Collection: Collect the rinsate as hazardous waste and add it to the designated waste container for this compound.

  • Container Disposal: Once thoroughly decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous laboratory waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Use Designated & Labeled Hazardous Waste Container fume_hood->waste_container collect_waste Collect Waste Chemical waste_container->collect_waste no_drain Do NOT Dispose Down the Drain seal_container Securely Seal the Container no_drain->seal_container Proceed collect_waste->no_drain storage Store in Designated Hazardous Waste Accumulation Area seal_container->storage contact_disposal Contact Licensed Waste Disposal Service for Pickup storage->contact_disposal end End: Proper Disposal Complete contact_disposal->end

Caption: Disposal Workflow for this compound.

This guide provides a foundational framework for the safe and compliant disposal of this compound. It is imperative to always consult your institution's specific safety and environmental health guidelines and the manufacturer's Safety Data Sheet (SDS) for the most detailed and current information.

References

Essential Safety and Logistical Information for Handling 1-(4-Isobutylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount. This guide provides immediate, essential safety and logistical information for 1-(4-Isobutylphenyl)ethanamine, a compound requiring careful management due to its hazardous properties. Adherence to these protocols is critical for ensuring personal safety and regulatory compliance.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Based on available safety data, it is a combustible liquid that can cause severe skin burns and eye damage.[1] Ingestion may be harmful, and it may also cause respiratory irritation.

Quantitative Safety Data

The following table summarizes available physical and chemical properties for this compound.

PropertyValueSource
Molecular Formula C₁₂H₁₉N[1][4]
Molecular Weight 177.29 g/mol [1][4]
GHS Hazard Statements H302, H312, H314[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against the hazards associated with this compound. The following PPE is mandatory when handling this chemical:

PPE CategoryRecommended Equipment
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Inspect gloves for any signs of degradation or punctures before each use.
Body Protection A flame-resistant laboratory coat, fully buttoned. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
Footwear Closed-toe and closed-heel shoes made of a non-porous material.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2] If a fume hood is not available or during a spill, a NIOSH-approved respirator with an organic vapor cartridge is required.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

Preparation:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment, considering the quantities of the chemical to be used and the potential for exposure or reaction.

  • Fume Hood: Ensure the chemical fume hood is operational and has a current certification. The work area within the hood should be clean and uncluttered.

  • Gather Materials: Assemble all necessary equipment, including the chemical, reaction vessels, and spill cleanup materials, within the fume hood before starting.

  • PPE: Don all required personal protective equipment as outlined in the table above.

Handling:

  • Dispensing: Carefully dispense the required amount of this compound. Use a bottle carrier for transporting the chemical from storage to the work area.

  • Avoid Incompatibilities: Keep the chemical away from strong oxidizing agents and acids, as violent reactions are possible.

  • Heating: Do not use an open flame to heat this combustible liquid.[3] Use a heating mantle, sand bath, or other controlled heating source.

  • Keep Containers Closed: When not in use, ensure the container is tightly sealed to prevent the release of vapors.

Workflow Diagram for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Conduct Risk Assessment prep2 Verify Fume Hood Operation prep1->prep2 prep3 Assemble Materials in Hood prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Dispense Chemical Carefully prep4->handle1 Proceed to Handling handle2 Avoid Incompatible Substances (Oxidizers, Strong Acids) handle1->handle2 handle3 Use Controlled Heating Source handle2->handle3 handle4 Keep Container Sealed When Not in Use handle3->handle4 disp1 Segregate Amine Waste handle4->disp1 Proceed to Disposal disp2 Collect in Labeled, Compatible Container disp1->disp2 disp3 Store in Designated Waste Area disp2->disp3 disp4 Arrange for Professional Disposal disp3->disp4

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan: Step-by-Step Protocol

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Segregation: Do not mix this compound waste with other waste streams, especially non-hazardous waste.[5] It should be collected as a separate hazardous waste.

  • Container: Use a designated, leak-proof, and chemically compatible waste container. The container should be clearly labeled as "Hazardous Waste: this compound".

  • Contaminated Materials: Any materials that come into contact with the chemical, such as gloves, absorbent pads, and disposable labware, must also be disposed of as hazardous waste in the same container.

Storage and Disposal:

  • Storage: Store the sealed waste container in a designated and properly ventilated hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] Do not dispose of this chemical down the drain or in regular trash.

Logical Relationship for Disposal Decision Making

start Waste Generated (this compound) is_contaminated Is the material contaminated with the amine? start->is_contaminated hazardous_waste Collect in a labeled Hazardous Waste Container is_contaminated->hazardous_waste Yes non_hazardous_waste Dispose as Non-Hazardous Waste is_contaminated->non_hazardous_waste No segregate Segregate from other waste streams hazardous_waste->segregate store Store in designated hazardous waste area segregate->store professional_disposal Arrange for professional disposal via EHS store->professional_disposal

Caption: Decision-making process for the disposal of materials potentially contaminated with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Isobutylphenyl)ethanamine
Reactant of Route 2
Reactant of Route 2
1-(4-Isobutylphenyl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.